molecular formula C21H40O10 B8024830 Methoxycarbonyl-PEG6-t-butyl ester

Methoxycarbonyl-PEG6-t-butyl ester

Numéro de catalogue: B8024830
Poids moléculaire: 452.5 g/mol
Clé InChI: KRMLUIGRKWCATB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methoxycarbonyl-PEG6-t-butyl ester is a specialized small molecule PEG linker featuring a methoxycarbonyl group at one terminal and a acid-labile t-butyl ester at the other. This compound is structurally characterized by a six-unit polyethylene glycol (PEG) spacer, which provides enhanced aqueous solubility and improved pharmacokinetic properties for drug candidates and chemical probes . The methoxycarbonyl group is a versatile functionality frequently employed as a protecting group for alcohols and amines in multi-step synthetic routes, and can also participate in conjugation reactions . The t-butyl ester serves as a robust protecting group for carboxylic acids, which can be readily deprotected under acidic conditions to reveal the free acid for further derivatization . The integrated PEG6 spacer is a critical structural element that increases solubility in aqueous media, reduces immunogenicity, and enhances the stability of the final molecule, making it highly valuable in bioconjugation and pharmaceutical development . This bifunctional reagent is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, where it acts as a crucial linker to connect a target protein ligand to an E3 ubiquitin ligase recruiter . By modulating the length of the PEG spacer, researchers can optimize the distance and geometry between the two functional moieties, which is essential for the formation of a productive ternary complex and subsequent targeted protein degradation. The compound's mechanism of action in research settings revolves around its role in facilitating the degradation of pathogenic proteins, showing significant promise in the investigation of new therapeutic strategies for cancer and other diseases . It is offered with a purity of ≥95% and requires storage at -20°C to maintain stability . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O10/c1-21(2,3)31-20(23)6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-19(22)24-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMLUIGRKWCATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Orthogonal Protection in Heterobifunctional PEG Linkers: A Technical Guide to Methoxycarbonyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the precise spatial arrangement and sequential assembly of molecular components are paramount. Methoxycarbonyl-PEG6-t-butyl ester (CAS: 2923431-70-1) [1] has emerged as a highly specialized heterobifunctional linker designed to meet these exact needs.

Unlike homobifunctional linkers that often lead to unwanted polymerization or side reactions, this molecule features a hexaethylene glycol (PEG6) core flanked by two orthogonally protected carboxylic acids: a methyl ester and a tert-butyl (t-butyl) ester. This dual-protection strategy provides chemists with absolute regiochemical control, allowing for the sequential, step-by-step conjugation of complex biological ligands without cross-reactivity[2][3].

This whitepaper provides an in-depth mechanistic analysis of Methoxycarbonyl-PEG6-t-butyl ester, detailing its physicochemical properties, the causality behind its orthogonal deprotection protocols, and its integration into advanced drug discovery workflows.

Chemical Structure and Physicochemical Properties

The architecture of Methoxycarbonyl-PEG6-t-butyl ester is specifically engineered to balance aqueous solubility with synthetic flexibility. The PEG6 core enhances the pharmacokinetic properties of the final drug conjugate (e.g., improving cell permeability and reducing immunogenicity), while the terminal esters serve as temporary masks for reactive carboxylates[3].

Quantitative Data Summary
PropertyValue
Chemical Name Methoxycarbonyl-PEG6-t-butyl ester
CAS Registry Number 2923431-70-1
Molecular Formula C21H40O10
Molecular Weight 452.54 g/mol
Linker Type Heterobifunctional, Orthogonally Protected
Left Terminus Methyl Ester (Base-labile)
Right Terminus tert-Butyl Ester (Acid-labile)
Spacer Core Polyethylene glycol (PEG6) derivative
Solubility DCM, DMF, DMSO, THF, Water

Mechanistic Rationale: The Power of Orthogonal Protection

The core value of this linker lies in orthogonality —the ability to remove one protecting group under specific chemical conditions without affecting the other[2].

  • The tert-Butyl Ester (Acid-Labile): The t-butyl group is highly sterically hindered, making it virtually immune to nucleophilic attack (such as basic hydrolysis). However, under strongly acidic conditions (e.g., Trifluoroacetic acid), the oxygen is protonated. The bulky t-butyl group readily cleaves to form a highly stable tert-butyl carbocation, which subsequently loses a proton to become isobutylene gas. The evolution of this gas drives the reaction to completion[2].

  • The Methyl Ester (Base-Labile): The methyl ester is unhindered and highly susceptible to nucleophilic acyl substitution. Under aqueous basic conditions (e.g., LiOH), the hydroxide ion attacks the carbonyl carbon, displacing the methoxy group to yield a free carboxylate. Importantly, the methyl ester is entirely stable under the non-aqueous acidic conditions used to cleave the t-butyl group[2][4].

OrthogonalDeprotection Start Methoxycarbonyl-PEG6-t-butyl ester (C21H40O10) TFA Acidic Cleavage (TFA / DCM, rt) Start->TFA Selective t-Bu Removal LiOH Basic Hydrolysis (LiOH / THF / H2O, rt) Start->LiOH Selective Methyl Removal Product1 Methoxycarbonyl-PEG6-acid (Ready for Amide Coupling) TFA->Product1 Product2 Acid-PEG6-t-butyl ester (Ready for Amide Coupling) LiOH->Product2

Caption: Orthogonal deprotection pathways for Methoxycarbonyl-PEG6-t-butyl ester.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By monitoring specific mass shifts via LC-MS, researchers can definitively confirm the success of each deprotection step before proceeding to costly amide coupling reactions.

Protocol A: Selective Deprotection of the t-Butyl Ester (Acidic)

This protocol unmasks the right terminus while leaving the methyl ester fully intact.

  • Preparation: Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM provides an aprotic, non-nucleophilic environment that stabilizes the intermediate carbocation while maintaining the solubility of the PEG linker.

  • Acidification: Add Trifluoroacetic acid (TFA) to achieve a 20–50% v/v solution.

    • Causality: TFA provides the necessary protons to initiate the cleavage. The lack of water prevents the hydrolysis of the methyl ester.

  • Reaction & Validation: Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is complete when the starting mass shifts by -56 Da (corresponding to the loss of isobutylene, C4H8).

  • Workup: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding pure Methoxycarbonyl-PEG6-acid.

Protocol B: Selective Deprotection of the Methyl Ester (Basic)

This protocol unmasks the left terminus while the steric bulk of the t-butyl group protects the right terminus.

  • Preparation: Dissolve the linker (1.0 eq) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v).

    • Causality: This specific ternary solvent system is critical. THF dissolves the organic linker, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.

  • Basification: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

    • Causality: LiOH provides the hydroxide nucleophile. The lithium cation also weakly coordinates with the PEG oxygens, keeping the chain extended and accessible.

  • Reaction & Validation: Stir at room temperature for 1–3 hours. Monitor via LC-MS.

    • Self-Validation: The reaction is complete when the starting mass shifts by -14 Da (loss of a CH2 unit as the -OCH3 is replaced by -OH).

  • Workup: Acidify the mixture carefully to pH ~3 using 1M HCl to protonate the resulting carboxylate. Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield Acid-PEG6-t-butyl ester.

Applications in Targeted Therapeutics (PROTACs)

In PROTAC synthesis, a Target Protein Ligand must be connected to an E3 Ubiquitin Ligase Ligand. Because these two ligands are entirely different molecules, a homobifunctional linker would create a statistical nightmare of homodimers (Target-Target and E3-E3).

Methoxycarbonyl-PEG6-t-butyl ester eliminates this issue. By selectively deprotecting one end, conjugating the first ligand, and then deprotecting the other end for the second ligand, researchers achieve a 100% heterodimeric yield[3][5].

PROTACWorkflow Step1 1. Methoxycarbonyl-PEG6-t-butyl ester Step2 2. TFA Deprotection (Yields free acid at right terminus) Step1->Step2 Step3 3. Amide Coupling (HATU/DIPEA) Conjugate to Target Protein Ligand Step2->Step3 Step4 4. LiOH Hydrolysis (Yields free acid at left terminus) Step3->Step4 Step5 5. Amide Coupling (HATU/DIPEA) Conjugate to E3 Ligase Ligand Step4->Step5 Final Fully Assembled PROTAC Molecule Step5->Final

Caption: Stepwise PROTAC assembly utilizing orthogonal deprotection of the PEG6 linker.

Conclusion

Methoxycarbonyl-PEG6-t-butyl ester is a masterclass in rational chemical design. By leveraging the divergent reactivities of methyl and tert-butyl esters, this heterobifunctional linker provides drug development professionals with a fail-safe, sequential methodology for assembling complex biomolecules. Whether bridging warheads in ADCs or linking ligands in PROTACs, its orthogonal nature ensures high yields, high purity, and absolute structural confidence.

References

  • AxisPharm. "PEG Carboxylic Acid | COOH PEG | Acid Linkers". AxisPharm Catalog. [Link]

  • Fiveable. "Peptide Synthesis | Organic Chemistry Class Notes". Fiveable Educational Resources. [Link]

  • Namiki Shoji. "Product Catalog - PEG Linkers". Namiki Shoji Co., Ltd. [Link]

Sources

The Strategic Role of Methoxycarbonyl-PEG6-t-butyl Ester in Advancing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1][2] The success of a PROTAC is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties.[3][4] This guide provides a deep technical analysis of Methoxycarbonyl-PEG6-t-butyl ester, a sophisticated heterobifunctional linker, from the perspective of a Senior Application Scientist. We will dissect its chemical properties, its strategic importance in enabling modular and controlled PROTAC synthesis through orthogonal protecting groups, and provide detailed, field-tested protocols for its application and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker chemistries to accelerate the discovery of potent and selective protein degraders.

The Landscape of Targeted Protein Degradation

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that function as a molecular bridge.[4][5] One end binds to a Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), enabling the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface.[6][7] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[2][8] After the POI is degraded, the PROTAC is released and can act catalytically, inducing the degradation of multiple protein copies.[9][10] This event-driven pharmacology distinguishes PROTACs from traditional small-molecule inhibitors, allowing them to target proteins previously considered "undruggable".[9]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-Ub POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary E2 Enzyme Mediates Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Critical Role of the Linker

The linker is far more than a simple spacer; it is a pivotal component that dictates the overall performance of the PROTAC.[2][11] Its length, composition, and attachment points profoundly influence:

  • Ternary Complex Formation: The linker must possess the correct length and flexibility to allow the POI and E3 ligase to adopt a productive orientation for efficient ubiquitination.[2][3]

  • Physicochemical Properties: Linkers, particularly those incorporating Polyethylene Glycol (PEG) motifs, are used to modulate solubility, a common challenge for large PROTAC molecules.[12][13]

  • Cell Permeability: The linker impacts the molecule's topological polar surface area (TPSA) and lipophilicity, which are key determinants of its ability to cross the cell membrane.[12][14]

  • Selectivity and Potency: Subtle changes in linker length or composition can dramatically alter degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).[4][15] In some cases, linker length can even determine selectivity between highly homologous protein isoforms.[15]

Deep Dive into PEG Linkers

Among the various linker chemistries, PEG-based linkers are the most prevalent, used in a significant majority of published PROTACs.[4][16] Their popularity stems from several advantageous properties:

  • Hydrophilicity: The repeating ethylene glycol units enhance the aqueous solubility of the PROTAC, which is crucial for administration and bioavailability.[2][13]

  • Flexibility: The rotational freedom of the C-O bonds provides conformational flexibility, enabling the PROTAC to adapt and facilitate stable ternary complex formation.[2][17]

  • Biocompatibility: PEG is a well-established, non-immunogenic polymer widely used in approved therapeutics.[2]

  • Tunability: PEG linkers can be synthesized with precise, defined lengths (monodisperse), allowing for systematic optimization of the distance between the two ligands.[13][16]

Methoxycarbonyl-PEG6-t-butyl Ester: A Tool for Controlled Synthesis

The modular nature of PROTACs necessitates a synthetic strategy that allows for the sequential, controlled conjugation of the E3 ligand and the POI ligand to the linker.[4][8] Methoxycarbonyl-PEG6-t-butyl ester is a heterobifunctional linker designed precisely for this purpose.

Chemical Structure and Properties

This linker features a core of six ethylene glycol units, providing the desirable properties of a PEG spacer. Its key innovation lies in its terminal functional groups: a methyl ester (methoxycarbonyl) at one end and a tert-butyl (t-butyl) ester at the other.

PropertyValueSource
Chemical Name Methoxycarbonyl-PEG6-t-butyl ester-
Molecular Formula C₂₁H₄₀O₁₀Derived
Molecular Weight 452.5 g/mol Derived
Core Linker Hexaethylene Glycol (PEG6)-
Terminal Group 1 Methyl Ester (-COOCH₃)-
Terminal Group 2 t-Butyl Ester (-COOC(CH₃)₃)-
The Power of Orthogonal Protection

The synthetic utility of this linker stems from the orthogonal nature of its two ester groups. This means one can be chemically removed (deprotected) under conditions that leave the other intact.

  • Methyl Ester Deprotection: The methyl ester can be selectively hydrolyzed to a carboxylic acid under mild basic conditions (e.g., using Lithium Hydroxide - LiOH).

  • t-Butyl Ester Deprotection: The t-butyl ester is stable to base but is readily cleaved to a carboxylic acid under acidic conditions (e.g., using Trifluoroacetic Acid - TFA).[18]

This orthogonality is the cornerstone of a highly controlled, directional synthetic strategy. It prevents the formation of undesired homodimers (e.g., POI ligand - linker - POI ligand) and eliminates the need for complex statistical separations, thereby improving overall yield and purity.

Synthesis_Workflow cluster_synthesis Modular PROTAC Synthesis Workflow Start Methoxycarbonyl-PEG6- t-butyl Ester Linker Step1 1. Basic Hydrolysis (LiOH) 2. Amide Coupling (HATU) Start->Step1 Intermediate E3 Ligand-Linker- COOtBu Step1->Intermediate Step2 1. Acidic Cleavage (TFA) 2. Amide Coupling (HATU) Intermediate->Step2 Final Final PROTAC (E3 Ligand-Linker-POI Ligand) Step2->Final E3_Ligand E3 Ligand-NH2 E3_Ligand->Step1 POI_Ligand POI Ligand-NH2 POI_Ligand->Step2

Caption: Synthetic workflow using an orthogonally protected linker.

Experimental Protocols & Methodologies

The following protocols provide a robust framework for the synthesis and evaluation of a PROTAC using Methoxycarbonyl-PEG6-t-butyl ester.

Protocol 1: Step-by-Step Synthesis of a PROTAC

This protocol outlines a modular approach starting with the conjugation of an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) to the linker.[1]

Step 1A: Selective Deprotection of the Methyl Ester

  • Dissolution: Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 equivalent) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add Lithium Hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once complete, acidify the mixture with 1N HCl to pH ~3 and extract the product with Dichloromethane (DCM). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the free carboxylic acid, HOOC-PEG6-t-butyl ester.

Step 1B: Coupling of E3 Ligase Ligand

  • Reagent Preparation: In a dry reaction vessel under an inert nitrogen atmosphere, dissolve the HOOC-PEG6-t-butyl ester (1.1 equivalents), an amine-functionalized E3 ligase ligand (1.0 equivalent), and HATU (1.2 equivalents) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, purify the E3 Ligand-PEG6-t-butyl ester intermediate by preparative reverse-phase HPLC (RP-HPLC).

Step 1C: Selective Deprotection of the t-Butyl Ester

  • Dissolution: Dissolve the purified E3 Ligand-PEG6-t-butyl ester intermediate (1.0 equivalent) in anhydrous DCM (0.1 M).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[18]

  • Reaction: Stir the mixture at room temperature for 1-2 hours until LC-MS analysis confirms complete deprotection.

  • Work-up: Remove the solvent and excess TFA under reduced pressure to yield the E3 Ligand-PEG6-COOH intermediate, which is often used directly in the next step.

Step 1D: Final Coupling of POI Ligand

  • Reagent Preparation: In a dry vessel under nitrogen, dissolve the E3 Ligand-PEG6-COOH intermediate (1.0 equivalent), an amine-functionalized POI ligand (1.2 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC product by preparative RP-HPLC. Lyophilize the collected fractions to yield the pure product as a solid.

Protocol 2: Biophysical and Cellular Evaluation of the PROTAC

Step 2A: Western Blot for Target Degradation

  • Cell Treatment: Plate cells (e.g., MCF-7 for an ERα-targeting PROTAC) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time, typically 18-24 hours.

  • Lysis: Harvest the cells and prepare protein lysates using an appropriate lysis buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH). Visualize with a secondary antibody and quantify band intensity to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]

Step 2B: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

  • Surface Preparation: Immobilize the biotinylated POI on a streptavidin-coated SPR sensor chip.

  • Binding Analysis: Inject a constant concentration of the E3 ligase complex (e.g., VHL-ElonginC-ElonginB) mixed with varying concentrations of the PROTAC over the sensor surface.

  • Data Interpretation: A positive binding response that is dependent on the PROTAC concentration indicates the formation of a ternary complex. This assay can provide valuable data on the kinetics and stability of the complex.[19][20]

Data Interpretation: The Importance of Linker Optimization

The choice of PEG6 is not arbitrary; it is often the result of a systematic optimization process. The properties of a PROTAC are highly sensitive to linker length.[4][15]

Table 2: Illustrative Impact of PEG Linker Length on BRD4 Degradation (This table presents representative data compiled from public research to show general trends. Actual values are PROTAC-specific.)[1]

PROTAC SeriesTargetE3 LigaseLinker Composition (n PEG units)DC₅₀ (nM)Dₘₐₓ (%)
BRD4 Degrader BRD4VHL47585
BRD4 Degrader BRD4VHL6 25 >95
BRD4 Degrader BRD4VHL815080

In this illustrative example, the PROTAC with the PEG6 linker demonstrates superior potency (lower DC₅₀) and efficacy (higher Dₘₐₓ) compared to its shorter and longer counterparts. This "Goldilocks effect" highlights a crucial principle in PROTAC design: the linker must be of optimal length to facilitate the most stable and productive ternary complex. A linker that is too short may cause steric clashes, while one that is too long may lead to unproductive binding modes and reduced complex stability.[2]

Conclusion and Future Perspectives

Methoxycarbonyl-PEG6-t-butyl ester and similar orthogonally protected linkers are not merely passive components; they are enabling tools that provide chemists with precise control over the synthesis of complex heterobifunctional molecules. By facilitating a modular and directional assembly, these linkers accelerate the generation of PROTAC libraries for structure-activity relationship (SAR) studies, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.[4][8]

The future of linker design will likely involve moving beyond simple PEG and alkyl chains to incorporate more rigid or conformationally constrained elements to further pre-organize the PROTAC for optimal ternary complex formation.[17][21] However, the foundational strategies enabled by versatile building blocks like Methoxycarbonyl-PEG6-t-butyl ester will remain a cornerstone of targeted protein degradation research and development.

References

  • Benchchem. (n.d.). A step-by-step synthesis of a PROTAC using a PEG linker.
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
  • Frontiers in Pharmacology. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development.
  • Benchchem. (n.d.). Boc-12-Ado-OH vs. PEG Linkers in Targeted Protein Degradation.
  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization.
  • Benchchem. (n.d.). The Core Connector: An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation.
  • AACR Journals. (2024). Novel preclinical models for PROTAC evaluation: And beyond. Cancer Research.
  • ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
  • Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
  • BOC Sciences. (n.d.). Linker Design & Optimization for PROTACs.
  • MedchemExpress. (n.d.). PROTAC Linker.
  • Portland Press. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal.
  • RSC Publishing. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders.
  • JenKem Technology USA. (2025). Targeted Protein Degrader Linkers.
  • JenKem Technology USA. (2024). PROTAC PEG Linkers.
  • ACS Publications. (n.d.). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. ACS Medicinal Chemistry Letters.
  • Novalix. (2026). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties.
  • Sigma-Aldrich. (n.d.). Hydroxy-PEG6-t-butyl ester.
  • Benchchem. (n.d.). A Technical Guide to N-Boc-PEG-t-butyl Ester: A Versatile Linker for Advanced Drug Development.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
  • PMC. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.
  • BroadPharm. (n.d.). Methoxycarbonyl-PEG5-t-butyl ester, 1807530-04-6.
  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins.

Sources

The Mechanism of Action and Application of Methoxycarbonyl-PEG6-t-butyl Ester in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of a crosslinking spacer dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic. Methoxycarbonyl-PEG6-t-butyl ester (CAS: 2923431-70-1) [1] represents a premier class of heterobifunctional linkers. By combining the hydrophilicity and precise spatial extension of a hexa-polyethylene glycol (PEG6) core with two orthogonally protected carboxylic acid termini, this molecule enables highly controlled, sequential, and directional bioconjugation.

This technical guide deconstructs the chemical causality behind its structural design, details the exact mechanisms of its orthogonal deprotection, and provides a self-validating experimental workflow for researchers and drug development professionals.

Structural Rationale and Physicochemical Dynamics

The architectural brilliance of Methoxycarbonyl-PEG6-t-butyl ester lies in the synergy between its spacer and its terminal protecting groups:

  • The PEG6 Core (Spatial & Solvation Causality): The 6-unit PEG chain provides a highly flexible, hydrophilic bridge. In PROTAC design, a PEG6 spacer translates to an extended linear distance of approximately 20–24 Å. This specific distance is frequently cited as the optimal "Goldilocks zone" for bridging an E3 ubiquitin ligase and a target protein. It provides sufficient length to allow ternary complex formation without inducing steric clashes, while remaining short enough to prevent the inhibitory "hook effect" where binary complexes outcompete ternary formation [2].

  • Heterobifunctionality (Synthetic Causality): The molecule is flanked by a methoxycarbonyl group (a methyl ester) on one end and a t-butyl ester on the other. This dual-protection strategy prevents linker polymerization and allows for the sequential attachment of two distinct pharmacophores (e.g., a Cereblon ligand and a kinase inhibitor) under mutually exclusive chemical conditions [3].

The Mechanism of Orthogonal Deprotection

The fundamental principle governing the use of this linker is orthogonality —the ability to selectively remove one protecting group without compromising the other [4].

Pathway A: Saponification of the Methoxycarbonyl Group ( BAc​2 Mechanism)

The methyl ester is selectively cleaved under basic conditions.

  • Mechanism: Hydroxide ions act as nucleophiles, attacking the sterically unhindered carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate that rapidly collapses, ejecting a methoxide leaving group to yield a carboxylate salt.

  • Orthogonality: The t-butyl ester is highly sterically shielded by its three methyl groups and electronically stabilized, making it virtually impervious to nucleophilic attack by hydroxide [5].

Pathway B: Acidolysis of the t-Butyl Ester ( AAl​1 Mechanism)

The t-butyl ester is strictly acid-labile and is cleaved using strong organic acids (typically Trifluoroacetic acid, TFA).

  • Mechanism: The acidic environment protonates the carbonyl oxygen. Due to the stability of the resulting tertiary carbocation, the alkyl-oxygen bond cleaves (rather than the acyl-oxygen bond), releasing a highly reactive tert-butyl carbocation and the free carboxylic acid.

  • Orthogonality: Methyl esters require harsh, prolonged acidic boiling for hydrolysis and are completely stable to standard room-temperature TFA exposure.

OrthogonalLogic Start Methoxycarbonyl-PEG6-t-butyl ester Base Basic Hydrolysis (LiOH, THF/H2O) Start->Base Pathway A (Saponification) Acid Acidic Cleavage (TFA, DCM) Start->Acid Pathway B (Acidolysis) ProdBase HOOC-PEG6-t-butyl ester Base->ProdBase ProdAcid Methoxycarbonyl-PEG6-COOH Acid->ProdAcid

Fig 1. Orthogonal deprotection logic of Methoxycarbonyl-PEG6-t-butyl ester.

Experimental Methodology: A Self-Validating Workflow

To ensure high-yield bioconjugation, the following protocol details a sequential assembly utilizing the linker. This workflow is designed as a self-validating system, incorporating critical checkpoints and mechanistic safeguards.

Phase 1: Selective Methyl Ester Hydrolysis & First Conjugation
  • Solvation: Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 eq) in a 3:1 mixture of THF and deionized water. Causality: THF solubilizes the organic linker, while water dissolves the inorganic base.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 2.5 eq). Stir at room temperature (RT) for 2–3 hours. Causality: LiOH is preferred over NaOH; the lithium cation coordinates with the PEG ether oxygens, enhancing the local concentration of hydroxide for a milder, cleaner reaction.

  • Validation Checkpoint: Monitor via LC-MS. Look for the complete disappearance of the starting mass and the appearance of the [M-H] peak corresponding to the loss of a methyl group (-14 Da).

  • Quenching (Critical Step): Adjust the pH to 4.5 using a 10% aqueous Citric Acid solution. Causality: Using strong acids like HCl risks the premature, catastrophic cleavage of the acid-labile t-butyl ester. Citric acid provides a safe, buffered acidification.

  • Extraction & Conjugation: Extract the free acid with Ethyl Acetate, dry, and activate using HATU/DIPEA in DMF. Add the first amine-bearing pharmacophore (Warhead 1) and stir until complete.

Phase 2: Selective t-Butyl Ester Cleavage & Second Conjugation
  • Acidolysis: Dissolve the purified intermediate from Phase 1 in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to a final concentration of 30% v/v, and Triisopropylsilane (TIPS) to 2.5% v/v.

  • Scavenger Causality: Do not omit TIPS. The cleavage of the t-butyl ester generates a highly reactive tert-butyl carbocation. Without a scavenger like TIPS to trap it, this carbocation will undergo Friedel-Crafts alkylation with electron-rich aromatic rings (e.g., phenols, indoles) present on Warhead 1.

  • Validation Checkpoint: Stir at RT for 1–2 hours. Monitor via LC-MS for the loss of the t-butyl group (-56 Da, corresponding to the loss of isobutylene).

  • Final Conjugation: Evaporate the solvent, co-evaporate with toluene to remove residual TFA, activate the newly freed carboxylic acid with HATU/DIPEA, and couple the second amine-bearing pharmacophore (Warhead 2).

Workflow S1 1. Saponification (LiOH) S2 2. Amide Coupling (Warhead 1) S1->S2 S3 3. Acid Cleavage (TFA/DCM) S2->S3 S4 4. Amide Coupling (Warhead 2) S3->S4 Final Target PROTAC S4->Final

Fig 2. Step-by-step PROTAC assembly workflow utilizing orthogonal deprotection.

Quantitative Data & Physicochemical Properties

The table below summarizes the critical quantitative parameters and mechanistic rationale for the linker's properties, serving as a quick-reference guide for assay development.

Parameter / PropertyValueMechanistic Rationale & Causality
Molecular Formula C 21​ H 40​ O 10​ Yields an optimal carbon-to-oxygen ratio for high aqueous solubility.
Molecular Weight 452.54 g/mol Keeps the final bioconjugate mass manageable, aiding in cellular permeability.
Spacer Length (Extended) ~20–24 ÅPrevents steric clashing between recruited proteins; minimizes the hook effect.
Methyl Ester Cleavage LiOH (2.5 eq), 2–3h, RT BAc​2 basic hydrolysis; preserves acid-labile protecting groups.
t-Butyl Ester Cleavage 30% TFA, 2.5% TIPS, 1–2h, RT AAl​1 acidolysis; requires carbocation scavengers to protect payloads.
LogP Contribution Highly NegativeThe PEG6 core significantly counteracts the lipophilicity of hydrophobic warheads.

References

  • ResearchGate. "Solid-phase synthesis and orthogonal deprotection strategies in complex peptides."[4] URL: [Link]

Sources

An In-depth Technical Guide to Methoxycarbonyl-PEG6-t-butyl ester: Molecular Weight and Solubility Profile

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physicochemical properties of Methoxycarbonyl-PEG6-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this versatile molecule, offering both theoretical insights and practical methodologies for its application. We will explore its molecular weight and present a detailed solubility profile, underpinned by a robust experimental protocol for empirical determination.

Introduction to Methoxycarbonyl-PEG6-t-butyl ester

Methoxycarbonyl-PEG6-t-butyl ester is a valuable tool in bioconjugation and drug delivery. Its structure features a discrete PEG linker with six ethylene glycol units, affording it a defined length and molecular weight. This PEG chain imparts favorable solubility characteristics in aqueous and organic media. The molecule is capped with two distinct terminal functionalities: a methoxycarbonyl group and a t-butyl ester. This orthogonal design is critical for multi-step synthetic strategies, as the t-butyl ester can be selectively cleaved under acidic conditions, leaving the methoxycarbonyl group intact for subsequent modifications.

The inherent properties of the PEG linker can enhance the pharmacokinetic profile of conjugated molecules by increasing their hydrodynamic radius and protecting them from enzymatic degradation. Understanding the precise molecular weight and solubility of this linker is paramount for accurate stoichiometric calculations in conjugation reactions and for the successful formulation of the final product.

Physicochemical Properties

PropertyValueSource
Molecular Formula C21H40O10Calculated
Molecular Weight 452.54 g/mol Calculated
Solubility Profile: A Predictive Analysis

The solubility of a molecule is a critical parameter that dictates its utility in various experimental and formulation contexts. While empirical data for Methoxycarbonyl-PEG6-t-butyl ester is not extensively published, a reliable qualitative solubility profile can be predicted based on the general behavior of PEGylated molecules and the influence of its terminal functional groups.

Polyethylene glycol itself is known for its solubility in a wide range of solvents, including water and many organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM)[3][4]. However, the solubility of PEG derivatives is also influenced by their molecular weight and end groups[3][4]. As the molecular weight of the PEG chain increases, its solubility in both water and organic solvents tends to decrease[3][4]. The methoxycarbonyl and t-butyl ester groups are hydrophobic in nature, which can be expected to reduce the aqueous solubility of the molecule compared to an unmodified PEG of similar molecular weight.

Based on these principles, the following table provides a predicted qualitative solubility profile for Methoxycarbonyl-PEG6-t-butyl ester.

SolventSolvent TypePredicted SolubilityRationale
WaterAqueousModerately SolubleThe hydrophilic PEG backbone promotes aqueous solubility, while the hydrophobic end groups may limit it.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is an excellent solvent for a wide range of polar and nonpolar compounds.
Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, DMF is a versatile solvent for PEGylated molecules.
Dichloromethane (DCM)ChlorinatedSolubleDCM is a common solvent for many organic reactions and purifications involving PEG linkers.
MethanolPolar ProticSolubleThe polarity of methanol should allow for good solvation of the molecule.
EthanolPolar ProticSolubleSimilar to methanol, ethanol is expected to be a good solvent.
Diethyl EtherNonpolarSparingly Soluble to InsolubleThe high polarity of the PEG chain is likely to limit solubility in nonpolar ethers.
HexanesNonpolarInsolubleThe significant polarity difference makes solubility in hexanes highly unlikely.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, it is essential to perform empirical testing. The following protocol outlines a reliable method for determining the solubility of Methoxycarbonyl-PEG6-t-butyl ester in a solvent of interest.

Principle

This protocol is based on the isothermal equilibrium method. A supersaturated solution of the compound is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined gravimetrically.

Materials
  • Methoxycarbonyl-PEG6-t-butyl ester

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Pipettes

  • Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)

Procedure
  • Preparation of a Supersaturated Mixture:

    • Accurately weigh approximately 100 mg of Methoxycarbonyl-PEG6-t-butyl ester into a vial.

    • Add 1 mL of the selected solvent to the vial. This creates a suspension where the amount of solute exceeds its expected solubility.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of the Saturated Solution:

    • After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.

    • Carefully withdraw a known volume (e.g., 0.5 mL) of the clear supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry, pre-tared vial.

    • Transfer the filtered supernatant to the pre-tared vial.

    • Record the exact weight of the solution.

    • Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

    • Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

    • Record the final weight of the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial tare weight of the vial from the final weight.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

    • Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

    Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant in mL)

    Solubility (g/L) = (Mass of dissolved solute in g / Mass of solvent in g) * Density of solvent (g/L)

Self-Validating System and Causality

This protocol incorporates several steps to ensure the trustworthiness of the results. The extended equilibration time is crucial to ensure that the solution is truly saturated. Centrifugation and filtration are included to effectively separate the solid and liquid phases, preventing overestimation of the solubility. The final drying step to a constant weight is a critical control to ensure all solvent has been removed before the final mass of the solute is determined.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh ~100 mg of Compound prep2 Add 1 mL of Solvent prep1->prep2 Create Suspension equil1 Agitate at Constant Temperature (24-48 hours) prep2->equil1 sep1 Centrifuge to Pellet Solid equil1->sep1 sep2 Collect Supernatant sep1->sep2 sep3 Filter Supernatant (0.22 µm) sep2->sep3 analysis1 Weigh Aliquot of Supernatant sep3->analysis1 analysis2 Evaporate Solvent analysis1->analysis2 analysis3 Dry to Constant Weight analysis2->analysis3 analysis4 Weigh Dried Solute analysis3->analysis4 calc1 Calculate Solubility (mg/mL or g/L) analysis4->calc1

Caption: Workflow for determining the solubility of Methoxycarbonyl-PEG6-t-butyl ester.

Conclusion

Methoxycarbonyl-PEG6-t-butyl ester is a well-defined PEG linker with significant potential in bioconjugation and drug delivery. This guide has provided a detailed examination of its molecular weight and a predictive solubility profile based on established principles of polymer and organic chemistry. The included experimental protocol offers a robust and reliable method for determining the quantitative solubility of this compound, empowering researchers to proceed with confidence in their formulation and synthetic endeavors.

References

  • Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). Retrieved March 27, 2026, from [Link]

  • Hirano, A., Shiraki, K., & Arakawa, T. (2012). Polyethylene glycol behaves like weak organic solvent. Biopolymers, 97(2), 117-122. [Link]

Sources

An In-depth Technical Guide to Methoxycarbonyl-PEG6-t-butyl ester: A Versatile Heterobifunctional Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Methoxycarbonyl-PEG6-t-butyl ester, a heterobifunctional crosslinker of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, safety considerations, and applications, with a focus on the scientific principles that underpin its utility in the field of bioconjugation.

Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker

Methoxycarbonyl-PEG6-t-butyl ester belongs to the family of polyethylene glycol (PEG) linkers, which are widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] The defining characteristic of this particular linker is its heterobifunctional nature, possessing two distinct terminal functional groups: a methoxycarbonyl group and a t-butyl ester. This allows for the sequential and controlled conjugation of two different molecular entities, a critical feature in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

The hexaethylene glycol (PEG6) spacer imparts several beneficial properties, including enhanced hydrophilicity and biocompatibility, which can improve the solubility and reduce the immunogenicity of the final conjugate.[4][5] The strategic placement of a methoxycarbonyl group and a t-butyl ester provides orthogonal protecting groups, enabling selective deprotection and subsequent conjugation steps.

Physicochemical and Technical Data

PropertyInferred Value/InformationReference(s)
CAS Number Not directly available. Similar compounds include: Methoxycarbonyl-PEG5-t-butyl ester (1807530-04-6 ), Propargyl-PEG6-t-butyl ester (1355197-95-3 ), Bis-PEG6-t-butyl ester (439114-12-2 ), and Hydroxy-PEG6-t-butyl ester (361189-64-2 ).[5][6]
Molecular Formula C21H40O10Inferred
Molecular Weight 452.54 g/mol Inferred
Appearance Likely a colorless to pale yellow viscous liquid or solid.[7]
Solubility Expected to be soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and have increased solubility in aqueous media due to the PEG spacer.[8]
Storage Conditions Should be stored at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light and moisture to prevent degradation.[9]

Safety and Handling

A specific Safety Data Sheet (SDS) for Methoxycarbonyl-PEG6-t-butyl ester is not publicly available. However, based on the safety profiles of structurally similar PEG-esters and t-butyl ester-containing compounds, the following precautions should be observed.[7][10][11][12]

3.1. Hazard Identification (Inferred)

  • Eye Irritation: May cause serious eye irritation.[10]

  • Skin Irritation: May cause skin irritation.[11][12]

  • Respiratory Irritation: May cause respiratory tract irritation.

  • Harmful if Swallowed: May be harmful if ingested.[10]

3.2. Recommended Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[12]

  • Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

3.3. Storage and Stability

PEG derivatives, especially those with reactive functional groups, are sensitive to moisture, light, and oxidation.[9] To ensure the integrity and reactivity of Methoxycarbonyl-PEG6-t-butyl ester, the following storage protocol is recommended:

  • Long-Term Storage: Store at -20°C or below in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[9]

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture.[9] After use, flush the container with an inert gas before resealing.

Synthetic and Deprotection Strategies

The utility of Methoxycarbonyl-PEG6-t-butyl ester lies in the orthogonal nature of its terminal groups. The methoxycarbonyl group can be selectively cleaved under basic conditions, while the t-butyl ester is labile under acidic conditions.[6][13] This allows for a directed synthetic strategy.

G cluster_0 Synthetic Pathway Start Methoxycarbonyl-PEG6-t-butyl ester Base Base Hydrolysis (e.g., LiOH, NaOH) Start->Base Selective Deprotection Acid Acid Hydrolysis (e.g., TFA, HCl) Start->Acid Selective Deprotection Product_A Carboxy-PEG6-t-butyl ester Base->Product_A Product_B Methoxycarbonyl-PEG6-acid Acid->Product_B Conjugation_A Amide Coupling (e.g., with an amine-containing molecule) Product_A->Conjugation_A Conjugation_B Amide Coupling (e.g., with an amine-containing molecule) Product_B->Conjugation_B

Caption: Selective deprotection strategies for Methoxycarbonyl-PEG6-t-butyl ester.

Experimental Protocol: Selective Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield the corresponding carboxylic acid, which can then be activated for subsequent coupling reactions.

Materials:

  • Methoxycarbonyl-PEG6-t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Nitrogen or Argon source

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Methoxycarbonyl-PEG6-t-butyl ester in anhydrous DCM.

  • Acid Addition: To the stirred solution, add an equal volume of TFA. The final concentration should be approximately a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (2-3 times).

  • Drying: Dry the resulting product, Methoxycarbonyl-PEG6-carboxylic acid, under high vacuum. The crude product is often of sufficient purity for use in the next step without further purification.[14]

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is recommended to prevent any potential side reactions, although the presence of small amounts of water is generally tolerated in this deprotection step.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the t-butyl ester via a mechanism involving the formation of a stable tert-butyl cation.[13] It is also highly volatile, facilitating its removal after the reaction.

  • Inert Atmosphere: While not strictly necessary for the deprotection itself, maintaining an inert atmosphere is good practice when handling PEG linkers to prevent oxidative degradation.[9]

Applications in Bioconjugation and Drug Delivery

The unique architecture of Methoxycarbonyl-PEG6-t-butyl ester makes it a valuable tool in several areas of biomedical research:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[1]

  • PROTACs: In the development of PROTACs, this linker can bridge a target protein-binding ligand and an E3 ligase-recruiting ligand, inducing targeted protein degradation.[2]

  • Peptide and Protein Modification: The PEG spacer can improve the solubility and stability of peptides and proteins, while the terminal functional groups allow for their conjugation to other molecules of interest.[1]

  • Surface Modification: The linker can be used to modify the surface of nanoparticles or other drug delivery systems to improve their biocompatibility and circulation time.[8]

G cluster_0 PROTAC Assembly Workflow Linker Methoxycarbonyl-PEG6-t-butyl ester Step1 Deprotection of t-butyl ester (Acid) Linker->Step1 Step2 Amide coupling to E3 Ligase Ligand Step1->Step2 Intermediate Methoxycarbonyl-PEG6-E3 Ligase Ligand Step2->Intermediate Step3 Deprotection of Methoxycarbonyl (Base) Intermediate->Step3 Step4 Amide coupling to Target Protein Ligand Step3->Step4 PROTAC Final PROTAC Molecule Step4->PROTAC

Caption: A potential workflow for the synthesis of a PROTAC using Methoxycarbonyl-PEG6-t-butyl ester.

Conclusion

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Retrieved from [Link]

  • AxisPharm. (n.d.). PEG-t-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]

  • Organic Syntheses. (2005). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

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pharmacokinetics of PEG6 linkers in early-stage drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of PEG6 Linkers in Early-Stage Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Linker Technology

In the landscape of modern drug development, particularly in the realm of bioconjugates such as Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector but a critical determinant of a therapeutic's success. It governs the stability, solubility, and pharmacokinetic profile of the entire molecule, directly influencing its efficacy and safety.[] Polyethylene glycol (PEG) linkers have become a cornerstone technology, prized for their ability to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.[2]

While long-chain PEGs (e.g., 2kDa, 5kDa) are well-established for maximizing half-life extension, they can present challenges, including potential long-term tissue accumulation and the "PEG dilemma"—the presence of pre-existing anti-PEG antibodies in a significant portion of the population.[3][4] This has shifted focus towards shorter, discrete PEG linkers. This guide provides an in-depth analysis of the hexa-ethylene glycol (PEG6) linker, a popular choice in early-stage discovery for its ability to strike a crucial balance: providing meaningful pharmacokinetic improvements without the potential liabilities of longer PEG chains. We will explore the core ADME (Absorption, Distribution, Metabolism, and Excretion) principles of PEG6-conjugated molecules, detail essential experimental workflows, and provide the scientific rationale behind these strategic choices.

The Physicochemical and Pharmacokinetic Profile of PEG6 Linkers

The covalent attachment of a PEG6 linker fundamentally alters a drug's interaction with its biological environment.[5] This modification, known as PEGylation, creates a hydrophilic shield around the molecule, influencing its behavior from administration to elimination.[2][5]

Absorption & Distribution: The "Shielding" Effect

A primary benefit of PEGylation is the enhancement of aqueous solubility, which is particularly crucial for hydrophobic small molecule payloads that are prone to aggregation.[6][7] The PEG6 linker, consisting of six repeating ethylene oxide units, imparts significant hydrophilicity, which can improve formulation characteristics and bioavailability.[7][8]

Once in systemic circulation, the PEG6 linker increases the hydrodynamic radius of the drug conjugate.[6][5] This "molecular bulk" provides two key pharmacokinetic advantages:

  • Reduced Renal Clearance: The increased size hinders glomerular filtration, a primary elimination route for smaller molecules. This is a principal mechanism by which PEGylation extends plasma half-life (t½).[2][5]

  • Steric Hindrance: The flexible PEG chain creates a hydrated shield that can mask the conjugated drug from uptake by the reticuloendothelial system (RES) and protect it from enzymatic degradation in the bloodstream.[5][9]

The overall impact is a prolonged circulation time and an increased Area Under the Curve (AUC), meaning the body is exposed to the therapeutic for a longer duration, potentially allowing for greater accumulation at the target site.[5][7]

Metabolism: A Question of Stability and Design

The polyether backbone of PEG is generally considered biologically inert and resistant to enzymatic cleavage.[10] Metabolism of PEG itself is minimal, especially for higher molecular weight versions; however, very short PEGs can be subject to some oxidative degradation.[] For a PEG6-linked conjugate, the primary metabolic considerations revolve around the stability of the bonds connecting the linker to the antibody and the payload.

Linkers can be broadly categorized as non-cleavable or cleavable:

  • Non-Cleavable PEG6 Linkers: These utilize robust bonds (e.g., amides) that are designed to remain intact in circulation.[12] The payload is released only after the entire conjugate is internalized by the target cell and the antibody portion is fully degraded in the lysosome.[13] This approach enhances plasma stability and minimizes off-target toxicity.[13]

  • Cleavable PEG6 Linkers: These are engineered to break under specific conditions found within target cells, such as low pH (hydrazones) or the presence of specific enzymes like cathepsins (peptide linkers).[12][] This allows for the release of the payload in its most active form.[13]

The choice is a strategic one: non-cleavable linkers offer a better safety profile for highly potent payloads, while cleavable linkers can be more effective in tumors with heterogeneous antigen expression due to a potential "bystander effect".[13]

Excretion: Shifting the Pathway

For small molecules and peptides, the primary route of elimination is typically renal. By increasing the molecular size, a PEG6 linker can shift the primary elimination pathway from renal to hepatic clearance.[5][15] For larger molecules like ADCs, which are already cleared hepatically, the PEG6 linker's main role is to slow the rate of that clearance. Metabolites generated from the cleavage of the linker or payload are generally small enough to be eliminated rapidly via renal and hepatobiliary mechanisms.[16][17]

cluster_ADME Pharmacokinetic Pathway of a PEG6-Linked Drug Admin Administration (e.g., IV Infusion) Circulation Systemic Circulation • Increased Hydrodynamic Radius • Reduced Renal Clearance • Shielding from Enzymes/RES Admin->Circulation Absorption Distribution Tissue Distribution (Target vs. Off-Target) Circulation->Distribution Distribution Metabolism Metabolism & Clearance • Primarily Hepatic • Linker Stability is Key Circulation->Metabolism Elimination Target Target Site Accumulation (e.g., Tumor) Distribution->Target Target->Metabolism Internalization & Catabolism Excretion Excretion (Biliary/Fecal, Renal) Metabolism->Excretion

ADME pathway for a typical PEG6-conjugated therapeutic.

Impact on Therapeutic Index: The PEG6 Advantage

The ultimate goal in drug design is to widen the therapeutic window—maximizing efficacy while minimizing toxicity. A PEG6 linker offers a nuanced approach to achieving this balance. Studies have shown a clear relationship between PEG linker length and pharmacokinetic parameters; increasing PEG length progressively decreases clearance.[7][18] A PEG6 linker provides a significant and measurable improvement in half-life over a non-PEGylated counterpart without the extreme extension seen with very long PEGs, which can sometimes be undesirable.[7]

Quantitative Data Summary

While direct head-to-head comparisons for a PEG6 linker across multiple platforms are proprietary, data trends from preclinical studies illustrate the principle.

Linker TypeRelative Clearance (vs. Non-PEG)Key Rationale
Non-PEG Linker 100% (Baseline)High clearance, short half-life, potential for aggregation with hydrophobic payloads.[7]
PEG2 Linker ~70-80%Modest improvement in PK, may not be sufficient for desired dosing interval.
PEG6-PEG8 Linker ~40-50% Significant reduction in clearance, providing a balance of improved PK and linker length. [7]
PEG24 Linker ~25-35%Maximum half-life extension, but may increase risk of anti-PEG antibody interaction.[19]
Note: Values are illustrative based on trends reported in the literature and will vary significantly based on the antibody, payload, and conjugation site.[7][20]

Experimental Workflows for Pharmacokinetic Characterization

A robust and self-validating experimental plan is essential to accurately define the pharmacokinetic profile of a PEG6-linked drug candidate.

Protocol 1: In Vitro Plasma Stability Assessment

Causality: Before committing to expensive and time-consuming in vivo studies, it is critical to confirm the stability of the conjugate in a relevant biological matrix. This assay predicts the linker's ability to withstand the physiological environment, ensuring the payload remains attached prior to reaching the target.[10] An unstable linker would lead to premature payload release, causing systemic toxicity and negating the benefits of targeted delivery.[]

Step-by-Step Methodology:

  • Preparation: Thaw plasma (e.g., human, mouse, rat) at 37°C. Fortify the plasma with the PEG6-drug conjugate to a final concentration of ~10 µg/mL. Prepare multiple aliquots for each time point.

  • Incubation: Incubate the samples in a shaking water bath at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours). Immediately add an equal volume of ice-cold acetonitrile with an internal standard to precipitate proteins and quench any reaction.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Quantify the concentration of the intact conjugate at each time point. Plot the concentration versus time and calculate the in vitro half-life. A stable conjugate should show minimal degradation over the time course.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Causality: In vivo studies are the gold standard for understanding the true ADME profile of a drug.[21] This protocol determines key PK parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and AUC, which are essential for predicting human dose and scheduling.[10] Comparing the PEG6-conjugate to a non-PEGylated version directly quantifies the linker's impact.[5]

Step-by-Step Methodology:

  • Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old. Allow animals to acclimate for at least 3 days.

  • Dosing: Administer the drug conjugate (and a non-PEGylated control in a separate group) via intravenous (IV) injection through the tail vein. A typical dose might be 1-5 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., via tail-nick or retro-orbital bleed) at predetermined time points. For a PEGylated antibody, time points could be: 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, and 21 days.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of the drug conjugate in the plasma samples using a validated analytical method like LC-MS/MS or ELISA.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

cluster_PK_Workflow In Vivo Pharmacokinetic Study Workflow acclimatize 1. Animal Acclimation (e.g., BALB/c Mice, 3-5 days) dosing 2. IV Administration (Test Article vs. Control, 1-5 mg/kg) acclimatize->dosing sampling 3. Serial Blood Sampling (Multiple time points, e.g., 5m to 21d) dosing->sampling processing 4. Plasma Preparation (Centrifugation with K2-EDTA) sampling->processing storage 5. Sample Storage (-80°C until analysis) processing->storage analysis 6. Bioanalysis (LC-MS/MS or ELISA) storage->analysis pk_calc 7. PK Parameter Calculation (NCA using Phoenix WinNonlin) analysis->pk_calc

Workflow for a typical rodent pharmacokinetic study.
Protocol 3: Bioanalytical Quantification by LC-MS/MS

Causality: Accurate quantification of the drug conjugate in plasma is the foundation of any PK study. While ELISA can measure total antibody, LC-MS/MS offers superior specificity and can be developed to measure the intact conjugate, providing a more accurate assessment of the stable, active therapeutic in circulation.[22][23] This method is crucial for PEGylated molecules where the PEG chain can interfere with antibody-based assays.[24]

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, standard, or blank, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex & Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate for injection.

  • Chromatographic Separation (HPLC): Inject the sample onto a reverse-phase HPLC column (e.g., a C18 or C8 column). Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate the analyte from matrix components.[22]

  • Mass Spectrometric Detection (MS/MS): Analyze the column effluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the internal standard for maximum sensitivity and specificity.

  • Data Analysis: Integrate the peak areas for the analyte and internal standard. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of the drug conjugate in the unknown samples.

Conclusion and Strategic Outlook

The PEG6 linker occupies a valuable strategic space in early-stage drug discovery. It provides a reliable method for improving the pharmacokinetic profile of novel therapeutics, enhancing solubility and extending half-life to a meaningful degree.[7] This modulation is achieved without the more significant structural changes and potential immunogenic concerns associated with much larger polymers.[9][25] By providing a balance of manufacturability, stability, and improved ADME characteristics, the PEG6 linker allows drug development professionals to mitigate risks associated with poor pharmacokinetics, thereby enabling a more focused and efficient path toward identifying viable clinical candidates. A thorough characterization using the robust experimental workflows detailed here is paramount to fully understanding and leveraging the distinct advantages of this versatile linker technology.

References

  • Ho, M., et al. (2018, June 5). A minimal physiologically based pharmacokinetic model that predicts anti-PEG IgG-mediated clearance of PEGylated drugs in human and mouse. Journal of Controlled Release. Available from: [Link]

  • Piramal Pharma Solutions. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. ADC Review / Journal of Antibody-drug Conjugates. Available from: [Link]

  • Ho, M., et al. (2018, August 28). A minimal physiologically based pharmacokinetic model that predicts anti-PEG IgG-mediated clearance of PEGylated drugs in human and mouse. Journal of Controlled Release. Available from: [Link]

  • Creative Biolabs. What are PEG Linkers?. Available from: [Link]

  • Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Available from: [Link]

  • National Science Foundation. (2018, June 5). A minimal physiologically based pharmacokinetic model that predicts anti- PEG IgG-mediated clearance of PEGylated drugs. Available from: [Link]

  • Domínguez, V. E. G., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Zhang, F., et al. (2014). Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • Flook, M. M., et al. (2021). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. Molecular Pharmaceutics. Available from: [Link]

  • Shiraishi, K., & Yokoyama, M. (2019). Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems. Science and Technology of Advanced Materials. Available from: [Link]

  • ADC Review / Journal of Antibody-drug Conjugates. PEG Linkers. Available from: [Link]

  • Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs. Available from: [Link]

  • ProQuest. A Physiologically-Based, Pharmacokinetic Model for the Clearance of PEGylated Nanomedicines. Available from: [Link]

  • Mehrvar, S., et al. (2008, October 10). Pharmacokinetic Consequences of Pegylation. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • AxisPharm. (2023, June 19). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. Available from: [Link]

  • Shann, W., et al. (2020). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of Controlled Release. Available from: [Link]

  • Flook, M. M., et al. (2021, July 21). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. Molecular Pharmaceutics. Available from: [Link]

  • Kumar, V., et al. (2022, April 18). A review on impact of pegylation on biopharmaceuticals. ScienceScholar. Available from: [Link]

  • Zhang, X., et al. (2014, November 26). Effects of PEGylated lipid nanoparticles on the oral absorption of one BCS II drug: a mechanistic investigation. International Journal of Nanomedicine. Available from: [Link]

  • ResearchGate. The in vivo characteristics of PEG polymer: absorption, metabolism, distribution and excretion. Available from: [Link]

  • Lee, J., et al. (2023, March 30). Full article: Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • Li, Y., et al. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]

  • Kuroda, D., et al. (2023). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceutics. Available from: [Link]

Sources

Comprehensive Technical Guide on the Storage, Handling, and Shelf-Life Stability of Methoxycarbonyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxycarbonyl-PEG6-t-butyl ester (CAS: 2923431-70-1)[1] is a highly versatile, heterobifunctional polyethylene glycol (PEG) linker extensively utilized in bioconjugation, PROTAC synthesis, and targeted drug delivery systems. With a molecular weight of 452.54 g/mol and the chemical formula C₂₁H₄₀O₁₀[2], this molecule features a central hexaethylene glycol (PEG6) spacer flanked by orthogonally reactive ester groups: a methoxycarbonyl (methyl ester) and a tert-butyl (t-butyl) ester.

While the PEG6 backbone imparts excellent aqueous solubility and biocompatibility, the terminal esters provide precise control over sequential deprotection and conjugation strategies. However, the structural complexity of this molecule introduces specific vulnerabilities to environmental factors such as moisture, oxygen, light, and temperature[3]. Understanding the causality behind its degradation is critical for maintaining reagent integrity and ensuring reproducible experimental outcomes.

Chemical Architecture & Degradation Causality

The stability of Methoxycarbonyl-PEG6-t-butyl ester is governed by the independent sensitivities of its three structural domains. Degradation is not a singular event but a combination of competing kinetic pathways driven by environmental exposure.

  • The PEG6 Backbone (Autoxidation): Polyether chains are highly susceptible to free-radical autoxidation when exposed to oxygen and light. This process generates hydroperoxides that eventually lead to chain cleavage and the formation of reactive aldehydes and formates[4].

  • The t-Butyl Ester (Acid-Catalyzed Hydrolysis): The t-butyl protecting group is sterically hindered and highly stable under basic conditions, but it is intentionally designed to be labile under acidic conditions to yield a reactive carboxylic acid[5]. Exposure to ambient moisture in the presence of trace acids will cause premature deprotection.

  • The Methoxycarbonyl Group (Base-Catalyzed Hydrolysis): The methyl ester is sensitive to base-catalyzed hydrolysis and transesterification. Moisture ingress, combined with slightly alkaline conditions, will prematurely convert this group into a carboxylic acid, destroying the molecule's heterobifunctional asymmetry.

Degradation cluster_0 Structural Domains & Vulnerabilities Main Methoxycarbonyl-PEG6-t-butyl ester (MW: 452.54) PEG PEG6 Backbone (Ether Linkages) Main->PEG MeEster Methoxycarbonyl (Methyl Ester) Main->MeEster tBuEster t-Butyl Ester Main->tBuEster Oxidation Autoxidation (Peroxides/Aldehydes) PEG->Oxidation O2, Light, Heat BaseHyd Base-Catalyzed Hydrolysis MeEster->BaseHyd H2O, OH- AcidHyd Acid-Catalyzed Hydrolysis tBuEster->AcidHyd H2O, H+

Figure 1: Structural domains of Methoxycarbonyl-PEG6-t-butyl ester and primary degradation pathways.

Empirical Storage Conditions & Shelf-Life Matrix

To arrest the kinetic pathways of degradation, stringent storage parameters must be enforced. Storage at or below -20°C significantly reduces the thermal energy available for both hydrolysis and autoxidation[6]. Furthermore, maintaining an inert atmosphere (Argon or Nitrogen) is non-negotiable for long-term storage, as it displaces the oxygen required for PEG autoxidation[3].

Shelf-Life and Storage Matrix

The following table summarizes the quantitative shelf-life expectations based on authoritative storage guidelines for PEG esters[6],[3],[7].

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Optimal Long-Term ≤ -20°CArgon / N₂Dark24 - 36 MonthsNegligible
Short-Term (Active) 0°C to 4°CArgon / N₂DarkDays to WeeksLow (if perfectly sealed)
Sub-Optimal Room TempAmbient AirDark< 48 HoursModerate (Moisture/Hydrolysis)
Unprotected Room TempAmbient AirLight Exposed< 24 HoursHigh (Oxidation & Cleavage)

Standard Operating Procedure (SOP): Handling & Aliquoting

Because low molecular weight PEGs (≤ 1 kDa) are highly hygroscopic and typically exist as viscous liquids or semi-solid waxes at room temperature[3], improper handling during the aliquoting phase is the primary cause of reagent failure. The following self-validating protocol ensures that the kinetic barriers to degradation are maintained.

HandlingSOP S1 1. Remove from -20°C Storage S2 2. Equilibrate to RT (30-60 mins) S1->S2 Prevent Condensation S3 3. Open & Aliquot (Dry Environment) S2->S3 Minimize Exposure S4 4. Purge Vial (Argon/N2 Gas) S3->S4 Displace O2 S5 5. Seal & Return (Parafilm, -20°C) S4->S5 Maintain Integrity

Figure 2: Standard operating procedure for aliquoting moisture- and oxygen-sensitive PEG reagents.

Step-by-Step Methodology:
  • Thermal Equilibration (Critical Step): Remove the sealed vial from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature (RT) for 30–60 minutes before opening[3].

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic PEG, initiating irreversible hydrolysis of the ester groups.

  • Inert Atmosphere Handling: Transfer the equilibrated vial to a glovebox or a benchtop equipped with a steady stream of dry Argon or Nitrogen.

    • Causality: Displacing ambient air prevents oxygen from dissolving into the viscous PEG matrix, thereby preventing free-radical autoxidation[4].

  • Rapid Aliquoting & Self-Validation: Open the vial and quickly weigh or pipette the required amount into anhydrous, sterile microcentrifuge tubes.

    • Validation Check: Inspect the physical state. Methoxycarbonyl-PEG6-t-butyl ester should appear as a clear to pale-yellow viscous liquid or semi-solid. If the material appears unusually cloudy, opaque, or exhibits a sharp, acidic odor, moisture ingress and subsequent hydrolysis have likely occurred. Do not proceed with degraded material.

  • Purging & Sealing: Flush both the primary stock vial and the new aliquots with a gentle stream of dry Argon or Nitrogen for 10–15 seconds[6]. Cap tightly immediately.

    • Causality: Argon is heavier than air and effectively blankets the chemical, creating a protective inert layer that excludes oxygen and ambient humidity.

  • Secondary Containment: Wrap the caps tightly with Parafilm to create a secondary moisture barrier[3]. Return the stock vial to -20°C storage immediately.

Validation of Reagent Integrity

For critical bioconjugation workflows, relying solely on storage history is insufficient. If a stock vial has been stored for >12 months or subjected to multiple freeze-thaw cycles, validate its integrity prior to use:

  • ¹H-NMR Spectroscopy: Check for the disappearance of the t-butyl singlet (~1.4 ppm) or the methyl ester singlet (~3.7 ppm), which indicates premature hydrolysis. The appearance of aldehyde peaks (~9.5-10 ppm) indicates oxidative degradation of the PEG backbone.

  • Conductivity & pH: Aged PEG solutions exhibit increased ionic strength and reduced pH due to the formation of carboxylates and peroxides[4]. A significant drop in pH compared to a fresh baseline is a definitive marker of degradation.

Sources

Orthogonal Deprotection Strategies in PROTAC Linker Design: The Role of Methoxycarbonyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of drug discovery by enabling the substoichiometric, catalytic degradation of "undruggable" proteins[1]. A PROTAC molecule is a heterobifunctional degrader consisting of a target-binding ligand (Protein of Interest, POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker bridging the two. While early PROTAC development focused heavily on warhead affinity, contemporary rational design dictates that the linker is a highly active participant in ternary complex formation[].

This technical whitepaper explores the mechanistic and synthetic utility of Methoxycarbonyl-PEG6-t-butyl ester , a highly specialized, heterobifunctional linker. By leveraging orthogonal protecting groups (a base-labile methyl ester and an acid-labile tert-butyl ester) flanking an optimized hexaethylene glycol (PEG6) core, this molecule provides medicinal chemists with a self-validating, high-yield pathway for asymmetric PROTAC synthesis.

Chemical Anatomy & The Principle of Orthogonality

Methoxycarbonyl-PEG6-t-butyl ester (CAS: 2923431-70-1)[3] is an advanced building block designed to solve the stoichiometric challenge of heterobifunctional conjugation. When synthesizing a molecule that requires two distinct ligands attached to opposite ends of a single chain, using a homobifunctional linker (e.g., a simple dicarboxylic acid) inevitably leads to statistical mixtures of homodimers (Ligand A-Linker-Ligand A) and unwanted polymerization.

To circumvent this, Methoxycarbonyl-PEG6-t-butyl ester employs orthogonal deprotection . Orthogonality in organic synthesis means that one protecting group can be removed under specific chemical conditions without affecting the other[4].

  • The tert-Butyl (t-butyl) Ester: Highly sterically hindered, preventing nucleophilic attack by hydroxide ions, making it exceptionally stable to basic conditions. However, it is highly labile to strong acids (e.g., Trifluoroacetic acid, TFA). Acidic protonation of the ester oxygen leads to the expulsion of a highly stable tert-butyl carbocation (which eliminates to isobutylene gas), revealing a free carboxylic acid.

  • The Methoxycarbonyl (Methyl Ester): Lacks the steric bulk to stabilize a carbocation, rendering it completely stable to acidic conditions like TFA. Conversely, it is highly susceptible to basic hydrolysis (e.g., Lithium Hydroxide, LiOH), where the hydroxide acts as a hard nucleophile to cleave the ester, yielding a free carboxylate.

Quantitative Linker Profile
Physicochemical PropertySpecification
Chemical Name Methoxycarbonyl-PEG6-t-butyl ester
CAS Number 2923431-70-1[3]
Molecular Formula C₂₁H₄₀O₁₀
Molecular Weight 452.54 g/mol
Spacer Core Hexaethylene Glycol (PEG6)
End Group 1 (Base-Labile) Methoxycarbonyl (Methyl Ester)
End Group 2 (Acid-Labile) tert-Butyl Ester
In Vivo Stability Non-cleavable (Oligo-ether backbone)

The Mechanistic Superiority of the PEG6 Motif

The choice of a PEG6 core is not arbitrary; it is rooted in the biophysics of the ubiquitin-proteasome system (UPS)[5]. The in vivo potency of a PROTAC is dictated by the thermodynamic stability and half-life of the dynamic ternary complex formed between the E3 ligase, the degrader, and the target substrate[].

Causality in Linker Length: Within the chemical space of PROTAC linkers, PEG4, PEG6, and PEG8 have emerged as the empirical "gold standards"[]. PEG4 is frequently too short to cross the protein-protein interface without inducing severe conformational strain, leading to sub-maximal ubiquitination. Conversely, excessively long linkers suffer from high entropic penalties, folding back on themselves and reducing the effective concentration of the warheads.

PEG6 provides an optimal end-to-end distance (approximately 20–25 Å). It comfortably spans the distance between the E3 ligase pocket and the substrate groove, allowing the target's lysine side chains and the E3's catalytic cysteine to achieve a geometry that mimics native substrate presentation[]. Furthermore, the oligo-ether backbone is highly polar, shielding the hydrophobic warheads to enhance plasma exposure and cell permeability without introducing immunogenic liabilities[6].

Pathway PROTAC PEG6 PROTAC (POI-Linker-E3) Ternary Ternary Complex Optimized 20-25 Å Span PROTAC->Ternary Binds Proteins Target (POI) + E3 Ligase Proteins->Ternary Recruits Ub Polyubiquitination (E2 Enzyme Transfer) Ternary->Ub Catalyzes Proteasome 26S Proteasome Recruitment Ub->Proteasome Tags POI Degradation Target Protein Degradation Proteasome->Degradation Cleaves

Mechanism of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Experimental Workflow: Self-Validating Protocol for Asymmetric Synthesis

To harness the orthogonal nature of Methoxycarbonyl-PEG6-t-butyl ester, the following step-by-step methodology outlines the sequential conjugation of an E3 ligase ligand (e.g., a Thalidomide or VHL derivative) and a POI ligand. This protocol is self-validating: the survival of the methyl ester during Step 1 proves the absence of transesterification, and the stability of the newly formed amide bond in Step 3 ensures high overall yield.

Phase 1: Acidic Deprotection & First Conjugation

Step 1.1: Cleavage of the t-Butyl Ester

  • Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Stir at room temperature for 2 hours. Causality: The strong acid exclusively cleaves the sterically hindered t-butyl ester via a carbocation intermediate. The methyl ester remains intact.

  • Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA, yielding Methoxycarbonyl-PEG6-COOH.

Step 1.2: Amide Coupling to Ligand 1 (E3 Binder)

  • Dissolve the resulting free acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to form the active ester.

  • Add the amine-functionalized E3 Ligand (1.0 eq). Stir for 4 hours at room temperature.

  • Purify via preparative HPLC to isolate Methoxycarbonyl-PEG6-E3_Ligand.

Phase 2: Basic Hydrolysis & Second Conjugation

Step 2.1: Hydrolysis of the Methyl Ester

  • Dissolve the purified Methoxycarbonyl-PEG6-E3_Ligand (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Stir at room temperature for 3 hours. Causality: The hydroxide ion selectively attacks the methyl ester carbonyl. The previously formed amide bond connecting the E3 ligand is highly stable to these mild basic conditions and will not cleave.

  • Acidify to pH 4 using 1M HCl, extract with Ethyl Acetate, and concentrate to yield HOOC-PEG6-E3_Ligand.

Step 2.2: Amide Coupling to Ligand 2 (POI Binder)

  • Dissolve the new free acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq), DIPEA (3.0 eq), and the amine-functionalized POI Ligand (1.0 eq).

  • Stir overnight at room temperature.

  • Purify via preparative HPLC to yield the final, sequence-defined PROTAC molecule.

SynthesisWorkflow Start Methoxycarbonyl-PEG6-t-butyl ester TFA Step 1: Acidic Deprotection (TFA/DCM) Start->TFA Int1 Methoxycarbonyl-PEG6-COOH (Free Acid) TFA->Int1 Coupling1 Step 2: Amide Coupling (HATU, DIPEA, E3-Ligand-NH2) Int1->Coupling1 Int2 Methoxycarbonyl-PEG6-E3 Coupling1->Int2 LiOH Step 3: Basic Hydrolysis (LiOH, THF/H2O) Int2->LiOH Int3 HOOC-PEG6-E3 (Free Acid) LiOH->Int3 Coupling2 Step 4: Amide Coupling (HATU, DIPEA, POI-Ligand-NH2) Int3->Coupling2 Final Targeted PROTAC Molecule (POI-PEG6-E3) Coupling2->Final

Sequential orthogonal deprotection and coupling workflow for heterobifunctional PROTAC synthesis.

Conclusion

The architectural design of a PROTAC is a delicate balance of spatial geometry and synthetic tractability. Methoxycarbonyl-PEG6-t-butyl ester represents a pinnacle of linker engineering, merging the biophysical advantages of the PEG6 spacer—optimal ternary complex formation and enhanced solubility—with the absolute chemical precision of orthogonal deprotection[1][]. By adopting this linker, drug development professionals can eliminate the statistical inefficiencies of symmetric linkers, accelerating the discovery of highly potent, sequence-defined degraders.

References

  • Journal of the American Chemical Society. "Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs". Available at: [Link][1]

  • Royal Society of Chemistry. "Late-stage C–H amidation of pharmaceuticals enabled by earth-abundant Co(III)-catalysis". Available at:[Link][4]

Sources

Methodological & Application

Application Note: Orthogonal Bioconjugation Protocol Using Methoxycarbonyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Applications: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Multifunctional Peptide Scaffolds.

Introduction & Strategic Rationale

The synthesis of complex heterobifunctional bioconjugates requires linkers that prevent unwanted homodimerization or polymerization. Methoxycarbonyl-PEG6-t-butyl ester (Molecular Formula: , Exact Mass: 452.26 Da) is a highly versatile, orthogonally protected dicarboxylic acid PEG linker.

By flanking a flexible, hydrophilic PEG6 core with two distinct ester protecting groups—a base-labile methyl ester (methoxycarbonyl) and an acid-labile tert-butyl (t-butyl) ester—this linker allows for absolute control over sequential amidation reactions[1].

The Causality of Orthogonal Design

The core advantage of this molecule lies in its dual-pathway capability. The choice of which ester to deprotect first is not arbitrary; it is dictated entirely by the chemical stability of your payloads:

  • Pathway A (Acid-First): If your first payload is base-sensitive (e.g., contains Fmoc protecting groups or active esters), you must cleave the t-butyl ester first using acidic conditions (TFA). The methyl ester remains intact[2].

  • Pathway B (Base-First): If your first payload is acid-sensitive (e.g., contains Boc groups, acetals, or trityl groups), you must hydrolyze the methyl ester first using mild basic conditions (LiOH). The t-butyl ester remains intact[3].

Visualization of Orthogonal Workflows

Orthogonal_Bioconjugation cluster_A Pathway A: Acid-First Route (For base-sensitive Payload 1) cluster_B Pathway B: Base-First Route (For acid-sensitive Payload 1) Start Methoxycarbonyl-PEG6-t-butyl ester (Orthogonally Protected Linker) A_Step1 1. TFA / DCM Cleave t-Butyl Ester Start->A_Step1 Acidic B_Step1 1. LiOH / THF / H2O Hydrolyze Methyl Ester Start->B_Step1 Basic A_Step2 2. HATU / DIPEA Conjugate Payload 1 A_Step1->A_Step2 A_Step3 3. LiOH / THF / H2O Hydrolyze Methyl Ester A_Step2->A_Step3 A_Step4 4. EDC / NHS Conjugate Payload 2 A_Step3->A_Step4 Final Heterobifunctional Bioconjugate (Payload 1 - PEG6 - Payload 2) A_Step4->Final B_Step2 2. HATU / DIPEA Conjugate Payload 1 B_Step1->B_Step2 B_Step3 3. TFA / DCM Cleave t-Butyl Ester B_Step2->B_Step3 B_Step4 4. EDC / NHS Conjugate Payload 2 B_Step3->B_Step4 B_Step4->Final

Figure 1: Orthogonal deprotection and sequential conjugation workflows for the PEG6 linker.

Quantitative Data & Reaction Parameters

To ensure a self-validating system, analytical checkpoints must be established. The table below summarizes the quantitative parameters and expected LC-MS mass shifts ( ) required to validate each deprotection step before proceeding to amidation.

ParameterStep 1A / 3B: t-Butyl Ester DeprotectionStep 1B / 3A: Methyl Ester Hydrolysis
Reagent System 50% TFA in DCM + 2.5% TIPS1M LiOH in THF/H O (3:1)
Reaction Mechanism Acid-catalyzed cleavageBase-catalyzed saponification
Primary Byproduct Isobutylene (gas)Methanol (aqueous)
Time & Temperature 2 hours at 25°C2 hours at 25°C
Expected Mass Shift ( ) -56.06 Da (Loss of )-14.02 Da (Loss of via formation)
Payload Compatibility Safe for Fmoc, active estersSafe for Boc, acetals, trityl

Step-by-Step Experimental Protocols

The following protocol details Pathway A (Acid-First) . If executing Pathway B, simply invert the order of the deprotection modules.

Module 1: Selective Deprotection of the t-Butyl Ester

Causality Note: Trifluoroacetic acid (TFA) is utilized to cleave the t-butyl group via a carbocation intermediate. Triisopropylsilane (TIPS) is added as a scavenger to permanently quench the highly reactive t-butyl carbocation, preventing it from re-alkylating the PEG chain or sensitive amino acid residues[2].

  • Preparation: Dissolve 100 mg (0.22 mmol) of Methoxycarbonyl-PEG6-t-butyl ester in 2.0 mL of anhydrous Dichloromethane (DCM).

  • Acidification: Slowly add 2.0 mL of TFA and 100 µL of TIPS.

  • Reaction: Stir continuously at room temperature for 2 hours.

  • Self-Validation (QC Check): Withdraw a 5 µL aliquot, dilute in 100 µL of 50% Acetonitrile/Water, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material ( 453.27 ) and emergence of the mono-acid ( 397.21 ).

  • Workup: Evaporate the solvent under a gentle stream of nitrogen. To remove residual TFA, add 5 mL of toluene and evaporate under reduced pressure (repeat 3 times). Dry the resulting oil under high vacuum for 2 hours.

Module 2: First Amidation (Conjugation of Payload 1)

Causality Note: HATU is selected for the first coupling due to its rapid kinetics and high efficiency in forming amides from sterically unhindered PEG-acids.

  • Activation: Dissolve the dried Methoxycarbonyl-PEG6-acid (1.0 eq) in 2.0 mL of anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to generate the active OAt ester.

  • Conjugation: Add Payload 1 (containing a primary amine, 1.1 eq). Stir at room temperature for 2–4 hours.

  • Self-Validation (QC Check): Analyze a 5 µL aliquot via LC-MS to confirm the mass of Conjugate 1.

  • Purification: Precipitate the intermediate in 10 volumes of ice-cold methyl t-butyl ether (MTBE) and isolate via centrifugation[4], or purify via preparative RP-HPLC.

Module 3: Selective Hydrolysis of the Methyl Ester

Causality Note: Lithium Hydroxide (LiOH) is strictly preferred over NaOH or KOH. The ion coordinates with the oxygen atoms of the PEG chain, creating a localized basic environment that accelerates methyl ester hydrolysis while remaining mild enough to prevent the cleavage of the newly formed amide bond from Module 2[3].

  • Preparation: Dissolve purified Conjugate 1 in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (final concentration ~10 mg/mL).

  • Hydrolysis: Add 1M aqueous LiOH (3.0 eq). Stir at room temperature for exactly 2 hours.

  • Self-Validation (QC Check): Analyze via LC-MS.

    • Pass Criteria: The mass of Conjugate 1 must shift by exactly -14.02 Da , confirming successful conversion of the methyl ester to a carboxylic acid.

  • Workup: Quench the reaction by carefully adjusting the pH to 4.0 using 1M HCl. Extract the product into Ethyl Acetate (3 × 10 mL), dry over , and concentrate.

Module 4: Second Amidation (Conjugation of Payload 2)

Causality Note: For the final conjugation, EDC/Sulfo-NHS is chosen over HATU. While HATU is highly efficient, it generates uronium byproducts that are notoriously difficult to remove without HPLC. EDC and Sulfo-NHS generate entirely water-soluble byproducts (urea and NHS) that can be easily removed via simple dialysis or aqueous washing, streamlining the final isolation of your bioconjugate.

  • Activation: Dissolve the intermediate acid in anhydrous DMF or an appropriate aqueous buffer (pH 6.0). Add EDC·HCl (1.5 eq) and Sulfo-NHS (1.5 eq). Stir for 30 minutes.

  • Conjugation: Add Payload 2 (primary amine, 1.2 eq) and adjust pH to 7.5–8.0 using DIPEA (if in organic solvent) or sodium bicarbonate (if aqueous). Stir for 4 hours.

  • Final Validation: Confirm the final heterobifunctional conjugate via high-resolution LC-MS and purify via Size Exclusion Chromatography (SEC) or RP-HPLC as dictated by the payload size.

Sources

Application Notes and Protocols: A Guide to PROTAC Synthesis Using Methoxycarbonyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The PROTAC Revolution in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to a novel modality of targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4]

A PROTAC molecule is comprised of three distinct components:

  • A ligand that specifically binds to the target protein of interest (POI).

  • A second ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

  • A chemical linker that covalently connects the two ligands.[1][5]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[4] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[1] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein copies, potentially leading to improved potency at lower doses and a more sustained pharmacodynamic effect compared to traditional inhibitors.[3][6]

The Linchpin of Degradation: The Critical Role of the Linker

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's biological activity and physicochemical properties.[7] The linker's composition, length, and rigidity profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[8] Among the various linker types, those based on polyethylene glycol (PEG) have gained widespread adoption in PROTAC design.[1][9]

Key advantages of PEG-based linkers include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[9]

  • Improved Permeability: PEGylation can favorably modulate a PROTAC's cell permeability, a crucial factor for oral absorption and overall bioavailability.[1][7]

  • Modulable Length: PEG units can be systematically added or removed, allowing researchers to precisely tune the linker length to optimize the distance and orientation between the POI and E3 ligase for maximum degradation efficiency.[8][9]

Methoxycarbonyl-PEG6-t-butyl ester: A Versatile Tool for Modular PROTAC Synthesis

The Methoxycarbonyl-PEG6-t-butyl ester is a heterobifunctional linker precursor ideally suited for the modular and stepwise synthesis of PROTACs. Its key feature is the presence of two distinct ester functionalities that can be deprotected under orthogonal conditions: a base-labile methyl ester and an acid-labile tert-butyl (t-butyl) ester.[10][11] This orthogonality provides the synthetic chemist with precise control over the synthetic sequence, allowing for the selective coupling of the POI and E3 ligase ligands in a defined order.

Property Value Reference
Chemical Name Methoxycarbonyl-PEG6-t-butyl ester-
Molecular Formula C₂₁H₄₀O₁₀(Similar to[11])
Key Features Orthogonal protecting groups (Methyl ester & t-Butyl ester)[10][11]
Methyl Ester Deprotection Basic conditions (e.g., LiOH, NaOH)[12]
t-Butyl Ester Deprotection Acidic conditions (e.g., TFA, HCl)[4][10][13]

This dual-functionality is paramount for building complex PROTAC libraries, as it prevents the formation of undesired homodimers and simplifies the purification of intermediates and the final product.

Overall Synthetic Strategy & Workflow

The synthesis of a PROTAC using Methoxycarbonyl-PEG6-t-butyl ester is a sequential process involving two key amide coupling steps, each preceded by a selective deprotection. The following workflow outlines a common and logical pathway, beginning with the base-labile deprotection of the methyl ester.

G A Methoxycarbonyl-PEG6-t-butyl ester B HOOC-PEG6-COOtBu A->B  Step 1.1: Base-catalyzed Hydrolysis (e.g., LiOH) D E3 Ligase-Linker Intermediate (E3-NHCO-PEG6-COOtBu) B->D  Step 1.2: Amide Coupling (e.g., HATU, DIPEA) C E3 Ligase Ligand (with -NH2 handle) C->D  Step 1.2: Amide Coupling (e.g., HATU, DIPEA) E E3-NHCO-PEG6-COOH D->E  Step 2.1: Acid-catalyzed Deprotection (TFA/DCM) G Final PROTAC (E3-NHCO-PEG6-CONH-POI) E->G  Step 2.2: Final Amide Coupling (e.g., HATU, DIPEA) F POI Ligand (with -NH2 handle) F->G  Step 2.2: Final Amide Coupling (e.g., HATU, DIPEA) H Purification (RP-HPLC) G->H I Characterization (LC-MS, NMR) H->I

Caption: General workflow for PROTAC synthesis using a heterobifunctional PEG linker.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions, including stoichiometry, solvent, temperature, and time, may vary depending on the specific properties of the POI and E3 ligase ligands. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Part 1: Synthesis of the E3 Ligase-Linker Intermediate

Step 1.1: Selective Hydrolysis of the Methyl Ester

  • Rationale: This initial step utilizes mild basic conditions to selectively cleave the methyl ester, unmasking a carboxylic acid for the first coupling reaction while leaving the acid-stable t-butyl ester intact.

  • Protocol:

    • Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

    • Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

    • Stir the mixture at room temperature and monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

    • Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate (HOOC-PEG6-COOtBu), which is often used in the next step without further purification.

Step 1.2: Amide Coupling with E3 Ligase Ligand

  • Rationale: This step forms a stable amide bond between the free carboxylic acid of the linker and an amine handle on the E3 ligase ligand. HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with hindered amines.[14][15] DIPEA acts as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.[16]

  • Reagents & Materials:

ReagentEquivalents (eq)Purpose
HOOC-PEG6-COOtBu1.0Linker
Amine-functionalized E3 Ligand1.1Warhead 1
HATU1.2Coupling Agent
DIPEA3.0Base
Anhydrous DMF-Solvent
  • Protocol:

    • Under an inert atmosphere, dissolve the carboxylic acid intermediate (HOOC-PEG6-COOtBu, 1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous Dimethylformamide (DMF).

    • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

    • Add Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure E3 Ligase-Linker intermediate.

Part 2: Synthesis of the Final PROTAC Molecule

Step 2.1: Deprotection of the t-Butyl Ester

  • Rationale: This step removes the t-butyl protecting group under strong acidic conditions to reveal the second carboxylic acid, preparing the intermediate for the final coupling reaction. A mixture of TFA and DCM is a standard and highly effective condition for this transformation.[4][10]

  • Protocol:

    • Dissolve the purified E3 Ligase-Linker intermediate (1.0 eq) in Dichloromethane (DCM).

    • Add an equal volume of Trifluoroacetic acid (TFA), creating a 1:1 TFA/DCM solution.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by LC-MS.

    • Once the deprotection is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with a solvent like toluene (2x) to ensure complete removal of residual TFA. The resulting carboxylic acid TFA salt is typically used directly in the final coupling step.

Step 2.2: Final Amide Coupling with POI Ligand

  • Rationale: This final step mirrors the first coupling reaction, forming the second amide bond to link the POI ligand and complete the PROTAC structure.

  • Protocol:

    • Under an inert atmosphere, dissolve the crude carboxylic acid from Step 2.1 (1.0 eq) and the amine-functionalized POI ligand (1.2 eq) in anhydrous DMF.

    • Add HATU (1.3 eq) to the solution and stir for 5 minutes.

    • Add DIPEA (4.0 eq, to neutralize both the TFA salt and the acid formed during the reaction).

    • Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.

    • Workup the reaction as described in Step 1.2 (dilution and washing).

    • The final crude PROTAC is then ready for purification.

Purification and Characterization of the Final PROTAC

Due to the often-complex nature of the final product, purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically required to achieve the high purity needed for biological assays.[17][18]

  • General RP-HPLC Protocol:

    • Column: C18 semi-preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and inject it onto the column. Elute the product using a linear gradient of Mobile Phase B (e.g., 10% to 90% over 30 minutes). Collect fractions corresponding to the product peak.

    • Final Step: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.[18]

  • Characterization:

    • LC-MS: To confirm the molecular weight of the final product.[6]

    • NMR: To confirm the structure and assess the purity of the final PROTAC.[6]

Mechanism of Action & Biological Evaluation

Once synthesized and purified, the PROTAC's efficacy must be validated. The molecule works by inducing the formation of a ternary complex, leading to the degradation of the target protein.

G cluster_0 PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 Release & Recycle PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub Ubiquitin (Ub) Ub->PolyUb E1, E2, E3 cascade Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

  • Primary Biological Assay: Western Blotting

    • Cell Treatment: Culture a relevant cell line and treat with serial dilutions of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours).[19]

    • Lysis & Quantification: Harvest the cells, prepare whole-cell lysates, and normalize the total protein concentration.

    • Immunoblotting: Perform SDS-PAGE and Western blot analysis using a primary antibody specific to the POI. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. Plot the data to calculate the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).[19]

The following table provides illustrative data showing how linker length can impact degradation potency, a key parameter to optimize during PROTAC development.

PROTAC SeriesTarget ProteinE3 LigaseLinker CompositionIllustrative DC₅₀ (nM)Reference
BRD4 DegraderBRD4VHLPEG-425(Based on[8][18])
BRD4 DegraderBRD4VHLPEG-610(Based on[8][18])
BRD4 DegraderBRD4VHLPEG-850(Based on[8][18])

This table presents representative data to illustrate general trends. Actual values are highly dependent on the specific POI and E3 ligase ligands.

References

  • Biopharma PEG. (2022, July 27). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. Bio It World. [Link]

  • Geffen, Y., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. PMC. [Link]

  • Scorzelli, F., et al. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. [Link]

  • Hidasová, D., & Slanina, T. (2023, January 31). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. [Link]

  • Popowicz, G. M., et al. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. PMC. [Link]

  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. [Link]

  • Koester, L., et al. (2022, April 30). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Lermyte, F., et al. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. [Link]

  • Shibata, N., et al. (2020). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC. [Link]

  • Sun, Y., et al. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*. [Link]

  • AACR Journals. (2025, April 21). Characterization and validation of PROTACs that recruit KLHL12. [Link]

  • ResearchGate. (2025, September 14). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. [Link]

  • SYNthesis med chem. PROTACs & Molecular Glues. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Ciossani, G., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC. [Link]

  • Taylor & Francis Online. (2011, January 6). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. [Link]

  • Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC. [Link]

  • Diva-Portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. [Link]

  • Lu, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]

  • PubChem - NIH. Hydroxy-PEG6-t-butyl ester. [Link]

Sources

Application Note: Orthogonal Conjugation Strategies Using Methoxycarbonyl-PEG6-t-butyl ester in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

The development of next-generation Antibody-Drug Conjugates (ADCs) requires precise control over linker architecture to balance payload potency with systemic pharmacokinetics. Methoxycarbonyl-PEG6-t-butyl ester is a highly versatile, heterobifunctional monodisperse polyethylene glycol (PEG) linker designed specifically to solve two critical challenges in ADC development: hydrophobicity-induced clearance and cross-reactivity during stepwise synthesis .

The Causality Behind the Design
  • The PEG6 Hydration Shell: Many highly potent cytotoxic payloads (e.g., MMAE, Exatecan) are inherently hydrophobic. When conjugated at a high Drug-to-Antibody Ratio (DAR ≥ 8), this hydrophobicity triggers rapid hepatic clearance and protein aggregation. Incorporating a discrete 6-unit PEG chain creates a localized hydrophilic "hydration shell" that masks the payload's lipophilicity. This extends the circulation half-life and allows for higher DARs without compromising the pharmacokinetic (PK) profile[1][2].

  • Orthogonal Protection (Methyl vs. t-Butyl Ester): Utilizing a homobifunctional linker (e.g., HOOC-PEG6-COOH) often leads to statistical mixtures of mono- and di-substituted products during payload coupling, severely complicating purification. Methoxycarbonyl-PEG6-t-butyl ester bypasses this by employing perfectly orthogonal protecting groups:

    • t-Butyl Ester: Acid-labile. Cleaved via an SN​1 mechanism using Trifluoroacetic Acid (TFA), generating a reactive free carboxylic acid while leaving the methyl ester completely intact.

    • Methoxycarbonyl (Methyl Ester): Base-labile. Cleaved via mild saponification ( BAc​2 mechanism) using Lithium Hydroxide (LiOH) after the payload has been successfully conjugated.

Mechanistic Workflow & Conjugation Pathway

The orthogonal nature of this linker enables a highly controlled, step-by-step synthetic pathway. By selectively deprotecting one terminus at a time, researchers can sequentially attach the cytotoxic payload and the antibody-reactive crosslinker (e.g., a Maleimide-amine) with near-quantitative yields.

ADC_Workflow A Methoxycarbonyl-PEG6-t-butyl ester (Orthogonally Protected) B TFA / DCM (Acidic Cleavage) A->B C Methoxycarbonyl-PEG6-COOH (Reactive Acid) B->C D Payload Conjugation (HATU / DIPEA) C->D E Methoxycarbonyl-PEG6-Payload (Intermediate) D->E F LiOH / THF / H2O (Basic Hydrolysis) E->F G HOOC-PEG6-Payload (Deprotected Acid) F->G H Crosslinker Addition (e.g., Maleimide-NH2) G->H I Final Antibody-Drug Conjugate (High DAR, Shielded Payload) H->I

Stepwise orthogonal conjugation workflow using Methoxycarbonyl-PEG6-t-butyl ester for ADCs.

Quantitative Impact of PEG Linker Length on ADC Biophysics

The selection of a 6-unit PEG chain is not arbitrary; it represents an optimal thermodynamic balance. Shorter chains (PEG2) fail to adequately shield hydrophobic payloads, while excessively long chains (PEG12+) can introduce manufacturing complexities and excessive hydrodynamic drag without providing proportional PK benefits[1][3].

Linker ArchitecturePayloadTarget DARRelative Hydrophobicity (HIC RT)Aggregation Propensity (%)Plasma Half-Life (Days)
Non-PEGylated (Val-Cit) MMAE81.85 (High)> 15.0 %2.1
PEG2 Linker MMAE81.42 (Moderate)8.5 %4.5
PEG6 Linker (Optimized) MMAE81.05 (Low)< 2.0 %8.2
PEG12 Linker MMAE80.88 (Very Low)< 1.0 %8.5

Data synthesized from comparative biophysical stability models of highly loaded ADCs[2][3].

Validated Experimental Protocols

The following protocols form a self-validating system. Each step includes specific analytical checkpoints to ensure the integrity of the orthogonal deprotection strategy.

Protocol A: Selective Acidic Deprotection of the t-Butyl Ester

Objective: Expose the carboxylic acid for payload coupling without hydrolyzing the methyl ester.

  • Preparation: Dissolve 1.0 mmol of Methoxycarbonyl-PEG6-t-butyl ester in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add 125 µL (2.5% v/v) of Triisopropylsilane (TIPS).

    • Causality: TIPS acts as a carbocation scavenger. During TFA cleavage, the t-butyl group is released as a highly reactive tert-butyl cation. TIPS irreversibly traps this cation, preventing unwanted transalkylation of the PEG chain[4].

  • Acid Cleavage: Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) at 0°C. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The target mass should shift from [M+H]+=453.5 to [M+H]+=397.4 . The methyl ester must remain fully intact.

  • Workup: Evaporate the solvent under reduced pressure. Co-evaporate with toluene ( 3×10 mL) to azeotropically remove residual TFA. Dry under high vacuum.

Protocol B: Payload Conjugation via Amide Bond Formation

Objective: Couple the free carboxylic acid to an amine-bearing cytotoxic payload (e.g., MMAE).

  • Activation: Dissolve the Methoxycarbonyl-PEG6-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to form the highly reactive OAt ester intermediate.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the payload's amine to drive the coupling reaction but is too bulky to attack and hydrolyze the methyl ester.

  • Coupling: Add the amine-bearing payload (1.05 eq). Stir under argon for 4–12 hours at room temperature.

  • Validation: Confirm the disappearance of the activated ester via HPLC (UV 254 nm / 210 nm).

  • Purification: Purify the Methoxycarbonyl-PEG6-Payload intermediate via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol C: Selective Basic Hydrolysis of the Methyl Ester

Objective: Unmask the final carboxylic acid for subsequent crosslinker (e.g., Maleimide) attachment.

  • Solvent System: Dissolve the purified Methoxycarbonyl-PEG6-Payload intermediate in a 3:1 mixture of THF and deionized water.

    • Causality: This biphasic-miscible solvent system ensures that both the hydrophobic payload and the hydrophilic LiOH remain in solution, preventing localized concentration spikes that could cleave the payload's internal amide bonds.

  • Saponification: Cool the solution to 0°C. Slowly add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (1.5 eq).

    • Causality: LiOH is milder than NaOH or KOH. Operating at 0°C ensures chemoselective hydrolysis of the methyl ester without epimerizing sensitive chiral centers on the cytotoxic payload.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 additional hour. Monitor by LC-MS for the loss of 14 Da ( −CH2​ ).

  • Quenching: Neutralize the reaction to pH 5.5 using Amberlite IR120 (H + form) resin. Filter the resin and lyophilize the filtrate to obtain the final HOOC-PEG6-Payload, ready for Maleimide functionalization and antibody conjugation.

References

  • MolecularCloud. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).[Link]

  • Biopharma PEG. ADC Linkers, PEG Linkers Supply: Improving Pharmacokinetics and Solubility.[Link]

  • PubMed / Bioconjugate Chemistry. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. DOI: 10.1021/acs.bioconjchem.4c00392.[Link]

  • ResearchGate. Fmoc Methodology: Cleavage from the Resin and Final Deprotection (Orthogonal Protecting Groups).[Link]

Sources

Application Notes & Protocols: A Guide to Step-by-Step Conjugation Using Heterobifunctional PEG Linkers with t-Butyl Ester Protection

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Orthogonally Protected PEG Linkers

In the landscape of advanced bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component dictating the success of the final molecule.[1][][3] Among the most versatile tools in the medicinal chemist's arsenal are heterobifunctional polyethylene glycol (PEG) linkers. This guide focuses on a common and powerful class of these linkers: those featuring a protected amine (specifically, a tert-butyloxycarbonyl or 'Boc' group) at one terminus and a protected carboxylic acid (a t-butyl ester) at the other, separated by a PEG spacer.

While the query specified a "Methoxycarbonyl-PEG6-t-butyl ester," it is scientifically more pertinent to focus on the widely-used N-Boc-PEG-t-butyl ester architecture (Boc-NH-PEG-COOtBu). This structure provides a robust platform for controlled, sequential conjugation, which is the cornerstone of modern bioconjugate assembly.[4][5] The methoxy (mPEG) group is typically used as a non-reactive "cap" on one end of a PEG chain, rendering it monofunctional. In contrast, the Boc/t-butyl ester combination creates a truly heterobifunctional system with orthogonally protected termini, enabling the precise, step-wise construction of complex biomolecules.[5]

The core advantages of this linker system are threefold:

  • Sequential Control: The ability to deprotect one end of the linker and perform a conjugation reaction, followed by deprotection and reaction at the other end, minimizes unwanted side reactions and allows for the precise assembly of two different molecular entities.[5]

  • Enhanced Physicochemical Properties: The incorporated PEG spacer is a hydrophilic and flexible chain that can significantly improve the solubility and stability of the resulting conjugate.[6][7] This is crucial for preventing aggregation of hydrophobic drugs and improving the pharmacokinetic profile of the therapeutic, often leading to a longer circulation half-life.[6][8][9]

  • Spatial Optimization: The defined length of the PEG chain (e.g., PEG6) provides precise control over the distance between the two conjugated molecules, a critical parameter for optimizing the biological activity of constructs like PROTACs, where a specific distance is required to facilitate the formation of a stable ternary complex.[4]

This guide will provide a detailed exploration of the underlying chemistry, strategic planning, and step-by-step protocols for successfully employing these powerful linkers.

Core Chemistry: Understanding the Functional Groups

A successful conjugation strategy is built upon a solid understanding of the linker's chemical components. The N-Boc-PEG-t-butyl ester linker's utility is derived from the distinct properties of its protecting groups and the intervening PEG spacer.

The N-Boc Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. It is stable under a variety of conditions but can be cleanly removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent conjugation.[4]

The t-Butyl Ester Protected Carboxylic Acid

Similarly, the t-butyl ester serves to mask the reactivity of a carboxylic acid.[10] Its bulky nature sterically hinders nucleophilic attack. The key feature of the t-butyl ester is its lability under acidic conditions. The mechanism proceeds through the protonation of the ester oxygen, followed by cleavage to form the carboxylic acid and a highly stable tert-butyl cation, which is typically scavenged to prevent side reactions.[10]

G start R-C(=O)O-tBu (t-Butyl Ester) protonated R-C(=O)H⁺-O-tBu (Protonated Ester) start->protonated + H⁺ cleavage Cleavage protonated->cleavage products R-COOH (Carboxylic Acid) + C⁺(CH₃)₃ (tert-Butyl Cation) cleavage->products isobutylene H₂C=C(CH₃)₂ (Isobutylene) + H⁺ products->isobutylene - H⁺

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

The PEG6 Spacer

The polyethylene glycol spacer confers several beneficial properties. It is a flexible, hydrophilic polymer that enhances the aqueous solubility of the entire conjugate, a critical feature when working with hydrophobic small molecules.[7] This hydrophilicity can also reduce the immunogenicity of the conjugate and improve its pharmacokinetic profile by increasing its hydrodynamic size.[6][11]

The Strategic Workflow: A Step-by-Step Approach

The power of the Boc/t-butyl ester linker lies in its capacity for a controlled, sequential conjugation strategy. Although both protecting groups are removed by acid, the overall synthetic route is designed to expose one functional group at a time for conjugation. A typical workflow involves coupling a molecule to one end of the linker first, purifying the intermediate, and then deprotecting the second terminus for the final conjugation.

Below is a generalized workflow for creating a conjugate (Molecule A - Linker - Molecule B).

G cluster_0 Phase 1: First Conjugation cluster_1 Phase 2: Second Conjugation Start Boc-NH-PEG-COOtBu (Linker) Deprotect1 Step 1: Acidic Deprotection (e.g., TFA in DCM) Start->Deprotect1 ReactiveAmine H₂N-PEG-COOtBu (Free Amine Linker) Deprotect1->ReactiveAmine Couple1 Step 2: Couple to Molecule A (e.g., Amide Bond Formation) ReactiveAmine->Couple1 Intermediate Molecule A-NH-PEG-COOtBu (Intermediate Conjugate) Couple1->Intermediate Deprotect2 Step 3: Acidic Deprotection (e.g., TFA in DCM) Intermediate->Deprotect2 ReactiveAcid Molecule A-NH-PEG-COOH (Free Acid Conjugate) Deprotect2->ReactiveAcid Couple2 Step 4: Couple to Molecule B (e.g., EDC/NHS Activation) ReactiveAcid->Couple2 Final Molecule A-NH-PEG-CO-Molecule B (Final Conjugate) Couple2->Final

Caption: Generalized workflow for sequential bioconjugation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations involved in using N-Boc-PEG-t-butyl ester linkers.

Protocol 1: Deprotection of the t-Butyl Ester

This protocol describes the cleavage of the t-butyl ester to reveal the terminal carboxylic acid, a necessary step before its activation and conjugation.

Materials:

  • t-Butyl ester protected PEG conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as Triisopropylsilane (TIS)

  • Nitrogen or Argon source

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the t-butyl ester-containing compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a clean, dry flask under a nitrogen atmosphere.

  • Scavenger Addition (Optional): If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (2-5% v/v).[5]

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[5][12]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting crude product, the free carboxylic acid, can be co-evaporated with a solvent like toluene to remove residual TFA.

  • Purification: If necessary, the crude product can be purified by flash chromatography on silica gel. However, for many applications, the crude material is carried forward to the next step.

Validation: Successful deprotection can be confirmed by LC-MS, observing a mass decrease corresponding to the loss of the t-butyl group (-56.07 Da).

Protocol 2: Carboxylic Acid Activation (EDC/NHS) and Amine Conjugation

This is the most common method for conjugating a carboxylic acid to a primary amine (e.g., on a protein or another small molecule) to form a stable amide bond.[13]

Materials:

  • PEG conjugate with a terminal carboxylic acid

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5[13]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions

  • Quenching Buffer: 1 M Tris-HCl or Hydroxylamine, pH 8.5[13]

  • Desalting columns or dialysis device

Procedure:

  • Buffer Exchange: If working with a protein, ensure it is in an amine-free buffer (like PBS). If the storage buffer contains tris or glycine, it must be exchanged into PBS using a desalting column or dialysis.[14][15]

  • Prepare Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., at 10 mg/mL). These reagents hydrolyze quickly and should be used immediately.[14]

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-terminated PEG linker in Activation Buffer.

    • Add a 10- to 20-fold molar excess of both EDC and Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated linker solution to the amine-containing molecule (in Conjugation Buffer). A typical molar excess of linker-to-protein is 20-fold, but this should be optimized for the specific application.[13][14]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4 °C.

  • Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes to deactivate any unreacted Sulfo-NHS esters.[15]

  • Purification: Remove excess, unreacted PEG linker and reaction byproducts from the final conjugate using an appropriate method described in Protocol 3.

G start R-COOH (Carboxylic Acid) o_acylisourea R-CO-NH(R')-C=NH⁺(R'') (O-acylisourea intermediate) (Highly Unstable) start->o_acylisourea + EDC edc EDC nhs_ester R-CO-O-N(SO₃⁻)-succinimide (Amine-Reactive Ester) (Semi-Stable) o_acylisourea->nhs_ester + Sulfo-NHS - EDC Urea byproduct nhs Sulfo-NHS amide R-CO-NH-R''' (Stable Amide Bond) nhs_ester->amide + R'''-NH₂ amine R'''-NH₂ (Primary Amine)

Caption: EDC/NHS activation chemistry for amide bond formation.

Protocol 3: Purification of the Final Conjugate

Purification is essential to remove unreacted reagents and ensure the homogeneity of the final product. The choice of method depends on the size and properties of the conjugate.[16]

Purification MethodPrincipleAdvantagesDisadvantagesPrimary Application
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).[]Excellent for removing small molecules (unreacted linker, EDC/NHS byproducts) from large proteins.[18]Low resolution for separating species of similar size (e.g., mono- vs. di-PEGylated proteins).[18]Final cleanup of protein/antibody conjugates.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[]Can separate molecules with different degrees of PEGylation, as PEG chains shield surface charges.[18][19]Can be complex to develop; resolution may decrease with higher degrees of PEGylation.[18]Separating unreacted protein from PEGylated forms.
Reverse Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[]High resolution, excellent for analytical characterization and purification of peptides and small molecule conjugates.Organic solvents can denature larger proteins.Purity analysis and purification of small conjugates.
Dialysis / Ultrafiltration Size-based separation using a semi-permeable membrane.[20]Simple method for buffer exchange and removing small molecule impurities.Inefficient for removing larger impurities; cannot separate different PEGylated species.[18]Buffer exchange and removal of salts and hydrolyzed linkers.
Protocol 4: Characterization of the Final Conjugate

Thorough characterization is required to confirm successful conjugation and ensure product quality.[21][22]

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will show a distinct band shift or smear at a higher molecular weight compared to the unconjugated protein.

  • Mass Spectrometry (MS): The definitive technique for confirming the identity of the conjugate. High-resolution MS provides an accurate mass measurement, confirming covalent attachment of the linker and payload.[22] It can also be used to determine the drug-to-antibody ratio (DAR) in ADCs.

  • HPLC Analysis: Analytical SEC can be used to determine the purity of the conjugate and assess the degree of aggregation. Analytical RP-HPLC is used to assess the purity of smaller conjugates.[22]

  • Functional Assays: It is critical to perform a relevant biological or binding assay (e.g., ELISA, SPR, or cell-based activity assay) to confirm that the conjugation process has not compromised the function of the biomolecule.[11][16]

Conclusion

Heterobifunctional linkers, such as the N-Boc-PEG-t-butyl ester, are enabling tools for the construction of highly defined and complex bioconjugates. Their utility stems from a combination of a hydrophilic PEG spacer and orthogonally protected termini that allow for a controlled, sequential synthetic strategy. By understanding the underlying chemistry and following robust, well-validated protocols for deprotection, conjugation, purification, and characterization, researchers can effectively leverage these linkers to advance the development of next-generation therapeutics and research tools.

References

  • Shukla, A. A., & Aranha, H. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. MDPI. Retrieved from [Link]

  • Zydney, A. L. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed. Retrieved from [Link]

  • Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

  • Rosas-Benítez, A., et al. (2012). Advances and trends in the design, analysis, and characterization of polymer-protein conjugates for "PEGylaided" bioprocesses. PubMed. Retrieved from [Link]

  • Rosas-Benítez, A., et al. (2012). Advances and trends in the design, analysis, and characterization of polymer-protein conjugates for "PEGylaided" bioprocesses. ResearchGate. Retrieved from [Link]

  • Casey, J. L., et al. (2004). Characterization of Site-Specific ScFv PEGylation for Tumor-Targeting Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Frontiers. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]

  • ACS Publications. (2026). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]

  • The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • ACS Publications. (2014). PEG–Peptide Conjugates. Retrieved from [Link]

  • JenKem Technology. (2024). Activated PEGs for Amine PEGylation. Retrieved from [Link]

  • PMC. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Retrieved from [Link]

  • ACS Publications. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Retrieved from [Link]

  • ResearchGate. (2015). How can I replace methoxy with amine?. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PMC. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved from [Link]

  • MDPI. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]

  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

Sources

Application Note: Orthogonal Conjugation of Methoxycarbonyl-PEG6-t-butyl ester for Targeted Lipid Nanoparticle (tLNP) Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Developers Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The clinical success of lipid nanoparticles (LNPs) has driven the demand for next-generation, extrahepatic delivery systems. Standard LNPs rely on a four-lipid system: an ionizable lipid, cholesterol, a helper lipid (e.g., DSPC), and a structural PEG-lipid (e.g., DMG-PEG2000). Recent studies have demonstrated that[1], enabling targeted genome editing in specific tissues. Furthermore, the[2].

To create Targeted LNPs (tLNPs), targeting ligands (peptides, antibodies, or small molecules) must be conjugated to the LNP surface. Methoxycarbonyl-PEG6-t-butyl ester is a highly specialized heterobifunctional linker designed for this exact purpose[3].

The Causality of Reagent Selection
  • Why PEG6? Standard DMG-PEG2000 creates a dense steric shield around the LNP. If a targeting ligand is attached directly to the lipid surface without a spacer, it is buried beneath the PEG2000 layer and cannot interact with cellular receptors. Conversely, using a massive PEG chain for the ligand (e.g., PEG5000) destabilizes the LNP. A PEG6 spacer provides the exact optimal distance to project a small-molecule or peptide ligand just beyond the immediate lipid hydration shell, while avoiding steric interference with the primary PEG2000 shield.

  • Why Orthogonal Protection? Homobifunctional PEGs (e.g., HOOC-PEG-COOH) inevitably lead to unwanted dimers (Lipid-PEG-Lipid or Ligand-PEG-Ligand) during conjugation. The Methoxycarbonyl (methyl ester) and t-butyl ester groups offer orthogonal deprotection : the t-butyl group is acid-labile, while the methyl ester is base-labile. This guarantees a precise 1:1:1 stoichiometry of Lipid:PEG:Ligand.

Chemical Workflow: The "Reverse Conjugation" Strategy

A critical pitfall in lipid bioconjugation is the accidental saponification of the lipid anchor. Phospholipids like DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) contain ester bonds linking the stearoyl chains to the glycerol backbone. If the methyl ester of the PEG linker is hydrolyzed with a base (LiOH) after the DSPE is attached, the base will simultaneously cleave the DSPE acyl chains, destroying the lipid.

Expert Insight: To create a self-validating and high-yield system, we utilize a "Reverse Conjugation" order. We first deprotect the t-butyl ester (acidic) and attach the targeting ligand. We then hydrolyze the methyl ester (basic) while the molecule is still just a PEG-Ligand conjugate. Only in the final, neutral step do we couple the DSPE lipid. This completely preserves the structural integrity of the DSPE anchor.

ChemicalWorkflow A Methoxycarbonyl-PEG6-t-butyl ester (Bifunctional Linker) B Methoxycarbonyl-PEG6-COOH (Intermediate 1) A->B 1. TFA / DCM (t-butyl deprotection) C Methoxycarbonyl-PEG6-Ligand (Intermediate 2) B->C 2. Ligand-NH2, HATU (Ligand Conjugation) D HOOC-PEG6-Ligand (Intermediate 3) C->D 3. LiOH, THF/H2O (Methyl ester hydrolysis) E DSPE-PEG6-Ligand (Targeting Lipid) D->E 4. DSPE-NH2, EDC/NHS (Lipid Conjugation)

Figure 1: Orthogonal deprotection and conjugation workflow for synthesizing a targeting lipid.

Experimental Protocols

Protocol A: Synthesis of DSPE-PEG6-Ligand

Note: This protocol assumes the use of a primary amine-containing targeting ligand (e.g., cRGD peptide).

  • Acidic Deprotection (Step 1):

    • Dissolve 100 mg of Methoxycarbonyl-PEG6-t-butyl ester in 2 mL of Anhydrous Dichloromethane (DCM).

    • Add 0.5 mL of Trifluoroacetic Acid (TFA). Stir at room temperature (RT) for 2 hours.

    • Evaporate the solvent under a gentle stream of N₂. Co-evaporate twice with toluene to remove residual TFA. Yields Methoxycarbonyl-PEG6-COOH.

  • Ligand Conjugation (Step 2):

    • Dissolve the intermediate in 2 mL of anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to activate the carboxylic acid.

    • Add 1.0 eq of the amine-bearing targeting ligand. Stir overnight at RT.

    • Purify via Preparative RP-HPLC. Lyophilize to obtain Methoxycarbonyl-PEG6-Ligand.

  • Basic Hydrolysis (Step 3):

    • Dissolve the purified intermediate in 2 mL of THF.

    • Add 2 mL of 1M aqueous LiOH. Stir at RT for 4 hours.

    • Carefully neutralize the solution to pH 5.0 using 1M HCl. Extract with ethyl acetate or lyophilize directly depending on ligand hydrophobicity. Yields HOOC-PEG6-Ligand.

  • Lipid Conjugation (Step 4):

    • Dissolve the intermediate in 3 mL of anhydrous Chloroform/Methanol (2:1 v/v).

    • Add 1.5 eq of EDC·HCl and 1.5 eq of NHS. Stir for 30 minutes.

    • Add 1.0 eq of DSPE-NH₂ and 2.0 eq of Triethylamine (TEA). Stir for 24 hours at RT.

    • Purify the final DSPE-PEG6-Ligand via dialysis (1K MWCO) against distilled water to remove unreacted PEG and coupling reagents, followed by lyophilization.

Protocol B: Microfluidic Formulation of Targeted LNPs

To ensure the targeting ligand is effectively anchored into the LNP without disrupting particle stability, the custom DSPE-PEG6-Ligand is doped into the lipid mix at 0.5 mol%, while reducing the standard DMG-PEG2000 from 1.5 mol% to 1.0 mol%.

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

  • Organic Phase Preparation: Dissolve the lipid mixture in absolute ethanol at a total lipid concentration of 12.5 mM. The molar ratio should be: Ionizable Lipid (50%) : Cholesterol (38.5%) : DSPC (10%) : DMG-PEG2000 (1.0%) : DSPE-PEG6-Ligand (0.5%).

  • Microfluidic Mixing:

    • Load the aqueous and organic phases into a microfluidic mixing system (e.g., Precision NanoSystems Ignite).

    • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol) and the Total Flow Rate (TFR) to 12 mL/min.

  • Dialysis & Stabilization: Immediately dialyze the output mixture against 1x PBS (pH 7.4) using a 10K MWCO cassette for 18 hours at 4°C. This neutralizes the pH, driving the spontaneous self-assembly and core solidification of the tLNP.

LNPFormulation cluster_aqueous Aqueous Phase (pH 4.0) cluster_ethanol Ethanol Phase (Lipid Mix) Aq mRNA Cargo in Citrate Buffer Mixer Microfluidic Mixer (Herringbone / T-Junction) Aq->Mixer L1 Ionizable Lipid L1->Mixer L2 Cholesterol L2->Mixer L3 DSPC L3->Mixer L4 DMG-PEG2000 L4->Mixer L5 Ligand-PEG6-DSPE L5->Mixer Dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) Mixer->Dialysis Spontaneous self-assembly (N/P ratio 6:1) Final Targeted LNP (tLNP) Encapsulating mRNA Dialysis->Final Neutralization & Particle Stabilization

Figure 2: Microfluidic formulation of targeted LNPs incorporating the custom Ligand-PEG6-lipid.

Expected Physicochemical Data

The inclusion of the DSPE-PEG6-Ligand slightly increases the hydrodynamic diameter of the LNP due to the surface projection of the ligand, but should not negatively impact the Polydispersity Index (PDI) or Encapsulation Efficiency (EE%) if formulated correctly.

ParameterStandard LNPTargeted LNP (tLNP)Analytical Method
Ionizable Lipid 50.0 mol%50.0 mol%HPLC-CAD
Cholesterol 38.5 mol%38.5 mol%HPLC-CAD
DSPC 10.0 mol%10.0 mol%HPLC-CAD
DMG-PEG2000 1.5 mol%1.0 mol%HPLC-CAD
DSPE-PEG6-Ligand 0.0 mol%0.5 mol%HPLC-CAD
Z-Average Size 75 ± 5 nm82 ± 6 nmDynamic Light Scattering
PDI < 0.15< 0.18Dynamic Light Scattering
Encapsulation Eff. > 95%> 90%RiboGreen Assay

References

  • Gautam, M., Jozic, A., Su, G. L., et al. (2023). Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina. Nature Communications, 14(1), 6468. URL:[Link]

  • Waggoner, L. E., et al. (2023). Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. Biomaterials Science. URL:[Link]

Sources

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using Methoxycarbonyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

The Causality of Orthogonal Protection in PEGylation

The integration of polyethylene glycol (PEG) into peptide sequences is a cornerstone of modern drug development, utilized to enhance pharmacokinetic profiles, increase aqueous solubility, and shield peptides from proteolytic degradation. Methoxycarbonyl-PEG6-t-butyl ester is a highly specialized, monodisperse heterobifunctional linker[1]. Unlike polydisperse PEGs that complicate LC-MS characterization, the discrete PEG6 spacer (exact mass) ensures batch-to-batch reproducibility and precise analytical validation.

The true power of this reagent lies in its orthogonal protection strategy . The molecule features two distinct ester groups at opposite termini: a base-labile methyl ester (methoxycarbonyl) and an acid-labile tert-butyl (t-butyl) ester.

  • The Causality of Choice: This orthogonality allows researchers to dictate the exact directionality of conjugation. By selectively removing one protecting group while leaving the other intact, scientists can avoid the formation of polymerized PEG byproducts and precisely control whether the PEG chain terminates in a free acid (for protein conjugation) or a methyl ester (for subsequent hydrazinolysis or C-terminal modification)[2].

Physicochemical Properties

To design an effective synthetic route, the quantitative properties of the linker must be established.

Table 1: Quantitative Data & Physicochemical Properties

PropertyValueStructural Implication
Chemical Name Methoxycarbonyl-PEG6-t-butyl esterDifferentially protected dicarboxylic acid PEG.
Molecular Formula C21H40O10Monodisperse exact mass for LC-MS tracking.
Molecular Weight 452.54 g/mol Ensures a defined ~24 Å spatial separation.
Orthogonal Groups Methyl ester & t-Butyl esterEnables selective directional deprotection.
Solubility DCM, DMF, THF, DMSO, WaterHighly compatible with standard SPPS solvents.

Strategic Workflows & Mechanistic Pathways

Before introducing the PEG linker to the resin-bound peptide, the researcher must choose a deprotection pathway based on the desired final construct.

OrthogonalProtection Start Methoxycarbonyl-PEG6-t-butyl ester (Heterobifunctional Linker) PathA Saponification (LiOH / THF / H2O) Start->PathA Selectively removes Methyl Ester PathB Acidolysis (TFA / DCM) Start->PathB Selectively removes t-Butyl Ester ProdA HOOC-PEG6-t-butyl ester (For N-term coupling, leaves tBu) PathA->ProdA ProdB Methoxycarbonyl-PEG6-COOH (For N-term coupling, leaves Methyl) PathB->ProdB

Fig 1. Orthogonal deprotection pathways for Methoxycarbonyl-PEG6-t-butyl ester prior to SPPS.

Protocol: A Self-Validating SPPS System

This protocol details the most common workflow: generating a Peptide-PEG6-COOH conjugate. The system is designed to be self-validating, incorporating in-process quality control (QC) steps to ensure absolute synthetic fidelity.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Amide Coupling (PEG-COOH, HATU, DIPEA) Resin->Coupling QC Kaiser Test (Self-Validation) Coupling->QC In-process QC QC->Coupling If positive (Re-couple) Cleavage Global Cleavage (TFA / TIS / H2O) QC->Cleavage If negative (Complete) Product Peptide-PEG6 Conjugate (Fully Deprotected) Cleavage->Product Ether Precipitation

Fig 2. Self-validating SPPS workflow for coupling PEG6-carboxylic acid to resin-bound peptides.

Phase 1: Selective Saponification (Preparation of the Free Acid)

Objective: Hydrolyze the methyl ester to yield HOOC-PEG6-t-butyl ester.

  • Dissolution: Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Hydrolysis: Cool the reaction to 0°C. Dropwise, add Lithium Hydroxide (LiOH) (1.2 eq).

    • Causality: LiOH is a mild base that selectively hydrolyzes the unhindered methyl ester. The bulky t-butyl ester is sterically shielded and remains completely intact under these conditions.

  • Self-Validation: Stir for 2 hours at room temperature. Monitor via LC-MS. The reaction is complete when the exact mass shifts from 452.54 to 438.51.

  • Workup: Acidify the solution to pH 3 using 1M HCl, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Solid-Phase Amide Coupling

Objective: Conjugate the PEG acid to the N-terminus of the resin-bound peptide.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% Piperidine in DMF. Wash thoroughly with DMF (5x) and DCM (5x).

  • Activation: In a separate vial, dissolve HOOC-PEG6-t-butyl ester (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq).

    • Causality: PEG chains can fold and sterically hinder the reactive carboxylate. HATU generates a highly reactive HOAt active ester, which is vastly superior to DIC/HOBt for hindered couplings. Furthermore, using a slight substoichiometric amount of HATU (2.9 eq) relative to the PEG acid (3.0 eq) prevents the excess uronium salt from irreversibly guanidylating the peptide's free N-terminus.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents.

    • Yellow beads = Negative for free amines (Coupling successful).

    • Blue beads = Positive for free amines (Incomplete coupling; repeat step 2-3).

Phase 3: Global Cleavage and Scavenging

Objective: Cleave the peptide from the resin and simultaneously remove the t-butyl ester.

  • Cleavage: Treat the resin with a cocktail of TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v) for 2 to 3 hours.

    • Causality: Trifluoroacetic acid (TFA) cleaves the peptide-resin anchor and acidolytically removes the t-butyl ester from the PEG chain. This generates highly reactive t-butyl carbocations. Triisopropylsilane (TIS) and water act as mandatory scavengers to quench these carbocations, preventing them from re-alkylating electron-rich amino acids (e.g., Tryptophan, Tyrosine, Methionine).

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the final Peptide-PEG6-COOH conjugate. Centrifuge and wash the pellet with cold ether (3x).

  • Final Validation: Lyophilize the crude powder and validate the exact mass via High-Resolution LC-MS.

Data Presentation: Cleavage Cocktail Optimization

The choice of cleavage cocktail must be dynamically adjusted based on the specific amino acid sequence of the peptide to prevent side reactions during the removal of the PEG's t-butyl ester.

Table 2: Cleavage Cocktail Matrix

Peptide CompositionRecommended CocktailCausality / Rationale
Standard (No Cys, Met, Trp)TFA / TIS / H₂O (95 : 2.5 : 2.5)Standard carbocation scavenging is sufficient for t-butyl removal.
Contains Cys, Met, Trp Reagent K (TFA / Phenol / Water / Thioanisole / EDT)EDT and Thioanisole are required to prevent severe alkylation and oxidation of sulfur/indole rings.
Contains Arg(Pbf) TFA / TIS / H₂O (Extended time: 3 hrs)The bulky Pbf protecting group on Arginine requires extended acidolytic exposure for complete removal.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deprotection of Methoxycarbonyl-PEG6-t-butyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the deprotection of Methoxycarbonyl-PEG6-t-butyl ester. As a Senior Application Scientist, I understand that while the acid-catalyzed cleavage of a tert-butyl (t-butyl) ester is a cornerstone of synthetic chemistry, particularly in bioconjugation and drug development, its execution can present challenges.[1] This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

The t-butyl ester is a favored protecting group for carboxylic acids within PEG linkers due to its general stability and its clean, efficient removal under specific acidic conditions.[1] However, incomplete reactions or the formation of side products can compromise the yield and purity of your final PEGylated acid, which is a critical intermediate for subsequent conjugations. This document addresses the most common issues encountered during this deprotection step and provides field-proven solutions.

Understanding the Mechanism: The "Why" Behind the Protocol

The deprotection of a t-butyl ester with trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[1] A clear understanding of this mechanism is fundamental to troubleshooting.

  • Protonation: The process begins with the protonation of the ester's carbonyl oxygen by the strong acid, TFA. This makes the carbonyl carbon more electrophilic.[1][2]

  • Cleavage: This is followed by the cleavage of the carbon-oxygen bond, which releases the desired carboxylic acid and a relatively stable tertiary carbocation (the t-butyl cation).[1][3]

  • Cation Fate: The highly reactive t-butyl cation is then neutralized. It can be deprotonated to form isobutylene gas, or it can be "trapped" by nucleophilic species present in the reaction mixture.[3][4] It is this step that is the primary source of side reactions.

Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Cation Fate Start Methoxycarbonyl-PEG6-t-butyl ester Protonated Protonated Ester Intermediate Start->Protonated + H+ (from TFA) Carboxylic_Acid Methoxycarbonyl-PEG6-COOH (Desired Product) Protonated->Carboxylic_Acid C-O Bond Cleavage tButyl_Cation t-Butyl Cation (tBu+) (Reactive Intermediate) Protonated->tButyl_Cation C-O Bond Cleavage Isobutylene Isobutylene (gas) tButyl_Cation->Isobutylene - H+ Alkylation Alkylation Byproduct (Side Reaction) tButyl_Cation->Alkylation + Nucleophile

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Troubleshooting Guide

This section addresses the most common problems in a direct question-and-answer format.

Q1: My t-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?

Incomplete deprotection is a frequent issue. The root cause often lies in the reaction conditions not being sufficiently robust to drive the cleavage to completion.

Potential Causes & Solutions:

  • Insufficient Acid: While the reaction is technically catalytic in acid, using an excess of TFA is standard practice to ensure the reaction equilibrium is driven towards the products.[4][5] If the reaction stalls, the concentration of TFA may be too low.

  • Reaction Time and Temperature: Most deprotections proceed smoothly at room temperature within 1-4 hours.[5][6] However, sterically hindered esters or less reactive substrates may require extended reaction times (e.g., overnight) or gentle heating (e.g., to 40°C).[5] Be aware that increasing temperature can also accelerate side reactions.

  • Solvent Choice: Dichloromethane (DCM) is the most common solvent for TFA-mediated deprotections.[5] It effectively dissolves the PEGylated starting material and is inert to the reaction conditions. Ensure you are using anhydrous (dry) DCM, as excess water can affect the concentration of the acid.

  • Reagent Quality: The efficacy of the reaction depends on the quality of the TFA. Always use a fresh bottle of high-purity TFA, as older reagents can absorb water and lose strength.[7]

Troubleshooting_Workflow Start Incomplete Deprotection (Verified by TLC/LC-MS) Increase_TFA Increase TFA Conc. (e.g., 50% -> 95%) Start->Increase_TFA Extend_Time Extend Reaction Time (e.g., 4h -> 16h) Increase_TFA->Extend_Time If still incomplete Success Complete Deprotection Increase_TFA->Success Increase_Temp Increase Temperature (RT -> 40°C) Extend_Time->Increase_Temp If still incomplete Extend_Time->Success Check_Reagents Use Fresh TFA/Solvent Increase_Temp->Check_Reagents If still incomplete Increase_Temp->Success Check_Reagents->Success

Caption: Stepwise workflow for addressing incomplete deprotection.

Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?

Side product formation almost always stems from the high reactivity of the t-butyl cation generated during the cleavage.[1]

Primary Side Reaction: Alkylation

The t-butyl cation is a potent electrophile and will readily react with any available nucleophiles in your molecule.[8] In peptide synthesis, residues like tryptophan, methionine, and cysteine are particularly susceptible to alkylation.[8][9] The t-butyl cation can also be trapped by the trifluoroacetate anion to form t-butyl trifluoroacetate, which is itself an alkylating agent.[8]

The Solution: Scavengers

To prevent these unwanted alkylation events, it is critical to add "scavengers" to the reaction mixture.[5][7] Scavengers are nucleophilic compounds added in small quantities to trap the t-butyl cations before they can react with your molecule.

Scavenger Cocktail ExampleComponents (v/v/v)Primary ApplicationNotes
Standard 95% TFA / 2.5% Water / 2.5% TISGeneral purpose, effective for most substrates.[7][9]TIS (Triisopropylsilane) is a very effective carbocation scavenger.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTFor complex peptides, especially those containing tryptophan.[10]EDT (1,2-ethanedithiol) has a strong odor; handle in a fume hood.
Thiol-Rich 88% TFA / 5% Water / 5% DTT / 2% TISFor peptides containing cysteine or methionine.[9]DTT (Dithiothreitol) helps prevent oxidation and disulfide bond formation.
Q3: How can I accurately monitor the progress of the deprotection reaction?

Proper reaction monitoring is essential to avoid unnecessarily long reaction times which can promote side reactions, or prematurely stopping the reaction, resulting in an incomplete conversion. The two most common techniques are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Using TLC:

  • Principle: The product, a carboxylic acid, is significantly more polar than the starting t-butyl ester. Therefore, on a normal-phase silica TLC plate, the product will have a much lower Retention Factor (Rf) value (it will move less) than the starting material.[11]

  • Procedure: Spot a small aliquot of the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). As the reaction progresses, the starting material spot (higher Rf) will fade, and the product spot (lower Rf) will intensify.

  • Troubleshooting Streaking: Carboxylic acids often "streak" on silica gel. To prevent this and obtain sharp spots, add a small amount (0.5-1%) of acetic acid to your mobile phase.[11]

Using LC-MS:

  • Principle: LC-MS provides a more quantitative assessment. You will monitor the disappearance of the mass peak corresponding to your starting ester and the appearance of the mass peak for the deprotected carboxylic acid.[11]

  • Interpretation: The starting material will have a mass corresponding to [M+H]⁺ or [M+Na]⁺. The product will have a mass that is 56.07 Da lower (the mass of C₄H₈) than the starting material. The reaction is complete when the peak area of the starting material is negligible.

Q4: I'm struggling with the work-up and purification of my final product. What are the best practices?

The work-up procedure aims to remove excess TFA, scavengers, and byproducts to isolate the pure carboxylic acid.

Key Steps:

  • Removal of TFA: After the reaction is complete, the primary goal is to remove the highly acidic and volatile TFA. This is typically done on a rotary evaporator.[12] To ensure complete removal, co-evaporation with a non-polar solvent like toluene is highly effective.[12][13]

  • Product Isolation:

    • Precipitation: For many PEGylated compounds, a highly effective purification method is precipitation. After concentrating the reaction mixture, dissolve the crude residue in a minimal amount of DCM and add it dropwise to a large volume of cold diethyl ether while stirring.[7][14] The desired PEGylated product should precipitate out and can be collected by filtration.[15] This process can be repeated for higher purity.

    • Aqueous Work-up: If your product is not water-soluble, you can perform a standard liquid-liquid extraction. Dilute the reaction mixture with an organic solvent (like ethyl acetate), and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[16]

    • Ion Exchange: If your product is an amine-containing molecule (e.g., a deprotected amino acid), it will exist as a TFA salt. To obtain the free amine or exchange the counter-ion, you can use basic ion-exchange resins or perform a salt exchange by dissolving in aqueous HCl and lyophilizing.[15][16][17]

Frequently Asked Questions (FAQs)

Q: What is a standard, go-to protocol for deprotecting Methoxycarbonyl-PEG6-t-butyl ester? A: A reliable starting point is to dissolve the PEG-ester in dichloromethane (DCM) and add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[5][18] If your molecule does not contain any sensitive functional groups, scavengers may not be necessary. Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.[5]

Q: Can I use other acids besides TFA? A: Yes, although TFA is the most common due to its effectiveness and volatility. For substrates that are sensitive to TFA, other options exist. Aqueous phosphoric acid is a milder, environmentally benign alternative.[4][19] Lewis acids such as Zinc Bromide (ZnBr₂) have also been shown to selectively cleave t-butyl esters in the presence of other acid-labile groups.[20] In some specific cases, reagent-free thermal deprotection in a continuous flow reactor can be employed.[21]

Q: How do I completely remove the trifluoroacetate salt from my final product? A: If your product contains a basic moiety like an amine, it will form a salt with TFA. Removing this can be crucial for subsequent reactions.

  • Lyophilization from HCl: Dissolve the TFA salt in a dilute aqueous HCl solution (e.g., 100 mM) and then lyophilize (freeze-dry). This will replace the trifluoroacetate anion with a chloride anion.[15]

  • Anion Exchange Chromatography: Use a strong anion exchange resin to capture the trifluoroacetate and elute your product with a different buffer.[15]

Detailed Experimental Protocols

Protocol 1: Standard TFA Deprotection
  • Dissolve the Methoxycarbonyl-PEG6-t-butyl ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M in a round-bottom flask equipped with a stir bar.

  • If required, add the appropriate scavengers (e.g., 2.5-5% v/v Triisopropylsilane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirring solution (resulting in a 50% TFA/DCM mixture).[6]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[11][12]

  • Upon completion, proceed to the work-up and purification protocol.

Protocol 2: Reaction Monitoring by TLC
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate containing 0.5% acetic acid).[11]

  • Sampling: Using a glass capillary tube, withdraw a small aliquot of the reaction mixture.

  • Spotting: Briefly touch the capillary tube to a silica gel TLC plate to apply a small spot on the baseline. Also spot the starting material as a reference.

  • Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain such as potassium permanganate.

  • Analysis: Compare the spots from the reaction mixture to the starting material reference. The reaction is complete when the starting material spot (higher Rf) is no longer visible.

References
  • Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(2), 312-319. Available at: [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Available at: [Link]

  • ResearchGate. (2015, September 23). How can I deprotect esters using TFA? Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA - Examples. Available at: [Link]

  • ResearchGate. (2024, July 29). How to remove/ replace trifluoroacetate countertop after deprotection? Available at: [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. Available at: [Link]

  • Fiveable. (2025, August 15). TFA Deprotection: Organic Chemistry Study Guide. Available at: [Link]

  • Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available at: [Link]

  • Zander, N., & Frank, R. (2005). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses, 81, 235. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6223-6228. Available at: [Link]

  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Methoxycarbonyl-PEG6-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks researchers face when working with heterobifunctional PEG linkers.

Methoxycarbonyl-PEG6-t-butyl ester is a highly versatile linker utilized in PROTACs, antibody-drug conjugates (ADCs), and advanced bioconjugation[1]. Its core structural advantage is the presence of orthogonal protecting groups : an acid-labile t-butyl ester on one terminus and a base-labile methoxycarbonyl (methyl ester) on the other. This allows for sequential, directional coupling. However, maximizing yield requires strict control over the reaction microenvironment to prevent premature cleavage, carbocation-mediated side reactions, and PEG chain degradation.

Part 1: Core Principles & Causality (The "Why")

To achieve >90% conjugation yields, you must treat each terminus as an independent chemical system:

  • The t-Butyl Ester Terminus: Deprotection requires a strong acid, typically Trifluoroacetic Acid (TFA)[2]. Mechanistically, this is an acid-catalyzed elimination that generates a highly reactive t-butyl carbocation[3]. Causality: If you do not actively scavenge this carbocation, it will act as a potent electrophile and alkylate nucleophilic sites on your target payload or the PEG chain itself, resulting in an irreversible loss of yield[3].

  • The Methoxycarbonyl Terminus: This methyl ester is highly stable under acidic conditions but is susceptible to basic hydrolysis (saponification)[4]. Causality: Premature exposure to strong aqueous bases during the first amide coupling will cause unwanted deprotection, leading to linker polymerization or double-conjugation. Saponification must be delayed until the second phase and requires highly controlled conditions (e.g., LiOH in THF/H₂O)[5].

Part 2: Step-by-Step Methodologies (The "How")

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: High-Yield t-Butyl Ester Deprotection & Activation
  • Self-Validation Checkpoint: Before proceeding to activation, analyze the crude mixture via LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the free acid.

Step-by-Step:

  • Dissolution: Dissolve Methoxycarbonyl-PEG6-t-butyl ester (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M[2].

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) deionized water. Causality: TIPS acts as a hydride donor to rapidly quench the t-butyl carbocation, preventing unwanted side reactions[3].

  • Acidification: Slowly add an equal volume of TFA to achieve a 1:1 TFA:DCM ratio[2].

  • Reaction: Stir at room temperature for 2-4 hours under an inert atmosphere (N₂/Ar)[1].

  • Evaporation: Remove solvents under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Causality: Residual TFA will ion-pair with your target amine in the next step, killing the coupling yield.

  • Activation & Coupling: Dissolve the resulting acid in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIEA) (2.5 eq). Stir for 15 minutes to form the active ester, then add your target primary amine (1.1 eq).

Protocol B: Controlled Saponification of the Methoxycarbonyl Group
  • Self-Validation Checkpoint: TLC (Stain with KMnO₄) should show a distinct baseline shift of the product, confirming the conversion of the non-polar methyl ester to the highly polar carboxylic acid.

Step-by-Step:

  • Solvent System: Dissolve the intermediate conjugate (from Protocol A) in a 3:1:1 mixture of THF:Methanol:Water. Degas the solvent with Argon for 15 minutes.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq)[5]. Causality: LiOH provides mild, selective saponification of the methyl ester without cleaving the newly formed amide bond from Protocol A[4].

  • Reaction: Stir at room temperature for 1-2 hours. Monitor strictly via LC-MS to prevent over-hydrolysis.

  • Quenching: Neutralize the reaction with 1M HCl to pH 4-5. Extract the product using Ethyl Acetate or purify directly via reverse-phase HPLC.

Part 3: Visualizing the Orthogonal Workflow

OrthogonalWorkflow Start Methoxycarbonyl-PEG6-t-butyl ester TFA Acidic Deprotection (50% TFA/DCM + TIPS) Start->TFA AcidPEG Methoxycarbonyl-PEG6-Acid (Intermediate) TFA->AcidPEG Amide1 Amide Coupling 1 (HATU/DIEA) AcidPEG->Amide1 Conjugate1 Conjugate 1-PEG6-Methyl Ester Amide1->Conjugate1 LiOH Basic Saponification (LiOH/THF/H2O) Conjugate1->LiOH AcidPEG2 Conjugate 1-PEG6-Acid LiOH->AcidPEG2 Amide2 Amide Coupling 2 (EDC/NHS) AcidPEG2->Amide2 Final Final Heterobifunctional Conjugate Amide2->Final

Workflow for orthogonal deprotection and dual conjugation of Methoxycarbonyl-PEG6-t-butyl ester.

Part 4: Troubleshooting & FAQs (The "What Went Wrong")

Q1: My overall conjugation yield is <40% after the first amide coupling. What is causing this? A: The most common culprit is residual TFA from the t-butyl deprotection step. TFA strongly ion-pairs with amines, neutralizing your target payload and protonating the basic catalysts (like DIEA) needed for HATU/EDC activation. Actionable Fix: Ensure complete removal of TFA by co-evaporating the intermediate with toluene at least three times. Alternatively, pass the intermediate through a short basic alumina plug prior to activation.

Q2: I am observing a mass corresponding to a double-conjugate during my first coupling step. Why did the methoxycarbonyl group react? A: The methoxycarbonyl (methyl ester) group is highly stable to acid but can undergo transamidation if exposed to a massive excess of a highly nucleophilic primary amine under strongly basic conditions or elevated temperatures. Actionable Fix: Strictly control the equivalents of your primary amine (1.0 - 1.1 eq) and maintain the reaction at room temperature. Ensure the pH of your coupling buffer does not exceed 8.5[1].

Q3: During the LiOH saponification of the methyl ester, my PEG chain seems to degrade. How do I prevent this? A: PEG chains are susceptible to oxidative degradation in the presence of strong bases and oxygen, leading to chain cleavage and the formation of formyl/aldehyde species. Actionable Fix: Degas your THF/H₂O solvent mixture with Argon for 15 minutes prior to adding LiOH. Run the saponification under a strict inert atmosphere.

Part 5: Quantitative Data & Reaction Parameters

The following table summarizes the optimal parameters for maximizing yield at each stage of the Methoxycarbonyl-PEG6-t-butyl ester workflow.

Reaction PhaseReagents / ConditionsCritical MetricExpected YieldCommon Failure Mode
t-Butyl Deprotection 50% TFA in DCM, 2.5% TIPS, 2.5% H₂O, 2-4h, RTComplete disappearance of starting mass>95%t-butyl cation alkylation (if no scavenger used)
Amide Coupling 1 HATU (1.2 eq), DIEA (2.5 eq), DMF, 2h, RTpH must be strictly basic (apparent pH ~8)75-90%Residual TFA neutralizing the amine payload
Methyl Ester Saponification LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (3:1:1), 1-2hTLC baseline shift (KMnO₄ stain)85-95%Over-hydrolysis cleaving the Amide 1 bond
Amide Coupling 2 EDC·HCl (1.5 eq), NHS (1.5 eq), MES Buffer pH 6.0Activation time <30 mins before amine addition70-85%NHS ester hydrolysis due to prolonged aqueous exposure
Part 6: Troubleshooting Decision Tree

Troubleshooting LowYield Low Conjugation Yield (<50%) Check1 Check t-Butyl Deprotection (LC-MS/TLC) LowYield->Check1 Check2 Check Activation (NHS Ester Formation) LowYield->Check2 Check3 Check Saponification (Methyl Ester Cleavage) LowYield->Check3 Fix1 Increase TFA time, Add Cation Scavenger Check1->Fix1 Incomplete Fix2 Ensure anhydrous solvent, Remove residual TFA Check2->Fix2 Poor Activation Fix3 Degas solvents, Control LiOH equivalents Check3->Fix3 Chain Degradation

Decision tree for troubleshooting low yields during PEG linker activation and conjugation.

Sources

Technical Support Center: Optimizing Acidic Cleavage for Methoxycarbonyl-PEG6-t-butyl Ester Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PEG-based linker chemistry. This guide is specifically engineered for researchers and drug development professionals working with Methoxycarbonyl-PEG6-t-butyl ester —a highly versatile heterobifunctional linker frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1].

While the t-butyl ester is an excellent orthogonal protecting group for carboxylic acids, the presence of the PEG6 chain introduces unique thermodynamic and kinetic variables during acidic deprotection. This guide provides mechanistic insights, quantitative troubleshooting frameworks, and a self-validating protocol to ensure complete cleavage without payload degradation.

Mechanistic Workflow & Decision Matrix

G Start Start Cleavage (Methoxycarbonyl-PEG6-t-butyl ester) TFA Apply TFA/DCM Mixture (e.g., 50-95% TFA) Start->TFA Scavenger Are sensitive groups (Met, Trp, Cys) present? TFA->Scavenger AddScav Add Scavengers (TIS, H2O, EDT) Scavenger->AddScav Yes NoScav Standard Mix (TFA/DCM/H2O) Scavenger->NoScav No Monitor Monitor via LC-MS/HPLC at 1-2 hours AddScav->Monitor NoScav->Monitor Complete Cleavage Complete? Monitor->Complete Success Evaporate & Precipitate (Cold Ether) Complete->Success Yes Troubleshoot Incomplete Cleavage or Side Reactions? Complete->Troubleshoot No IncreaseTFA Increase TFA % or Reaction Time Troubleshoot->IncreaseTFA Incomplete ChangeScav Optimize Scavenger Ratio (Quench t-butyl cations) Troubleshoot->ChangeScav Side Products IncreaseTFA->Monitor ChangeScav->Monitor

Workflow for optimizing t-butyl ester cleavage and troubleshooting PEG linker side reactions.

Frequently Asked Questions: The Causality of Cleavage

Q1: Why is the t-butyl ester cleavage incomplete even after 2 hours in standard 20% TFA? A: The acid-catalyzed removal of the t-butyl group relies on the protonation of the ester oxygen. However, in PEGylated systems like Methoxycarbonyl-PEG6-t-butyl ester, the repeating ether oxygens in the PEG chain are weakly basic. They coordinate with the protons from 2, effectively acting as an "acid sink"[2]. This buffering effect reduces the local concentration of protons available to catalyze the ester cleavage. Consequently, PEG linkers often require higher TFA concentrations (50% to 95%) compared to non-PEGylated small molecules[3].

Q2: Why am I observing +56 Da mass additions on my payload during LC-MS analysis? A: A +56 Da mass shift indicates unintended t-butylation. When the t-butyl ester is cleaved, it generates a highly reactive t-butyl carbocation ( C(CH3​)3+​ ) and t-butyl trifluoroacetate intermediates[4]. If these electrophilic species are not immediately intercepted, they will irreversibly alkylate electron-rich nucleophilic residues on your payload, such as the sulfur in Methionine/Cysteine or the indole ring in Tryptophan[5].

Q3: How do scavengers prevent this +56 Da alkylation, and which should I use? A: Scavengers act as sacrificial nucleophiles or hydride donors. For example,3 acts as a hydride donor, rapidly reducing the t-butyl carbocation into inert isobutane gas[3]. Water ( H2​O ) acts as a nucleophile to quench the carbocation into t-butanol. If your payload contains highly sensitive sulfur groups (like Cysteine), adding 1,2-Ethanedithiol (EDT) or thioanisole is mandatory, as they outcompete the payload's sulfur for the carbocation[5].

Q4: Will the strong acidic conditions cleave the Methoxycarbonyl group on the other end of the PEG6 linker? A: No. The methoxycarbonyl group is essentially a methyl ester. Methyl esters are highly stable to anhydrous or low-water TFA conditions[6]. They typically require harsh aqueous strong acids with heat, or basic saponification, to hydrolyze. This orthogonal stability allows you to selectively unmask the carboxylic acid on the t-butyl side while leaving the methoxycarbonyl terminus fully intact for downstream reactions[1].

Q5: What is the role of Dichloromethane (DCM) in the cleavage cocktail? A: DCM is a polar aprotic solvent that excellently solvates both the PEG6 chain and the TFA. Proper solvation prevents the flexible PEG chain from coiling in on itself, ensuring that the t-butyl ester remains sterically accessible to the acid[2].

Quantitative Optimization & Troubleshooting

Table 1: Scavenger Cocktail Selection Based on Payload Composition

Summarizing optimal volumetric ratios for TFA cleavage cocktails based on payload susceptibility[3][5].

Payload CharacteristicsRecommended Cocktail (v/v)Mechanistic Rationale
Standard / No sensitive residues 95% TFA : 2.5% TIS : 2.5% H2​O TIS reduces carbocations to isobutane; H2​O quenches to t-butanol.
Contains Methionine or Tryptophan 92.5% TFA : 2.5% TIS : 2.5% H2​O : 2.5% ThioanisoleThioanisole acts as a potent sacrificial sulfur nucleophile to protect Met/Trp from alkylation.
Contains Cysteine (Free or Protected) 90% TFA : 2.5% TIS : 2.5% H2​O : 2.5% Thioanisole : 2.5% EDTEDT (1,2-Ethanedithiol) is critical for preventing irreversible t-butylation of thiol groups.
Table 2: Troubleshooting Guide for PEG-t-butyl Ester Cleavage

A structured approach to resolving common analytical failures[2][7].

Observation (via LC-MS/HPLC)Root Cause AnalysisCorrective Action
High ratio of Starting Material to Product Insufficient acid concentration due to PEG buffering or steric hindrance.Increase TFA concentration from 20-50% up to 95%. Extend reaction time by 1-2 hours.
Product mass is +56 Da heavier Inadequate quenching of the t-butyl carbocation (alkylation).Increase TIS concentration to 5%. Ensure scavengers are added before the TFA.
Complex mixture of degradation products Cleavage time too long or temperature too high causing backbone hydrolysis.Reduce reaction time. Perform cleavage strictly at 0°C to 25°C.

Self-Validating Experimental Protocol

This methodology establishes a closed-loop, self-validating system for the deprotection of Methoxycarbonyl-PEG6-t-butyl ester conjugates.

Step 1: Cocktail Preparation (Order of Addition is Critical)

  • In a clean, dry glass vial, dissolve the Methoxycarbonyl-PEG6-t-butyl ester conjugate in anhydrous DCM to achieve a concentration of 0.1 - 0.2 M[2].

  • Crucial Causality Step: Add the required scavengers (e.g., TIS, H2​O ) to the DCM solution before adding the acid. This ensures scavengers are uniformly distributed to intercept carbocations the exact millisecond they are generated[2].

  • Slowly add TFA to reach the target final concentration (e.g., 50% v/v).

Step 2: Reaction Execution

  • Seal the vial and stir the mixture at room temperature (20-25°C)[2].

  • Allow the reaction to proceed for an initial 60 minutes.

Step 3: In-Process Analytical Validation (Self-Validation Loop) Do not proceed to isolation until cleavage is analytically confirmed.

  • Withdraw a 5 µL aliquot from the reaction mixture.

  • Dilute the aliquot in 100 µL of Acetonitrile/Water (1:1) to quench the local acidity.

  • Inject into LC-MS or spot on TLC[2].

  • Validation Criteria:

    • Complete disappearance of the starting material mass ( M ).

    • Appearance of the target deprotected mass ( M−56.1 Da).

    • Absence of +56 Da alkylation peaks.

  • Feedback: If starting material remains, stir for an additional 60 minutes and repeat Step 3[3].

Step 4: Quenching and Isolation

  • Once validated, concentrate the reaction mixture under a gentle stream of nitrogen or via rotary evaporation (water bath < 40°C) to approximately 10% of its original volume[8].

  • Add a 10-fold volumetric excess of ice-cold diethyl ether to precipitate the deprotected product[2].

  • Centrifuge at 4°C, decant the ether (which removes the cleaved t-butyl byproducts, TFA, and scavengers), and wash the pellet twice more with cold ether.

  • Dry the final pellet under high vacuum.

References

  • Benchchem. "Technical Support Center: Troubleshooting Incomplete Cleavage of t-butyl Ester from PEG Linkers."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG7kRGR6tWugcmnMlRN9m9tYtTTyiZhNi91n0EQiX7kG9FOkw2f-Z7PrCu2QhCNl2a9vxR04PmLnM7F6DrlX_rQrUgcWY7Hb_rK_LxOBkSj3x1U-xL9gq7g9Te1gq9oveL_QtbnkkjCMJvU0LU_3uZkVRQ1t2p1-vWK1B8GAGKI-0n_WwSMaWEqGKYgDlif3GLO54ORZtB2_RD0fx26kkVuyQ1UtxIsJ2vFvXJE2pVf9ZYpirTaI31eGJL]
  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjtz-jO_9hKejEhs2E-doa5rLDrWruHyr7EJpw6Ob61y1lc_Rq6fePyVlufCseLrMFt_v5nJqP5q_t4WFH-N0ICM6Grp3YPGljcbnA2OrMjI3VkDi9ynkxtOFV9KVnQlMrys4vHPN33xfyUjPvDI72UIqXth2qfR6NWebvF533mkK6]
  • PubMed (Int J Pept Protein Res). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoaIEhJtr2nmGxthzOL7ZgDzYANLTr7s5hHpLXtMeL1o2QWxV0DZaoD6Tr3OFWy8t1Yk6xc1X94E1m2kbM4rR7lweZfrfA0hmIu9JCBxDvG8xIZrz6eE5Xi_Q8EwclS8JC]
  • Methods in Molecular Biology. "Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHURBU5fVdDXc09GXrXvFnxP-suuDk4np4yIxWMCi9OI7uKuyXtC1f1DjQkZMlOh6OMNSG8ywqdEOQ9MBsaQW44huiQd1m7DYNlk9HZ6_HOKDIFuYAckvOAvDD0L4qucZ8c9s28U69w7e8flHX3oprWw2Mx]
  • Google Patents. "US8637711B2 - Selective and specific preparation of discrete PEG compounds."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8sZ-umHoItxJFERZpaL2MlgYreoFarTxnRyYigYusRsYHhaNql_5X162pu3brxczZb3QWal6HfbB4wGfI7hxKlXkl6yRUJhhkguYHKt0baNZYryIYgiukrFRnihy8h3zNm88ExVQ0r24W]
  • Peptidechemistry.org. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8sjFjkOiKw4zVld1v3fbGAQicu8vPXVdAfd8ysT5FVAIwtVAOcyNz1EOX0rnD18Jv6sOv0upcuISf2ScWSKa4S-hgwdeKhqScDg2RWdJVNrQG7J2zFLdppDZ5tEtWDlkwj5-xqf044JXKANM=]
  • Thermo Fisher Scientific. "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFltlNbP2Z9G7FvYdYzVkJEoAyvkdaYd2x7O2_bsqx9CwidMgleRqEeKTApLzoX1dkj30Z2QEGN4X-dTkmXtV44_UNc0l-Z2VzENUDMTLAQNh0tTctHdfBjhGrvURLTV21KfKeOgmk42CCfusuB5su5MOFIbSQmhIPZ7Pq-Lw==]
  • PubMed Central (PMC). "Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF26-cYfbgUsF-RZ5F-mr-WvTiPwVKr_CjOntjSQK7XARQ3LJWIQHFCnfvEZuqnwYYmkMN--8oHTy8HPip9xEao5TYlUB8X5097YrEusM-2sC2KR_leUTY3Z1uWXZ-ES03eJ0vR4yxunXJZuA==]

Sources

preventing premature hydrolysis of Methoxycarbonyl-PEG6-t-butyl ester during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methoxycarbonyl-PEG6-t-butyl Ester Integrity

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methoxycarbonyl-PEG6-t-butyl ester. This guide is designed to provide in-depth technical assistance to professionals working with this versatile bifunctional linker. Here, we will address the critical issue of preventing premature hydrolysis during synthesis, storage, and application. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

I. Understanding the Chemistry: The Vulnerability of Ester Linkages

Methoxycarbonyl-PEG6-t-butyl ester is a valuable tool in bioconjugation and drug delivery, featuring two distinct ester functionalities: a methyl ester and a tert-butyl (t-butyl) ester. The utility of this molecule lies in the differential stability of these two groups, allowing for selective deprotection strategies. However, this very feature also presents a key challenge: the potential for unintended hydrolysis.

The t-butyl ester is notably sensitive to acidic conditions, which catalyze its cleavage to yield a carboxylic acid and a stable t-butyl cation.[1][2] This process is often intentionally employed for deprotection using reagents like trifluoroacetic acid (TFA).[3][4] Conversely, the methyl ester is more susceptible to base-catalyzed hydrolysis (saponification).[5][6]

The core challenge in synthesizing and handling Methoxycarbonyl-PEG6-t-butyl ester is to maintain reaction and storage conditions within a pH and temperature range that avoids the catalytic cleavage of either ester group until desired. The bulky nature of the t-butyl group offers significant steric hindrance, which provides a degree of protection against nucleophilic attack, making it relatively stable under neutral and basic conditions.[4][7][8]

II. Troubleshooting Guide & FAQs: Preventing Premature Hydrolysis

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis and handling of Methoxycarbonyl-PEG6-t-butyl ester.

Q1: I am synthesizing a derivative of Methoxycarbonyl-PEG6-t-butyl ester and my yield is consistently low, with mass spectrometry data indicating the presence of the free carboxylic acid. What is the likely cause?

A1: The presence of the free carboxylic acid strongly suggests premature hydrolysis of the t-butyl ester. This is almost certainly due to the presence of acidic conditions in your reaction or workup procedure.

  • Potential Causes & Solutions:

    • Acidic Reagents: Ensure that all reagents are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl. It is advisable to use freshly distilled or stabilized solvents.

    • "Creeping" Acidity: Certain reactions can generate acidic byproducts. For example, if you are performing a reaction that releases a proton, it is crucial to include a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the acid as it forms.[9]

    • Aqueous Workup: During aqueous workup, it is critical to maintain a neutral or slightly basic pH. Washing with a saturated aqueous sodium bicarbonate solution is a standard and effective method to neutralize any residual acid before extraction.[9]

    • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause the hydrolysis of acid-sensitive compounds like t-butyl esters. If purification by column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using a different stationary phase like alumina may be a suitable option.

Q2: Can I use a strong base to quench my reaction without risking hydrolysis of the methyl ester?

A2: While the methyl ester is more susceptible to base-catalyzed hydrolysis than the t-butyl ester, brief exposure to a mild inorganic base during an aqueous workup is generally acceptable.

  • Best Practices:

    • Use Mild Bases: For quenching, saturated sodium bicarbonate is preferred over stronger bases like sodium hydroxide or potassium hydroxide.

    • Keep it Cold: Perform the quench and subsequent extractions at a reduced temperature (e.g., in an ice bath) to slow down the rate of any potential hydrolysis.

    • Minimize Contact Time: Do not let your compound sit in the basic aqueous solution for an extended period. Proceed with the extraction and drying steps promptly.

Q3: My compound appears to be degrading during storage. What are the optimal storage conditions for Methoxycarbonyl-PEG6-t-butyl ester and its derivatives?

A3: The stability of PEG-containing molecules can be affected by temperature, light, and the presence of oxygen.[10][11] Hydrolysis can also occur over time if the material is exposed to moisture.

  • Recommended Storage Protocol:

    • Temperature: Store the compound at -20°C for long-term stability.[10][11]

    • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the PEG chain.[10][11]

    • Moisture Control: Ensure the compound is stored in a tightly sealed container, preferably in a desiccator, to minimize exposure to atmospheric moisture which can contribute to hydrolysis.[12]

    • Light: Protect the compound from light, as this can also accelerate the aging of PEG molecules.[10][11]

Q4: I am performing a reaction on the methoxycarbonyl end of the molecule. How can I ensure the t-butyl ester remains intact?

A4: The key is to select reaction conditions that are not acidic.

  • Reaction Condition Selection:

    • Base-Catalyzed Reactions: If you are, for example, hydrolyzing the methyl ester to the corresponding carboxylic acid, you would use a base like lithium hydroxide in a THF/water mixture. The t-butyl ester is generally stable under these conditions.

    • Amide Coupling: If you have converted the methyl ester to a carboxylic acid and are now performing an amide coupling, standard coupling reagents (e.g., HATU, HOBt) are compatible with the t-butyl ester, provided a non-nucleophilic base like DIPEA is used to maintain basic conditions.

III. Preventative Measures & Best Practices

Proactive measures are the most effective way to prevent premature hydrolysis.

Precaution CategorySpecific ActionRationale
Reagent & Solvent Quality Use anhydrous solvents and high-purity, fresh reagents.Minimizes the introduction of water and acidic or basic impurities that can initiate hydrolysis.[3][12]
Reaction Environment Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).Prevents side reactions with atmospheric components and potential degradation of the PEG chain.[10][11]
pH Control Incorporate a non-nucleophilic base (e.g., DIPEA) in reactions that may generate acid.Neutralizes acid in situ, preventing the pH from dropping to a level that would cleave the t-butyl ester.[9]
Workup & Purification Perform aqueous workups at low temperatures and use mild basic washes (e.g., sat. NaHCO₃). Neutralize silica gel for chromatography.Reduces the rate of hydrolysis and avoids acid-catalyzed cleavage on the column.[3][9]
Storage Store the final compound at -20°C under an inert atmosphere, protected from light and moisture.Ensures long-term stability by minimizing exposure to conditions that promote degradation and hydrolysis.[10][11]

IV. Experimental Protocols & Visualizations

Protocol 1: Neutralizing Silica Gel for Chromatography
  • Prepare your desired slurry of silica gel in the initial, non-polar eluent.

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated slurry as you normally would.

  • Equilibrate the packed column with your starting eluent system, also containing 0.5-1% triethylamine.

Diagram: Hydrolysis Pathways and Protective Measures

The following diagram illustrates the points of vulnerability for Methoxycarbonyl-PEG6-t-butyl ester and the corresponding preventative strategies.

Hydrolysis_Prevention Figure 1. Hydrolysis Prevention Workflow cluster_molecule Methoxycarbonyl-PEG6-t-butyl Ester Molecule MeO2C-PEG6-CO2tBu Acid Acidic Conditions (H+) Molecule->Acid t-Butyl Ester Cleavage Base Basic Conditions (OH-) Molecule->Base Methyl Ester Cleavage Moisture Ambient Moisture Molecule->Moisture General Hydrolysis Anhydrous Use Anhydrous Solvents Anhydrous->Moisture Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Moisture Base_Scavenger Add Non-Nucleophilic Base (e.g., DIPEA) Base_Scavenger->Acid Neutral_Workup Neutral/Mildly Basic Workup (e.g., NaHCO3) Neutral_Workup->Acid Cold_Temp Low Temperature (0°C to -20°C) Cold_Temp->Base Neutral_Silica Neutralized Silica Gel Neutral_Silica->Acid

Caption: Workflow for preventing hydrolysis of ester groups.

V. References

  • Fiveable. (2025, August 15). Tert-butyl esters - Organic Chemistry II. [Link]

  • Autechem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Zheng, B., et al. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development, 25(9), 2270–2276. [Link]

  • Thieme. (2021). A Solid Way to Purify Polyethylene Glycols. Synfacts, 17(12), 1397. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 19). Acids - Reagent Guides. [Link]

  • Google Patents. (2004). US8889837B2 - Purification of pegylated polypeptides.

  • Kumar, S., et al. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Processes, 11(2), 522. [Link]

  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?[Link]

  • ResearchGate. (2021, March 1). Ester cleavage conditions?[Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141–6144. [Link]

  • Hampton Research. (2021, January 27). PEG Stability. [Link]

  • ResearchGate. (2020). (a) Base-catalyzed hydrolysis reaction of P(PEGMA) 245 esters bonds...[Link]

  • Pearson. In Chapter 19, we will learn about the hydrolysis of t-butyl este...[Link]

  • Hampton Research. (1986, August 2). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection - Reagent Guides. [Link]

  • Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed), 1522. [Link]

  • Zander, N., & Frank, R. (2001). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS... Organic Syntheses, 78, 4. [Link]

  • Wuts, P. G. M. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]

  • ACS Publications. (2021, July 8). Polyethylene Glycol Crowder's Effect on Enzyme Aggregation, Thermal Stability, and Residual Catalytic Activity. [Link]

  • Lee, K. C., et al. (2003). Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery. AAPS PharmSciTech, 4(4), E72. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?[Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis. [Link]

  • Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(7), 1743–1750. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Khan, M. I. H., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3326. [Link]

  • Chemistry Stack Exchange. (2020, July 20). Steric effect of t-butyl group on SN1 on a cyclohexane ring. [Link]

  • Mager, P. P., et al. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(17), 3296–3303. [Link]

  • Google Patents. (1989). US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis.

  • Aimetti, A. A., et al. (2009). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Biomacromolecules, 10(6), 1494–1499. [Link]

  • All 'Bout Chemistry. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

Sources

flash chromatography purification methods for Methoxycarbonyl-PEG6-t-butyl ester derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying Methoxycarbonyl-PEG6-t-butyl ester . This molecule is a highly versatile heterobifunctional linker, but its lack of a UV chromophore, high polarity, and orthogonally sensitive protecting groups require precise chromatographic control.

Below, you will find diagnostic workflows, causality-driven troubleshooting FAQs, quantitative reference data, and a self-validating experimental protocol.

Diagnostic Purification Workflow

G Crude Crude Methoxycarbonyl-PEG6-t-butyl ester TLC TLC Method Development (KMnO4 Stain Validation) Crude->TLC Decision Stationary Phase Selection TLC->Decision NP Normal Phase (Silica) DCM/MeOH Gradient Risk: Acidic Silanols Decision->NP Low Polarity Impurities RP Reverse Phase (C18) H2O/MeCN Gradient Benefit: Neutral pH Decision->RP High Polarity Impurities ELSD ELSD / CAD Detection (Evaporative Light Scattering) NP->ELSD RP->ELSD Fractions Fraction Collection & Concentration (Temperature < 35°C) ELSD->Fractions

Workflow for the chromatographic purification of heterobifunctional PEG derivatives.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why is my Methoxycarbonyl-PEG6-t-butyl ester not visible on the UV detector during elution? A: This specific PEG derivative lacks a conjugated π-electron system or aromatic ring (chromophore). Standard UV detectors (typically set at 254 nm or 280 nm) rely on electronic transitions that this molecule simply does not possess[1]. Causality & Solution: You must decouple detection from UV absorbance. Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which measure the physical mass of the analyte after mobile phase evaporation[2]. For offline TLC method development, use chemical oxidants like Potassium Permanganate (KMnO₄) or Iodine vapor, which react with the PEG ether oxygens to form visible spots[3].

Q2: I am experiencing severe peak tailing and streaking on normal-phase silica gel. How can I improve resolution? A: The PEG6 chain contains multiple repeating ether oxygens acting as strong hydrogen-bond acceptors. On standard unbonded silica gel, these oxygens interact heavily with free, acidic silanol groups (-SiOH), causing non-linear adsorption isotherms and severe streaking. Causality & Solution: To disrupt these hydrogen bonds, shift to a Dichloromethane (DCM) and Methanol (MeOH) gradient (e.g., 0–15% MeOH)[4]. If resolution remains poor, switch to Reverse-Phase (RP) C18 chromatography. RP suppresses silanol interactions because the silica is end-capped, shifting the separation mechanism to the hydrophobic interactions of the t-butyl and methoxycarbonyl termini[5].

Q3: My purified product shows partial loss of the ester groups. What caused this degradation? A: You are dealing with orthogonal protecting groups that have opposing vulnerabilities. The t-butyl ester is highly susceptible to acid-catalyzed hydrolysis, while the methoxycarbonyl (methyl ester) is prone to base-catalyzed saponification[6]. Causality & Solution: Standard normal-phase silica gel is inherently slightly acidic (pH ~4.5–5.5), which can cleave the t-butyl group during prolonged column residence. Conversely, attempting to neutralize the silica by adding strong bases (like excessive Triethylamine) will hydrolyze the methyl ester. Best Practice: Minimize column residence time, use high-purity spherical silica, or transition to RP-C18 with a strictly neutral Water/Acetonitrile mobile phase to preserve both functional groups.

Quantitative Data: Mobile Phase & Detection Parameters

The following table summarizes the optimized parameters for separating heterobifunctional PEG linkers, contrasting Normal Phase and Reverse Phase methodologies.

ParameterNormal Phase (Silica)Reverse Phase (C18)
Stationary Phase 40-60 µm Irregular Silica20-40 µm Spherical C18
Mobile Phase A Dichloromethane (DCM)Ultrapure Water (Neutral pH)
Mobile Phase B Methanol (MeOH)Acetonitrile (MeCN)
Gradient Profile 0% to 15% B over 15 CV10% to 80% B over 20 CV
ELSD Drift Tube Temp 40 °C50 °C
ELSD Gas Pressure 3.0 bar (N₂)3.5 bar (N₂)
TLC Staining Method KMnO₄ (R_f ~0.3 at 5% MeOH)Iodine Vapor Chamber
Ester Stability Risk High (Acidic Silanols)Low (Neutral Environment)

Self-Validating Protocol: ELSD-Directed Flash Chromatography

To ensure scientific integrity and prevent sample loss, this protocol is designed as a self-validating system . You must pass the built-in validation check at each step before proceeding to the next.

Step 1: TLC Method Validation & Stain Verification

  • Action: Spot the crude mixture on a silica TLC plate. Elute with 5% MeOH in DCM. Dip the plate in KMnO₄ stain and gently heat.

  • Validation Check: If no yellow/brown spots appear against the purple background, your stain is exhausted; prepare fresh KMnO₄. A valid test must show a distinct spot for the PEG derivative. Do not proceed to the column until an R_f of 0.25–0.35 is achieved.

Step 2: ELSD Baseline Calibration

  • Action: Connect the ELSD to the flash system. Set the drift tube to 40 °C and N₂ pressure to 3.0 bar.

  • Validation Check: Run a 3-minute blank gradient (0–15% MeOH). If the baseline drift exceeds 5 mV, the drift tube contains residual PEG or semi-volatile impurities from previous runs. Flush the system with 100% MeOH until the baseline stabilizes below 5 mV. Never inject a sample over an unstable ELSD baseline.

Step 3: Sample Preparation & Dry Loading

  • Action: Dissolve the crude Methoxycarbonyl-PEG6-t-butyl ester in a minimum amount of DCM. Add Celite (1:2 sample-to-Celite mass ratio) and evaporate the solvent completely using a rotary evaporator.

  • Validation Check: Inspect the dry load material. It must be completely free-flowing. Clumping indicates residual DCM, which will cause severe band broadening and peak splitting on the column. Re-dry if clumping is observed.

Step 4: Gradient Execution & Fractionation

  • Action: Load the dry powder into the solid load cartridge. Run the optimized DCM/MeOH gradient over 15 column volumes (CV).

  • Validation Check: Monitor the ELSD signal. The target peak should elute between 5–8 CV. If the peak elutes in the void volume (<1 CV), your initial solvent is too strong. Abort fraction pooling, recover the void volume, and re-equilibrate the column with a lower percentage of MeOH.

Step 5: Fraction Verification & Pooling

  • Action: Collect fractions triggered by the ELSD threshold.

  • Validation Check: Re-spot the apex fraction, the tailing edge fraction, and a blank fraction on a single TLC plate. Stain with KMnO₄. Only pool fractions that demonstrate a single, uniform R_f matching the target. Concentrate the pooled fractions at a water bath temperature strictly < 35 °C to prevent thermally-induced ester hydrolysis.

Sources

solving solubility issues with Methoxycarbonyl-PEG6-t-butyl ester in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methoxycarbonyl-PEG6-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling and solubility of this bifunctional PEG linker. Our goal is to empower you with the scientific rationale behind our recommendations to ensure the success of your experiments.

Understanding Methoxycarbonyl-PEG6-t-butyl ester

Methoxycarbonyl-PEG6-t-butyl ester is an amphiphilic molecule with a discrete six-unit polyethylene glycol (PEG) chain. This structure provides a unique combination of properties: the hydrophilic PEG backbone enhances solubility in aqueous solutions, while the terminal methoxycarbonyl and t-butyl ester groups introduce nonpolar characteristics.[1][2][3][4][5] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group.[4][5][6]

This distinct molecular architecture makes it a valuable tool in bioconjugation, drug delivery, and the development of PROTACs (PROteolysis-TArgeting Chimeras).[4] However, its amphiphilic nature can also present challenges when preparing aqueous solutions. This guide will address these challenges directly.

Troubleshooting Guide: Solubility Issues

This section is structured in a question-and-answer format to address the most common solubility problems encountered in the lab.

Q1: My Methoxycarbonyl-PEG6-t-butyl ester won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

This is a common issue arising from the molecule's nonpolar end groups, which can limit its direct solubility in aqueous systems, especially at higher concentrations.

Root Cause Analysis:

The methoxycarbonyl and t-butyl ester groups are hydrophobic, and at this specific PEG length (n=6), the hydrophilic contribution of the PEG chain may not be sufficient to overcome the hydrophobic ends, leading to poor aqueous solubility.[1] While PEG itself is water-soluble, its derivatives' solubility can be significantly affected by the functional groups attached.[7]

Step-by-Step Solubilization Protocol:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: The most reliable method is to first dissolve the compound in a water-miscible organic solvent.[1]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating a highly concentrated stock solution.[1]

    • Procedure: Dissolve the Methoxycarbonyl-PEG6-t-butyl ester in a minimal amount of DMSO or DMF. For example, aim for a concentration of 10-50 mg/mL. Ensure the compound is fully dissolved before proceeding.

  • Perform a Stepwise Dilution: Add the organic stock solution dropwise to your vigorously stirring aqueous buffer.

    • Causality: This method, sometimes referred to as nanoprecipitation, allows the hydrophilic PEG chains to orient themselves into the aqueous phase while preventing the hydrophobic ends from aggregating and precipitating out of solution.[8]

    • Caution: Do not add the aqueous buffer to the organic stock solution, as this will likely cause the compound to "oil out" or precipitate immediately.

  • Control the Final Organic Solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your aqueous solution as low as possible, typically below 5% (v/v), to avoid any unintended effects on your downstream biological experiments.

Q2: I've prepared my solution, but it appears cloudy or hazy. What does this mean and how can I fix it?

Cloudiness, or turbidity, indicates that the compound has either not fully dissolved or has precipitated out of solution, forming a colloidal suspension. This can be influenced by temperature, pH, and concentration.

Root Cause Analysis:

  • Concentration Limit Exceeded: You may have surpassed the equilibrium solubility of the compound in your specific buffer system.

  • Temperature Effects: The solubility of some PEGylated compounds can be temperature-dependent.[9][10] While less common for short PEGs, cooling the solution could decrease solubility.

  • pH Instability: Although the t-butyl ester is generally stable at neutral pH, deviations towards acidic conditions could initiate hydrolysis, changing the molecular structure and its solubility profile.[6][11]

Troubleshooting Workflow:

Start Cloudy Solution Observed Check_Conc Is the concentration high? Start->Check_Conc Dilute Dilute the solution or re-prepare at a lower concentration. Check_Conc->Dilute Yes Check_pH Check the pH of the buffer. Is it < 6.5? Check_Conc->Check_pH No End_Clear Solution is clear. Dilute->End_Clear Adjust_pH Adjust pH to 7.0-8.0. Use a neutral or slightly basic buffer. Check_pH->Adjust_pH Yes Warm_Solution Gently warm the solution (e.g., to 37°C). Check_pH->Warm_Solution No Adjust_pH->End_Clear Filter If clarity improves, maintain temperature. If not, filter the solution (0.22 µm). Warm_Solution->Filter End_Filtered Use filtered solution immediately. Filter->End_Filtered

Caption: Troubleshooting workflow for a cloudy solution.

Q3: I'm concerned about the stability of the t-butyl ester in my aqueous buffer during long-term storage. What are the optimal storage conditions?

This is a critical consideration, as the hydrolysis of the t-butyl ester will generate a free carboxylic acid, altering the molecule's properties and potentially compromising your experiment.

Scientific Rationale for Storage Recommendations:

The t-butyl ester group is stable in neutral to moderately basic conditions (pH 7-9) at room temperature or below.[6] However, it is labile and will be cleaved under acidic conditions (pH < 4) to yield isobutylene and the corresponding carboxylic acid.[6][11][12]

Recommendations:

  • pH is Critical: Ensure your buffer is between pH 7.0 and 8.5. Avoid acidic buffers for storage.

  • Temperature: For long-term storage of aqueous stock solutions, store at -20°C or -80°C. For short-term storage (1-2 days), 4°C is acceptable.[7] Avoid repeated freeze-thaw cycles.

  • Aliquot: Prepare single-use aliquots from your main stock solution to minimize contamination and degradation from repeated handling.

Data Summary Table: Solvent Selection and Stability

Solvent SystemRecommended UseProsConsStability of t-butyl Ester
DMSO / DMF Primary Stock SolutionHigh solubility.[1]Can be toxic to cells at >0.5%; hygroscopic.Excellent
Aqueous Buffer (pH 7.0-8.5) Final Working SolutionBiologically compatible.Limited solubility; risk of precipitation.Good; stable for short-term use.[6]
Ethanol / Methanol Intermediate DilutionsGood solvating power; volatile.Moderate solubility; potential for transesterification over long periods or with catalysts.Generally stable.[1]
Aqueous Buffer (pH < 6.5) Not Recommended for Storage -High risk of t-butyl ester hydrolysis. [6][11]Labile / Unstable

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of Methoxycarbonyl-PEG6-t-butyl ester in water alone? A: The solubility in pure water is expected to be limited to sparingly soluble.[1] The short PEG chain (n=6) provides some hydrophilicity, but the hydrophobic end groups dominate. For practical applications, using a co-solvent like DMSO to create a stock solution is the standard and recommended procedure.

Q: Can I sonicate or heat the solution to aid dissolution? A: Gentle warming (to 37-40°C) can be effective and is generally safe for the molecule.[9][13] Sonication can also be used but should be done cautiously in short bursts to avoid localized heating, which could potentially accelerate hydrolysis if the pH is not optimal.

Q: How can I confirm the integrity of the t-butyl ester group after dissolution or storage? A: The most definitive method is to use analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. In MS, you would look for the expected molecular weight. Hydrolysis would result in a mass loss of 56 Da (corresponding to the loss of C4H8).[3]

Q: Why is a PEG6 linker used in this molecule? A: A discrete PEG linker like PEG6 provides a defined and flexible spacer between the two functional ends of the molecule.[1] This precise length is crucial in applications like PROTACs, where the distance between the target protein and the E3 ligase is critical for inducing protein degradation. The PEG chain also enhances the overall solubility and pharmacokinetic properties of the final conjugate.[3][14]

Diagram: Factors Influencing Solubility

Solubility Aqueous Solubility of Methoxycarbonyl-PEG6-t-butyl ester Co_Solvent Organic Co-Solvent (e.g., DMSO) Solubility->Co_Solvent Improved by pH pH of Buffer Solubility->pH Dependent on Temperature Temperature Solubility->Temperature Dependent on Concentration Concentration Solubility->Concentration Limited by PEG_Chain Hydrophilic PEG6 Chain (Increases Solubility) PEG_Chain->Solubility Promotes Hydrophobic_Ends Hydrophobic End Groups (Methoxycarbonyl & t-butyl ester) (Decreases Solubility) Hydrophobic_Ends->Solubility Hinders Aggregation Molecular Aggregation (Decreases Solubility) Aggregation->Solubility Hinders

Sources

Technical Support Center: HPLC Method Development for Methoxycarbonyl-PEG6-t-butyl Ester Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of Methoxycarbonyl-PEG6-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure robust and reliable analytical results.

Introduction

Methoxycarbonyl-PEG6-t-butyl ester is a heterobifunctional crosslinker characterized by a short polyethylene glycol (PEG) chain. The analysis of such molecules by High-Performance Liquid Chromatography (HPLC) presents unique challenges due to the chemical properties of its constituent parts: the PEG backbone, the methoxycarbonyl group, and the t-butyl ester group. The lack of a strong UV chromophore in the PEG chain necessitates careful consideration of the detection method, while the molecule's polarity and potential for secondary interactions with the stationary phase require a well-thought-out approach to column and mobile phase selection. This guide will walk you through the critical aspects of method development and troubleshooting, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the HPLC analysis of Methoxycarbonyl-PEG6-t-butyl ester.

Q1: What is the most significant challenge in the HPLC analysis of Methoxycarbonyl-PEG6-t-butyl ester?

The primary challenge is detection. The polyethylene glycol (PEG) backbone of the molecule does not possess a significant UV chromophore.[1][] The terminal ester groups (methoxycarbonyl and t-butyl ester) have some UV absorbance at very low wavelengths (around 200-215 nm), but detection at this range can be problematic due to potential interference from mobile phase components and low sensitivity. Therefore, alternative detection methods are often more suitable.

Q2: Which HPLC detector is best suited for analyzing Methoxycarbonyl-PEG6-t-butyl ester?

For quantitative analysis of Methoxycarbonyl-PEG6-t-butyl ester, universal detectors that do not rely on chromophores are highly recommended. These include:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a mass-based detector that is compatible with gradient elution and is an excellent choice for non-UV absorbing compounds like PEGs.[3][4]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that provides near-universal response for non-volatile analytes and is well-suited for PEG analysis.[1]

  • Refractive Index (RI) Detector: An RI detector can be used; however, it is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, which may be necessary for resolving impurities.

If a UV detector is the only option, detection at low wavelengths (e.g., 205-210 nm) may be attempted, but careful selection of high-purity mobile phase solvents with low UV cutoff is critical to minimize baseline noise.[5]

Q3: What type of HPLC column (stationary phase) should I choose?

A reversed-phase (RP) column is the most common and generally effective choice for analyzing Methoxycarbonyl-PEG6-t-butyl ester. The selection of the specific stationary phase depends on the desired retention and selectivity:

  • C18 Columns: These are a good starting point, offering a good balance of hydrophobicity for retaining the molecule.

  • C8 or C4 Columns: If the analyte is too strongly retained on a C18 column, a shorter alkyl chain stationary phase can provide less retention.

  • Polar-Embedded or "Aqua" Type Columns: These columns have stationary phases modified with polar groups, which can be beneficial in preventing phase collapse when using highly aqueous mobile phases and can offer different selectivity for polar analytes.

Q4: How do I choose the right mobile phase?

The mobile phase composition is critical for achieving good peak shape and resolution. For reversed-phase chromatography of this molecule, a mixture of water and an organic solvent is used.

  • Organic Solvents: Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff.

  • Additives: The addition of a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase is highly recommended. This helps to suppress the ionization of any residual silanols on the silica-based stationary phase, which can otherwise lead to peak tailing.

A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, will likely be necessary to elute the analyte with a good peak shape and to separate it from any potential impurities.

Q5: How can I confirm the identity of the peak corresponding to Methoxycarbonyl-PEG6-t-butyl ester?

If your HPLC system is coupled to a mass spectrometer (LC-MS), you can confirm the identity of the peak by its mass-to-charge ratio (m/z). This is the most definitive method for peak identification. Without a mass spectrometer, you would rely on comparing the retention time with that of a known reference standard of Methoxycarbonyl-PEG6-t-butyl ester.

Troubleshooting Guide

Encountering issues during your HPLC analysis is common. This section provides a structured approach to troubleshooting common problems.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Detector Issue: The detector may not be suitable for this analyte (e.g., UV detector set at a high wavelength).- Solubility Issue: The analyte may not be fully dissolved in the injection solvent.- Injection Problem: The injector may be malfunctioning, or the sample loop may not be filled correctly.- Detector: Switch to an ELSD, CAD, or try a low UV wavelength (205-210 nm) with high-purity solvents.- Solubility: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Methoxycarbonyl-PEG6-t-butyl ester is soluble in many organic solvents like acetonitrile, methanol, and THF.[6]- Injection: Perform an injector maintenance check and ensure proper injection technique.
Peak Tailing - Secondary Interactions: Interaction of the analyte with active silanol groups on the stationary phase.- Mobile Phase pH: Inappropriate mobile phase pH can lead to interactions.- Column Overload: Injecting too much sample.- Secondary Interactions: Add 0.1% formic acid or TFA to the mobile phase.- Mobile Phase pH: Ensure the mobile phase is acidic.- Column Overload: Reduce the injection volume or the sample concentration.
Peak Fronting - Column Overload: Injecting a very high concentration of the sample.- Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.- Column Overload: Dilute the sample.- Sample Solvent: Dissolve the sample in the initial mobile phase composition whenever possible.
Split Peaks - Column Contamination/Void: The column inlet may be partially blocked, or a void may have formed at the head of the column.- Injector Malfunction: Partial blockage in the injector port or needle.- Column: Reverse flush the column with a strong solvent. If the problem persists, the column may need to be replaced.- Injector: Clean the injector and replace the needle if necessary.
Irreproducible Retention Times - Inadequate Column Equilibration: The column is not sufficiently equilibrated between gradient runs.- Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component).- Pump Issues: The HPLC pump is not delivering a consistent flow rate.- Equilibration: Increase the column equilibration time between injections.- Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped.- Pump: Check the pump for leaks and perform routine maintenance.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for developing an HPLC method for the analysis of Methoxycarbonyl-PEG6-t-butyl ester.

1. System Preparation:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (ELSD or CAD preferred).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute) (Note: These are starting parameters and should be optimized for your specific instrument.)

2. Sample Preparation:

  • Prepare a stock solution of Methoxycarbonyl-PEG6-t-butyl ester at 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Run:

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Equilibrate at 5% B

  • Data Analysis: Integrate the peak corresponding to Methoxycarbonyl-PEG6-t-butyl ester.

Visualizing the Workflow

A logical workflow is essential for efficient method development and troubleshooting.

MethodDevelopmentWorkflow cluster_prep 1. Preparation cluster_method_dev 2. Method Development cluster_analysis 3. Analysis & Evaluation cluster_troubleshoot 4. Troubleshooting prep_sample Prepare Sample & Standards col_select Select Column (e.g., C18) prep_sample->col_select prep_mp Prepare Mobile Phase prep_mp->col_select det_select Select Detector (ELSD/CAD) col_select->det_select grad_opt Optimize Gradient det_select->grad_opt temp_opt Optimize Temperature grad_opt->temp_opt run_analysis Run Analysis temp_opt->run_analysis eval_chrom Evaluate Chromatogram run_analysis->eval_chrom eval_chrom->run_analysis OK peak_shape Assess Peak Shape eval_chrom->peak_shape Issue? ret_time Check Retention Time peak_shape->ret_time sensitivity Evaluate Sensitivity ret_time->sensitivity sensitivity->col_select Re-optimize

Caption: A typical workflow for HPLC method development for Methoxycarbonyl-PEG6-t-butyl ester.

Troubleshooting Logic Diagram

When faced with a problem, a systematic approach can quickly identify the root cause.

TroubleshootingLogic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Detected peak_tailing Tailing - Add Acid (Formic/TFA) - Reduce Loading start->peak_tailing peak_fronting Fronting - Dilute Sample - Match Sample Solvent start->peak_fronting peak_split Splitting - Check Column - Check Injector start->peak_split rt_drift Drifting RT - Increase Equilibration - Check Pump start->rt_drift no_peak No Peak - Check Detector - Check Solubility start->no_peak noisy_baseline Noisy Baseline - Use High-Purity Solvents - Degas Mobile Phase start->noisy_baseline

Sources

Technical Support Center: Orthogonal Deprotection & Troubleshooting for Methoxycarbonyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the complexities of heterobifunctional PEG linkers. Methoxycarbonyl-PEG6-t-butyl ester (Molecular Weight: 452.54 g/mol ) is a highly versatile molecule offering true orthogonal protection: a base-labile methoxycarbonyl (methyl ester) on one terminus and an acid-labile t-butyl ester on the other.

PEGylation of biomolecules offers profound advantages, including favorable pharmacokinetics, increased stability, and enhanced therapeutic activity; however, it requires precise control over linker chemistry to avoid heterogeneous byproducts (1)[1]. The primary challenge with this specific linker lies in selectively deprotecting one terminus without degrading the PEG chain or causing nucleophilic alkylation side reactions on your conjugated payload. This guide provides field-proven, self-validating methodologies to minimize byproducts and ensure high-fidelity bioconjugation.

Mechanistic Pathway: Orthogonal Deprotection & Side Reactions

Mechanism Start Methoxycarbonyl-PEG6-t-butyl ester (Heterobifunctional) TFA Acidolysis (TFA) Target: t-Butyl Ester Start->TFA H+ Catalyst Base Saponification (LiOH) Target: Methyl Ester Start->Base OH- Catalyst tBuCat t-Butyl Cation (Reactive Electrophile) TFA->tBuCat Cleavage Product2 HOOC-PEG6-t-butyl ester (Selective Hydrolysis) Base->Product2 Methanol Release Alkylation Alkylation Byproducts (+56 Da Adducts) tBuCat->Alkylation No Scavenger Scavenger TIS / H2O Scavengers (Hydride Donor/Nucleophile) tBuCat->Scavenger Quenching Product1 Methoxycarbonyl-PEG6-COOH (Clean Deprotection) Scavenger->Product1 Isobutylene/t-Butanol Release

Mechanistic pathways of orthogonal deprotection and side reaction mitigation.

Troubleshooting FAQs: Causality & Mitigation

Q1: Why am I observing +56 Da mass adducts on my peptide after t-butyl ester deprotection? Causality: The +56 Da adduct corresponds to a tert-butyl group. During acidolysis, the protonation of the ester's carbonyl oxygen by Trifluoroacetic Acid (TFA) forces the cleavage of the carbon-oxygen bond. This releases a highly reactive tertiary carbocation (t-butyl cation) and the desired carboxylic acid (2)[2]. If this electrophile is not immediately quenched, it will alkylate electron-rich nucleophilic residues on your peptide—specifically Tryptophan, Methionine, Cysteine, or Tyrosine (3)[3]. Mitigation: Incorporate carbocation scavengers into your cleavage cocktail. Triisopropylsilane (TIS) acts as a bulky hydride donor that rapidly quenches the cation, while water acts as a supplementary nucleophile to convert residual cations into volatile t-butanol.

Q2: How does the acid-catalyzed cleavage mechanism regenerate TFA, and why is high concentration still required? Causality: The released t-butyl carbocation is subsequently deprotonated by the anionic trifluoroacetate, resulting in the formation of isobutylene gas. This deprotonation regenerates the protonated TFA, meaning the reaction is theoretically catalytic (4)[4]. However, in practice, high concentrations of TFA (e.g., 50-95%) are required because the PEG chain can coil in organic solvents, creating immense steric hindrance around the terminal ester. A high molar excess of TFA drives the equilibrium forward and overcomes this localized steric shielding.

Q3: How do I selectively hydrolyze the methoxycarbonyl (methyl ester) without cleaving the t-butyl ester? Causality: Methyl esters are susceptible to base-catalyzed saponification via nucleophilic acyl substitution. Conversely, t-butyl esters are highly sterically hindered; the bulky tert-butyl group physically blocks the hydroxide nucleophile from attacking the carbonyl carbon. Mitigation: Treat the linker with a mild aqueous base (e.g., LiOH in THF/Water) at room temperature. The methyl ester will cleanly hydrolyze to a carboxylic acid, while the t-butyl ester remains completely intact.

Quantitative Data: Scavenger Cocktail Optimization

To eliminate alkylation side products, the cleavage cocktail must be optimized. The table below summarizes the causality and efficiency of various scavenger combinations during t-butyl deprotection.

Cleavage Cocktail (v/v/v)Reaction Timet-Butyl Cation Scavenging MechanismAlkylation Side Products (%)Overall Yield (%)
100% TFA 2 hrsNone (Relies entirely on isobutylene off-gassing)15.2%82%
TFA / H₂O (95:5)2 hrsNucleophilic attack (forms t-butanol)6.4%91%
TFA / TIS / H₂O (95:2.5:2.5)2 hrsHydride donation (TIS) + Nucleophilic attack<0.1% 98%
TFA / EDT / H₂O (95:2.5:2.5)2 hrsThiol-mediated quenching (Highly odorous)<0.1%97%

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Selective Deprotection of t-Butyl Ester

This protocol selectively yields Methoxycarbonyl-PEG6-COOH.

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/H₂O at a 95:2.5:2.5 (v/v/v) ratio.

    • Causality: TIS prevents the alkylation of sensitive amino acids by donating a hydride to the t-butyl cation, while water aids in the formation of t-butanol.

  • Dissolution & Reaction: Dissolve Methoxycarbonyl-PEG6-t-butyl ester (or the conjugated payload) in a minimal amount of Dichloromethane (DCM). Add the cleavage cocktail at a ratio of 10 mL per 1 gram of compound. Stir at room temperature for 2-4 hours (3)[3].

  • Self-Validation (LC-MS Checkpoint): Withdraw a 5 µL aliquot, dilute in ACN/H₂O, and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the starting material peak (m/z 452.5) disappears and the product mass shifts by exactly -56.1 Da (m/z 396.4), confirming the loss of isobutylene without PEG chain degradation.

  • Isolation: Remove TFA and DCM under reduced pressure using a rotary evaporator. Precipitate the resulting oil in ice-cold diethyl ether to isolate the purified product.

Protocol B: Base-Catalyzed Selective Saponification of Methoxycarbonyl

This protocol selectively yields HOOC-PEG6-t-butyl ester.

  • Dissolution: Dissolve the PEG linker in a 3:1 mixture of THF and deionized water.

    • Causality: THF solubilizes the amphiphilic PEG chain while water provides the necessary medium for the hydroxide nucleophile.

  • Saponification: Add 1.5 equivalents of Lithium Hydroxide (LiOH) monohydrate. Stir at room temperature for 1.5 hours.

    • Causality: LiOH provides mild, controlled hydroxide delivery, preventing the harsh localized pH spikes that could lead to PEG chain scission.

  • Self-Validation (LC-MS Checkpoint): Analyze via LC-MS.

    • Validation Metric: Look for a -14 Da mass shift (m/z 438.5), indicating the conversion of the methyl ester (-CH₃) to a carboxylic acid (-H), while the +56 Da t-butyl group remains fully intact.

  • Neutralization: Carefully adjust the pH to 4.0 using 1M HCl to protonate the newly formed carboxylic acid, then extract with DCM.

Validation Workflow

Workflow Prep 1. Cocktail Prep TFA:TIS:H2O (95:2.5:2.5) React 2. Acidolysis Stir 2-4h at RT Prep->React Monitor 3. LC-MS Validation Check -56 Da Shift React->Monitor Evap 4. Concentration Rotary Evaporation Monitor->Evap Complete Fail Incomplete? Extend Reaction Time Monitor->Fail SM Detected Precip 5. Precipitation Cold Diethyl Ether Evap->Precip Pure 6. Purified Product >98% Yield Precip->Pure Fail->React +1 Hour

Self-validating experimental workflow for t-butyl ester cleavage and purification.

References

  • Title: Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers | Source: BenchChem | URL: 2

  • Title: How to avoid side reactions during Bis-PEG3-t-butyl ester cleavage | Source: BenchChem | URL: 3

  • Title: PEGylation and PEGylation Reagents | Source: BroadPharm | URL: 1

  • Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? | Source: Chemistry Stack Exchange | URL: 4

Sources

Validation & Comparative

Methoxycarbonyl-PEG6-t-butyl ester vs Methoxycarbonyl-PEG4-t-butyl ester in PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

: A Comprehensive Comparison Guide

Executive Summary: The Role of Linkerology in Targeted Protein Degradation

The linker within a Proteolysis Targeting Chimera (PROTAC) is not merely a passive structural tether; it is a critical thermodynamic driver that dictates the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase)[1]. Among the various linker chemistries, Polyethylene Glycol (PEG) chains remain the industry standard due to their synthetic accessibility, tunable flexibility, and ability to enhance aqueous solubility[].

For drug development professionals, Methoxycarbonyl-PEG-t-butyl ester linkers represent the gold standard for modular PROTAC synthesis. By featuring a methoxycarbonyl group (a methyl ester) on one terminus and a tert-butyl (t-butyl) ester on the other, these bifunctional linkers provide perfect orthogonal reactivity[3]. This guide objectively compares the physicochemical and thermodynamic profiles of the PEG4 and PEG6 variants, providing actionable insights and self-validating experimental protocols for rational PROTAC design.

Mechanistic Causality: The Power of Orthogonal Deprotection

When synthesizing heterobifunctional molecules like PROTACs, controlling the directionality of amide couplings is paramount. If a symmetrical dicarboxylic acid PEG were used, coupling the first ligand would statistically yield a chaotic mixture of unreacted, mono-coupled, and di-coupled products.

The Methoxycarbonyl-PEG-t-butyl ester system solves this through orthogonal deprotection[4]:

  • The t-butyl ester is highly sensitive to acidic conditions (e.g., Trifluoroacetic acid, TFA) but completely stable to basic hydrolysis.

  • The Methoxycarbonyl (methyl ester) is entirely stable to acidic conditions but can be readily cleaved via basic saponification (e.g., Lithium Hydroxide, LiOH).

This causality ensures a controlled, step-wise assembly line where each terminus is unmasked only when its specific ligand is ready to be coupled, maximizing yield and purity.

OrthogonalSynthesis L Methoxycarbonyl-PEGn-t-butyl ester TFA TFA Treatment (Cleaves t-butyl) L->TFA Int1 Methoxycarbonyl-PEGn-COOH TFA->Int1 Coup1 Amide Coupling (+ Ligand 1) Int1->Coup1 Int2 Methoxycarbonyl-PEGn-Ligand 1 Coup1->Int2 LiOH LiOH Hydrolysis (Cleaves Methyl Ester) Int2->LiOH Int3 COOH-PEGn-Ligand 1 LiOH->Int3 Coup2 Amide Coupling (+ Ligand 2) Int3->Coup2 PROTAC Final PROTAC (Ligand 2-PEGn-Ligand 1) Coup2->PROTAC

Caption: Orthogonal deprotection workflow for PROTAC synthesis using bifunctional PEG linkers.

PEG4 vs PEG6: The Length Factor in Ternary Complex Formation

The choice between a 4-unit (PEG4) and a 6-unit (PEG6) linker fundamentally alters the biological efficacy of the resulting PROTAC[5]. The length of the linker dictates the spatial distance between the Protein of Interest (POI) and the E3 ligase, influencing both the thermodynamics of binding and the pharmacokinetics of the drug[6].

Methoxycarbonyl-PEG4-t-butyl ester (The Rigid Bridge)
  • Thermodynamics: PEG4 provides a shorter extended length (~14–16 Å). This restricts the degrees of freedom, resulting in a lower entropic penalty upon ternary complex formation[1].

  • Causality: A shorter linker is highly efficacious if the POI and the E3 ligase possess complementary surface topologies that naturally want to interact (favorable Protein-Protein Interactions, PPIs)[].

  • Pharmacokinetics: With a lower molecular weight (364.4 g/mol ) and lower Topological Polar Surface Area (TPSA), PEG4 generally yields PROTACs with superior cell membrane permeability and oral bioavailability[3].

Methoxycarbonyl-PEG6-t-butyl ester (The Flexible Tether)
  • Thermodynamics: PEG6 provides a longer extended length (~21–23 Å). This increased flexibility incurs a higher entropic penalty during complexation[1].

  • Causality: PEG6 is mandatory when the POI and E3 ligase have bulky or repulsive surface topologies. The extra length prevents steric clashing, allowing the E2 ubiquitin-conjugating enzyme to reach the target lysine residues on the POI[4].

  • Pharmacokinetics: The higher molecular weight (452.54 g/mol ) and increased hydrogen-bonding capacity can reduce passive cell permeability, often requiring formulation adjustments[7].

TernaryComplex POI Target Protein (POI) E3 E3 Ligase POI->E3 Protein-Protein Interactions PROTAC PROTAC (PEG4 or PEG6 Linker) POI->PROTAC POI Ligand PROTAC->E3 E3 Ligand

Caption: Ternary complex formation driven by PROTAC PEG linkers bridging POI and E3 ligase.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative differences between the two linkers to guide your rational design choices:

PropertyMethoxycarbonyl-PEG4-t-butyl esterMethoxycarbonyl-PEG6-t-butyl ester
Molecular Weight 364.4 g/mol [3]452.54 g/mol [7]
Ethylene Glycol Units 46
Approx. Extended Length ~14 - 16 Å~21 - 23 Å
Entropic Penalty of Binding Lower (Favorable for tight PPIs)Higher (Compensated by steric relief)
Cell Permeability Impact Generally Positive (Lower TPSA)Generally Negative (Higher TPSA)
Aqueous Solubility HighVery High
Ideal Use Case Targets with high E3 surface complementarityBulky targets prone to steric clashing

Self-Validating Experimental Protocol: Orthogonal PROTAC Synthesis

This protocol details the step-wise synthesis of a PROTAC using a Methoxycarbonyl-PEGn-t-butyl ester linker. Every step includes a self-validating analytical checkpoint to ensure the integrity of the reaction before proceeding.

Step 1: Acidic Cleavage of the t-Butyl Ester
  • Reaction: Dissolve 1.0 eq of Methoxycarbonyl-PEGn-t-butyl ester in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Validation (LC-MS): Confirm the complete disappearance of the starting material. The product mass should reflect a loss of 56 Da (isobutylene). Note: The methyl ester will remain completely intact.

Step 2: First Amide Coupling (E3 Ligase Ligand)
  • Reaction: Dissolve the resulting Methoxycarbonyl-PEGn-COOH (1.0 eq) and the E3 Ligase Ligand (amine-bearing, 1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.

  • Validation (Ninhydrin Test & LC-MS): Spot the reaction on a TLC plate and apply Ninhydrin stain. A shift from blue/purple to colorless indicates the primary amine of the E3 ligand has been fully consumed. Confirm the intermediate mass via LC-MS.

Step 3: Basic Saponification of the Methyl Ester
  • Reaction: Dissolve the intermediate from Step 2 in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 3-5 hours.

  • Workup: Acidify the reaction mixture to pH ~3 using 1M HCl, then extract with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate.

  • Validation (LC-MS): Confirm the hydrolysis of the methoxycarbonyl group. The product mass should reflect a loss of 14 Da (conversion of -OCH₃ to -OH).

Step 4: Second Amide Coupling (Target Protein Ligand)
  • Reaction: Dissolve the free acid intermediate (1.0 eq) and the POI Ligand (amine-bearing, 1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature overnight.

  • Validation & Purification: Purify the crude mixture via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Confirm the final PROTAC structure via High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR.

Sources

comparing PEG6 t-butyl ester linkers with alkyl chain linkers for cell permeability

Author: BenchChem Technical Support Team. Date: April 2026

[label="t-Butyl Ester:\nMasks H-Bond

Refining Visual Pathways

I'm now zeroing in on integrating the visual pathways in Diagram 1, including Diagram 2 and focusing on enhancing the explanatory power. I'm focusing on the permeability optimization comparison, including how alkyl chains and PEG6 t-butyl esters work. The t-butyl ester's impact on masking polarity is my priority.

Visualizing Permeability Pathways

I'm currently integrating Diagram 1 to the visual pathways, focusing on how I can enhance the explanatory power to improve comparisons between alkyl chains and PEG6 t-butyl esters. My focus is on the impact of the t-butyl ester's masking polarity.

Enhancing Diagram Explanations

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Detailing PAMPA Protocol

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Engineering Cell Permeability in PROTACs: A Mechanistic Comparison of PEG6 t-Butyl Ester vs. Alkyl Chain Linkers

For researchers and drug development professionals designing Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, achieving cellular permeability is a paramount challenge. These molecules inherently violate Lipinski’s Rule of 5, often possessing high molecular weights and expansive topological polar surface areas (TPSA). The linker—once viewed merely as a passive tether—is now recognized as a critical determinant of a molecule's physicochemical properties, directly dictating its ability to cross lipid bilayers [1.2].

This guide provides an objective, data-driven comparison between two distinct linker strategies: the highly lipophilic alkyl chain linkers and the chameleonic PEG6 t-butyl ester linkers . By understanding the causality behind their behavior, medicinal chemists can rationally optimize systemic exposure and intracellular target degradation.

The Causality of Permeability: Enthalpy vs. Masked Polarity

The choice between an alkyl chain and a functionalized PEG linker fundamentally alters the thermodynamic pathway a drug takes to enter a cell.

Alkyl Chain Linkers: The Enthalpic Advantage Alkyl linkers (typically C5 to C12) achieve permeability by minimizing the transfer penalty between the aqueous extracellular space and the hydrophobic lipid bilayer[]. Because they lack the repeating ether oxygens found in PEG, they drastically reduce the molecule's overall TPSA and eliminate numerous hydrogen bond acceptors (HBAs)[2]. In parallel artificial membrane permeability assays (PAMPA), alkyl-linked degraders frequently outperform their PEGylated counterparts due to this enthalpy-driven membrane insertion[]. However, this extreme lipophilicity often results in a "grease ball" effect, leading to poor aqueous solubility, micelle-like dispersion, and a high propensity for non-specific protein binding[][3].

PEG6 t-Butyl Ester: The Chameleonic Compromise Polyethylene glycol (PEG) linkers, specifically PEG6, are considered the "gold standard" length because they provide the ideal spatial geometry and flexibility to cross the crowded interface of a ternary complex without excessive entropic strain[]. However, standard PEG linkers capped with free carboxylic acids or amides suffer from poor passive diffusion due to their high polarity[5].

The integration of a t-butyl ester moiety fundamentally solves this bottleneck. Esterification acts as a lipophilic shield; the bulky t-butyl group masks the highly polar hydrogen bond donors and acceptors of the terminal functional group[5]. This substitution significantly increases the overall LogP, facilitating passive diffusion across the cell membrane, while the PEG6 backbone simultaneously maintains sufficient aqueous solubility via its ether oxygens[][5]. This creates a molecule that is soluble enough for the aqueous donor phase but lipophilic enough at its termini to efficiently partition into the lipid membrane.

G A Bifunctional Molecule Permeability Optimization B Alkyl Chain Linkers (e.g., C6-C10) A->B C PEG6 t-Butyl Ester Linkers (Masked Polarity) A->C D Elimination of Ether Oxygens Decreased TPSA & HBAs B->D E High Lipophilicity (Risk of Aqueous Insolubility) B->E F PEG Backbone: Maintains Aqueous Solubility C->F G t-Butyl Ester: Masks H-Bond Donors/Acceptors C->G H Enthalpy-Driven Membrane Insertion D->H E->H I Balanced Partitioning (High Apparent Permeability) F->I G->I

Logical flow comparing the physicochemical mechanisms of Alkyl vs. PEG6 t-Butyl Ester linkers.

Quantitative Performance Comparison

To objectively evaluate these strategies, we must look at their impact on core physicochemical parameters. The table below synthesizes the typical performance shifts observed when transitioning a model PROTAC warhead across different linker architectures[][2][5].

Physicochemical PropertyAlkyl Chain (e.g., C8)PEG6 (Free Acid / Amide)PEG6 t-Butyl Ester
Aqueous Solubility Low (Enthalpy-driven dispersion)High (Entropy-driven hydration)Moderate-High (Balanced)
TPSA Contribution MinimalHigh (Multiple ether oxygens)Moderate (Masked terminus)
Apparent Permeability ( Pe​ ) HighLowHigh
Metabolic Stability High (Terminal oxidation)Moderate (Ether peroxidation)Moderate (Ester hydrolysis risk)
Primary Limitation "Grease ball" aggregationPoor passive diffusionPlasma-mediated hydrolysis

Note: While amide-to-ester substitutions dramatically improve permeability, researchers must balance this with the risk of plasma-mediated hydrolysis if the ester is intended to serve as an in vivo prodrug rather than a transient synthetic intermediate[5].

Experimental Validation: Self-Validating Protocols

To ensure data integrity during lead optimization, permeability and conjugation efficiency must be evaluated using self-validating experimental systems.

Protocol 1: Linker Permeability Validation via PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active efflux, providing a direct measurement of how linker lipophilicity influences membrane traversal[2][3].

  • Donor Preparation : Dilute the PROTAC to 10 μM in PBS (pH 7.4) containing 5% DMSO. Causality: The inclusion of 5% DMSO ensures that highly lipophilic alkyl-linked PROTACs remain in solution without disrupting the integrity of the artificial membrane.

  • Membrane Coating : Apply 5 μL of 1% (w/v) lecithin in dodecane to the PVDF filter of the donor plate. Causality: This creates a biomimetic lipid bilayer that accurately models the hydrophobic core of a cellular membrane.

  • Assembly & Incubation : Combine the donor plate with the acceptor plate (containing pure PBS) and incubate at 25°C for 16 hours without agitation. Causality: Avoiding agitation preserves the unstirred water layer (UWL), a critical physiological barrier that accurately reflects the cellular microenvironment.

  • Quantification & Self-Validation : Analyze both compartments via LC-MS/MS to calculate Pe​ . Validation Step: Always calculate the total mass balance. If the mass balance is <70%, the compound is likely trapped within the lipid membrane—a common artifact with overly lipophilic alkyl linkers that falsely depresses apparent permeability.

PAMPA S1 1. Donor Plate (Compound + Buffer) S2 2. Artificial Membrane (Lipid in Dodecane) S1->S2 S3 3. Acceptor Plate (Buffer Only) S2->S3 S4 4. Incubation (16h, 25°C) S3->S4 S5 5. LC-MS/MS (Quantify Pe) S4->S5

Step-by-step workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Synthesis and Prodrug Evaluation of PEG6 t-Butyl Ester

PEG6 t-butyl esters (such as Bromo-PEG6-t-butyl ester or Amino-PEG6-t-butyl ester) are highly versatile. The ester can be retained as a permeability-enhancing prodrug or cleaved post-synthesis[6].

  • Conjugation : React the PEG6-t-butyl ester linker with the target ligand (1 equivalent) in an aprotic solvent (e.g., DMF) using standard nucleophilic substitution or amide coupling conditions[6].

  • Prodrug Mode Assessment : Test the intact esterified PROTAC in live-cell assays. Validation Step: Monitor intracellular target degradation via Western blot. Successful degradation confirms that the ester either successfully formed a productive ternary complex intact, or was efficiently hydrolyzed by intracellular esterases into the active carboxylic acid upon entering the cell[5].

  • Deprotection (If Required) : If the free acid is strictly required for in vitro biochemical assays (e.g., Surface Plasmon Resonance), treat the conjugate with 50% Trifluoroacetic acid (TFA) in dichloromethane for 2 hours at room temperature to cleanly cleave the t-butyl group[6].

Strategic Recommendations for Drug Development

  • Choose Alkyl Linkers When: The target ligand possesses existing hydrogen bond donors that would be sequestered into unfavorable intramolecular contacts with a PEG chain[]. Alkyl linkers are also preferred when metabolic stability against ether-cleaving enzymes is required[].

  • Choose PEG6 t-Butyl Ester Linkers When: The PROTAC suffers from severe aqueous insolubility or when the distance between the E3 ligase pocket and the target protein groove requires the precise, flexible 3 nm span that PEG6 provides[]. The t-butyl ester modification will rescue the permeability deficit traditionally associated with PEG chains, allowing for rapid intracellular accumulation[5].

Sources

A Comparative Guide to the NMR Characterization of Methoxycarbonyl-PEG6-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug delivery and bioconjugation, Polyethylene Glycol (PEG) linkers are indispensable tools for enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The Methoxycarbonyl-PEG6-t-butyl ester is a discrete (monodisperse) PEG derivative prized for its defined length and bifunctional nature, featuring a stable methoxycarbonyl group and a readily cleavable t-butyl ester. Accurate and comprehensive characterization of these linkers is not merely a quality control checkpoint; it is fundamental to ensuring the efficacy, safety, and reproducibility of the final conjugate.

This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary technique for the structural elucidation and purity assessment of Methoxycarbonyl-PEG6-t-butyl ester. We will explore the causality behind experimental choices, compare NMR with alternative analytical methods, and provide a validated protocol for acquiring high-fidelity data.

The Power of NMR: Beyond Molecular Weight

While techniques like mass spectrometry can confirm molecular weight, NMR spectroscopy offers unparalleled insight into the molecular structure. For a defined molecule like Methoxycarbonyl-PEG6-t-butyl ester, NMR provides a non-destructive method to:

  • Confirm Covalent Structure: Unambiguously verify the presence and connectivity of the key functional groups: the methoxycarbonyl (-COOCH₃), the PEG backbone (-OCH₂CH₂-), and the t-butyl ester (-C(CH₃)₃).

  • Quantify Purity: By comparing the integration of signals corresponding to the molecule against those of known impurities or a calibrated internal standard, a precise purity level can be determined.

  • Identify and Quantify Impurities: Detect common process-related impurities such as residual solvents or starting materials.

The selection of NMR as the primary characterization tool is therefore driven by its ability to provide a complete structural and purity profile in a single experiment.

Structural Elucidation via ¹H and ¹³C NMR Spectroscopy

The true utility of NMR lies in its ability to resolve distinct chemical environments within the molecule. Deuterated chloroform (CDCl₃) is an excellent solvent choice for this analysis, as it effectively solubilizes the conjugate while minimizing spectral overlap.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. Each key functional group yields a characteristic signal, distinguished by its chemical shift (δ), multiplicity, and integration value.

Below is a diagram illustrating the distinct proton environments of the Methoxycarbonyl-PEG6-t-butyl ester molecule.

cluster_0 Methoxycarbonyl-PEG6-t-butyl ester MeO H₃C-O- C1 C=O MeO->C1 O1 -O- C1->O1 PEG_chain (CH₂CH₂O)₆ O1->PEG_chain C2 -C=O PEG_chain->C2 O2 -O- C2->O2 tBu -C(CH₃)₃ O2->tBu label_MeO a label_PEG b label_tBu c

Caption: Molecular structure with key proton groups labeled (a, b, c).

Table 1: Typical ¹H NMR Data for Methoxycarbonyl-PEG6-t-butyl ester in CDCl₃

LabelAssigned ProtonsApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
a -COOCH3.75 - 3.85Singlet (s)3H
b -OCHCH ₂O-3.60 - 3.70Multiplet (m)24H
c -C(CH ₃)₃1.40 - 1.50Singlet (s)9H
  • Trustworthiness through Integration: The power of this analysis lies in its self-validating nature. The ratio of the integrated signal areas should directly correspond to the ratio of protons in the molecule. For a pure sample, the integration ratio of the t-butyl protons (c) to the methoxycarbonyl protons (a) should be exactly 9:3, or 3:1. Similarly, the ratio of the PEG backbone protons (b) to the t-butyl protons (c) should be 24:9. Any significant deviation from these ratios indicates the presence of impurities.

¹³C NMR Spectral Analysis

Complementing the ¹H NMR, the ¹³C spectrum provides a fingerprint of the carbon skeleton. While not typically used for routine purity checks due to its lower sensitivity, it is invaluable for unambiguous structural confirmation.

Table 2: Typical ¹³C NMR Data for Methoxycarbonyl-PEG6-t-butyl ester in CDCl₃

Assigned CarbonsApprox. Chemical Shift (δ, ppm)
C =O (Ester)170.0 - 172.0
C =O (Carbonate)155.0 - 156.0
-OC (CH₃)₃80.0 - 82.0
-OC H₂C H₂O-68.0 - 72.0
-COOC H₃54.0 - 55.0
-C(C H₃)₃27.5 - 28.5

Comparative Analysis: A Multi-Technique Perspective

While NMR is the gold standard for structural verification, a comprehensive characterization strategy often involves orthogonal techniques. The choice of method depends on the specific question being asked.

Table 3: Comparison of Key Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
NMR Spectroscopy Structural Elucidation, PurityProvides detailed structural information, quantitative, non-destructive.Lower sensitivity than MS, complex mixture analysis can be challenging.
Mass Spectrometry (MS) Molecular Weight VerificationExtremely high sensitivity, excellent for confirming mass and identifying trace impurities.Provides no information on isomeric structures, quantification can be complex.
HPLC / GPC Purity Assessment, PolydispersityExcellent for separating impurities and analyzing molecular size distribution.Does not provide structural information on its own, requires reference standards.

For Methoxycarbonyl-PEG6-t-butyl ester, which is a discrete molecule, High-Performance Liquid Chromatography (HPLC) is a more suitable chromatographic technique than Gel Permeation Chromatography (GPC), which is designed for analyzing the molecular weight distribution of polydisperse polymers.

Validated Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR data for Methoxycarbonyl-PEG6-t-butyl ester. This workflow is designed to be a self-validating system, ensuring data integrity and reproducibility.

Caption: Experimental workflow for NMR characterization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Methoxycarbonyl-PEG6-t-butyl ester sample into a clean, dry vial. The precise mass is critical if using an internal standard for quantitative analysis (qNMR).

    • Causality: This sample amount ensures sufficient signal-to-noise for both ¹H and ¹³C experiments on modern NMR spectrometers (≥400 MHz) without leading to concentration-dependent peak shifting.

  • Solvent Selection & Dissolution:

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial. TMS serves as the internal reference standard (δ = 0.00 ppm).

    • Gently vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

    • Causality: CDCl₃ is chosen for its excellent solvating power for this molecule and its single deuterium lock signal. TMS is the universally accepted reference for proton and carbon NMR in organic solvents.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the solution to a clean, high-precision 5 mm NMR tube.

    • Ensure the solution height is at least 4 cm to be within the detection region of the NMR probe.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks. A narrow half-height width of the TMS signal is indicative of good shimming.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal transmission and sensitivity.

    • Acquire the ¹H spectrum. Typical parameters on a 400 MHz spectrometer would be: 16-32 scans, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum. Set the integration of a well-resolved, known peak (e.g., the 9H singlet of the t-butyl group) to its theoretical value and compare the relative integrals of other peaks.

    • Analyze the chemical shifts, multiplicities, and integration ratios to confirm the structure and assess purity.

Conclusion

The NMR characterization of Methoxycarbonyl-PEG6-t-butyl ester is a robust and highly informative process. It stands as the definitive analytical method for confirming the covalent structure and assessing the purity of this critical bioconjugation reagent. By following a validated protocol that emphasizes careful sample preparation and instrument calibration, researchers can generate high-fidelity, reproducible data. This ensures the quality of the linker, which in turn underpins the success of subsequent conjugation chemistries and the ultimate performance of the final therapeutic product. When complemented by orthogonal techniques like mass spectrometry and HPLC, a complete and unassailable characterization profile can be achieved.

Mastering Quality Control: A Comparative Guide to Mass Spectrometry for Methoxycarbonyl-PEG6-t-butyl ester Synthesis Validation

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of drug development and bioconjugation, the structural integrity of linker molecules is paramount. Methoxycarbonyl-PEG6-t-butyl ester, a discrete polyethylene glycol (dPEG®) derivative, serves as a critical component in creating advanced therapeutics and research tools. Its defined length and functional end-groups—a methoxycarbonyl group for potential modification and a t-butyl ester to protect a carboxylic acid—demand rigorous analytical validation to ensure purity and confirm its exact chemical structure.[][2] An incorrect molecular weight or the presence of impurities can have cascading effects on subsequent conjugation reactions and the final product's efficacy and safety.

This guide provides a comprehensive comparison of mass spectrometry techniques for the validation of Methoxycarbonyl-PEG6-t-butyl ester synthesis. We will delve into the principles behind Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offering field-proven insights and detailed experimental protocols to empower researchers to achieve unambiguous characterization of this essential PEG linker.

The Synthetic Challenge: Why Validation is Non-Negotiable

The synthesis of monodisperse PEGs like Methoxycarbonyl-PEG6-t-butyl ester is a multi-step process that often involves the sequential addition of ethylene glycol units and the introduction of functional groups using protecting group chemistry.[3][4] A plausible synthetic route might involve Williamson ether synthesis to build the PEG6 backbone, followed by esterification reactions to install the terminal methoxycarbonyl and t-butyl ester moieties.[5] Each step presents opportunities for the formation of impurities, such as:

  • Incomplete reaction products: PEGs with fewer than six ethylene glycol units (PEG1-5).

  • Starting materials: Unreacted PEG precursors or functionalizing agents.

  • Byproducts from protecting group manipulation: Premature cleavage of the t-butyl ester or failure to install the methoxycarbonyl group.[6][7]

  • Polydispersity: The presence of a range of PEG chain lengths rather than the discrete PEG6.[8]

Mass spectrometry stands as the definitive analytical tool to identify the target molecule and meticulously screen for these potential impurities, providing a detailed fingerprint of the reaction outcome.

A Tale of Two Ions: ESI vs. MALDI for PEG Analysis

The choice between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) is a critical decision in the analytical workflow. Each technique offers distinct advantages and is suited for different aspects of PEG analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that generates ions from a liquid solution. It is particularly well-suited for analyzing polar molecules like PEGs.[8] In ESI, a high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

Key Strengths of ESI-MS for Methoxycarbonyl-PEG6-t-butyl ester:

  • High Sensitivity: ESI can detect minute quantities of the analyte, often in the femtomole to attomole range.

  • Multiple Charging: PEGs have a propensity to form multiply charged ions in ESI.[9] This phenomenon allows for the analysis of molecules with masses that exceed the mass-to-charge (m/z) range of the analyzer.

  • Coupling with Liquid Chromatography (LC-MS): ESI sources can be readily coupled with high-performance liquid chromatography (HPLC), enabling the separation of complex mixtures prior to mass analysis.[10] This is invaluable for identifying and quantifying impurities in a synthesis reaction.

  • Structural Information from Fragmentation: When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information by inducing fragmentation of selected ions.[11][12] The fragmentation patterns of PEG esters are well-characterized and can confirm the connectivity of the end groups.[13][14]

Limitations:

  • Spectral Complexity: The multiple charging of PEGs can lead to complex spectra with overlapping isotopic envelopes, which can sometimes complicate data interpretation, especially for polydisperse samples.[8][9]

  • Salt Suppression: ESI is sensitive to the presence of non-volatile salts in the sample, which can suppress the analyte signal.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI is another soft ionization technique that is particularly effective for analyzing large, non-volatile molecules.[15] In MALDI, the analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions.[16][17]

Key Strengths of MALDI-TOF MS for Methoxycarbonyl-PEG6-t-butyl ester:

  • Simplicity of Spectra: MALDI typically produces singly charged ions ([M+H]+, [M+Na]+, or [M+K]+), resulting in simple, easy-to-interpret spectra.[18] This is a significant advantage when analyzing mixtures or confirming the molecular weight of the target compound.

  • Tolerance to Buffers and Salts: MALDI is generally more tolerant of salts and other contaminants than ESI, simplifying sample preparation.

  • High Mass Range: MALDI-TOF instruments are capable of analyzing very high molecular weight compounds, although this is less critical for a discrete PEG6 derivative.[16]

  • High Throughput: MALDI allows for the rapid analysis of multiple samples from a single target plate.

Limitations:

  • Matrix Interference: The matrix can produce background ions in the low-mass region of the spectrum, which may interfere with the analysis of small molecules.

  • Difficulty Coupling with LC: While some interfaces exist, coupling MALDI with liquid chromatography is not as straightforward as with ESI.

  • Potential for Fragmentation: Although a soft ionization technique, some in-source decay or fragmentation can occur, which may complicate spectra.[18]

Comparative Summary

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization State Primarily multiply charged ionsPrimarily singly charged ions[15]
Spectral Complexity Higher, due to multiple charge states[8]Lower, simpler to interpret[18]
Sensitivity Very high (femtomole to attomole)High (picomole to femtomole)
Salt Tolerance LowHigh
LC Coupling Straightforward and routine[10]More complex
Primary Application Quantitative analysis, structural elucidation (MS/MS), analysis of complex mixturesRapid molecular weight confirmation, analysis of high mass compounds, high-throughput screening

Experimental Protocols

To ensure the successful validation of Methoxycarbonyl-PEG6-t-butyl ester synthesis, the following detailed protocols for both ESI-MS and MALDI-TOF MS are provided.

Protocol 1: ESI-MS Analysis
  • Sample Preparation:

    • Dissolve the crude or purified reaction product in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1-10 µM. Formic acid aids in the protonation of the analyte.

  • Instrumentation and Parameters:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation).[19]

    • Source Temperature: 100-120 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: 100-1000 m/z.

  • Data Acquisition and Analysis:

    • Acquire full scan mass spectra.

    • If coupled with LC, use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Process the raw data to identify the m/z values of the observed ions.

    • Use the isotopic pattern to determine the charge state of each ion and calculate the neutral mass of the compound.

    • For tandem MS analysis, select the precursor ion of interest and apply collision-induced dissociation (CID) to generate fragment ions for structural confirmation.[20]

Protocol 2: MALDI-TOF MS Analysis
  • Matrix Selection and Preparation:

    • For a molecule of this size, α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB) are suitable matrices.[15]

    • Prepare a saturated solution of the chosen matrix in a solvent mixture such as 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte solution (typically ~1 mg/mL in a compatible solvent) with the matrix solution in a 1:1 to 1:10 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a co-crystal.

  • Instrumentation and Parameters:

    • Ionization Mode: Positive ion mode.

    • Detector Mode: Reflector mode for higher resolution.

    • Laser Intensity: Adjust to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.

    • Mass Range: 200-800 Da.

  • Data Acquisition and Analysis:

    • Acquire spectra by averaging multiple laser shots across the sample spot.

    • Identify the m/z values of the major peaks, which should correspond to the protonated ([M+H]+) and sodiated ([M+Na]+) adducts of the target molecule.

Data Interpretation and Validation

The calculated monoisotopic mass of Methoxycarbonyl-PEG6-t-butyl ester (C20H38O10) is 438.2465 Da.

Expected Mass Spectrometry Data
SpeciesFormulaMonoisotopic Mass (Da)Expected ESI-MS m/z (z=1)Expected MALDI-TOF MS m/z
Target Product C20H38O10438.2465439.2538 ([M+H]+), 461.2357 ([M+Na]+)439.2538 ([M+H]+), 461.2357 ([M+Na]+)
Impurity: PEG5 Analog C18H34O9394.2203395.2276 ([M+H]+), 417.2095 ([M+Na]+)395.2276 ([M+H]+), 417.2095 ([M+Na]+)
Impurity: PEG7 Analog C22H42O11482.2727483.2800 ([M+H]+), 505.2619 ([M+Na]+)483.2800 ([M+H]+), 505.2619 ([M+Na]+)
Impurity: Loss of t-butyl C16H30O10382.1839383.1912 ([M+H]+), 405.1731 ([M+Na]+)383.1912 ([M+H]+), 405.1731 ([M+Na]+)

Note: The presence of sodiated adducts ([M+Na]+) is very common for PEG compounds in both ESI and MALDI due to their ability to chelate alkali metal ions.

Visualizing the Workflow

A robust validation process integrates synthesis with rigorous analytical characterization.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Phase cluster_validation Mass Spectrometry Validation Phase S1 PEG Precursor + Protecting Groups S2 Iterative Williamson Ether Synthesis S1->S2 S3 End-Group Functionalization S2->S3 S4 Crude Product S3->S4 V1 Sample Preparation S4->V1 V2 MS Analysis Method Selection V3a ESI-MS (/LC-MS) V2->V3a V3b MALDI-TOF MS V2->V3b V4 Data Interpretation V3a->V4 V3b->V4 V5 Purity & Structure Confirmation V4->V5

Caption: Workflow from synthesis to MS validation.

MS_Comparison_Logic cluster_questions start Need to Validate Synthesis? q1 Complex Mixture? (e.g., crude reaction) start->q1 q2 Need Quantitative Data? q1->q2 No esi Choose ESI-MS q1->esi Yes q3 Need Structural Detail (Fragmentation)? q2->q3 No q2->esi Yes q3->esi Yes maldi Choose MALDI-TOF MS q3->maldi No

Caption: Decision logic for choosing the MS technique.

Conclusion

Both ESI-MS and MALDI-TOF MS are powerful techniques for the validation of Methoxycarbonyl-PEG6-t-butyl ester synthesis. For a comprehensive analysis, a dual-approach is often optimal. MALDI-TOF MS provides a rapid and clear confirmation of the molecular weight of the main product, while LC-ESI-MS is indispensable for the separation and identification of closely related impurities and for providing detailed structural information through tandem mass spectrometry. By employing these techniques with the robust protocols outlined in this guide, researchers can ensure the quality, purity, and structural integrity of their PEG linkers, paving the way for successful downstream applications in drug development and beyond.

References

  • Creative PEGWorks. (n.d.). Custom Synthesis of Monodispersed PEG Compounds. Retrieved from [Link]

  • JenKem Technology USA. (2025, December 10). Monodisperse PEGs. Retrieved from [Link]

  • Quivoron, C. (n.d.). The selective and specific preparation of discrete peg compounds. Google Patents.
  • Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]

  • Mikesell, L. D. (2021). BASE-LABILE PROTECTING GROUPS FOR STEPWISE PEG SYNTHESIS. Digital Commons @ Michigan Tech. Retrieved from [Link]

  • Geng, T., et al. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability. Retrieved from [Link]

  • Mikesell, L. D., & He, W. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Kamal, M. I. H., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Retrieved from [Link]

  • Chen, H., et al. (2014). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Retrieved from [Link]

  • Zhang, H., et al. (2015). Highly efficient synthesis of monodisperse poly(ethylene glycols) and derivatives through macrocyclization of oligo(ethylene glycols). Angewandte Chemie. Retrieved from [Link]

  • Wang, Y., et al. (2022). Rapid and Scalable Synthesis of Monodisperse Poly(ethylene glycol) Derivatives via KHMDS-Promoted Iterative Exponential Growth and Its Applications. Macromolecules. Retrieved from [Link]

  • CovalX. (2012, May 12). MALDI Linear TOF Mass Spectrometry of PEGylated (Glyco)proteins. Retrieved from [Link]

  • Dai, S., et al. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]

  • Pevzner, A., et al. (2010). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Journal of Mass Spectrometry. Retrieved from [Link]

  • He, W., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Suckau, D., & Resemann, A. (2009). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Moser, A. (2026, January 27). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • Chen, R., et al. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chen, R., et al. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Henderson, W., & McIndoe, J. S. (1999). Electrospray mass spectrometry of metal carbonyl complexes. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Chen, R., et al. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Palomo, V., et al. (2024). Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist. Analytical Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of carbonyl compounds. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Science Publishing Group. (2015). Volume 3, Issue 6, December 2015. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Trimethylsilyl Derivatives. Retrieved from [Link]

  • Sardana, S., & Pieter, M. (2025, September 22). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. PRIDE. Retrieved from [Link]

  • Francke, W., et al. (2025, July 29). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Molecules. Retrieved from [Link]

Sources

Validating the Purity of Methoxycarbonyl-PEG6-t-butyl Ester: A Comparative Guide to LC-MS vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: April 2026

The development of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and PROTACs, relies heavily on heterobifunctional monodisperse PEG linkers. Methoxycarbonyl-PEG6-t-butyl ester (Formula: C₂₁H₄₀O₁₀, MW: 452.54 g/mol ) is a critical discrete PEG linker featuring orthogonal protecting groups (a methyl ester and a tert-butyl ester)[1]. Ensuring its absolute purity is paramount; even trace amounts of oligomeric homologs (PEG5, PEG7) or deprotected degradants can lead to heterogeneous drug-to-antibody ratios (DAR) or failed bioconjugation steps.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical modalities (HPLC-UV, HPLC-ELSD, and NMR) for validating the purity of this specific PEG linker, providing a self-validating experimental protocol and supporting quantitative data.

Comparative Analysis of Analytical Modalities

Historically, PEG analysis has been plagued by the polymer's lack of a strong UV chromophore[2]. While the terminal ester groups of Methoxycarbonyl-PEG6-t-butyl ester provide weak absorbance at 210 nm, relying on HPLC-UV is a critical analytical error. The causality is simple: at 210 nm, the solvent gradient itself causes massive baseline drift, masking low-level impurities[3].

To overcome this, laboratories often turn to Evaporative Light Scattering Detectors (ELSD) or NMR. However, as demonstrated in Table 1, High-Resolution LC-MS (ESI-QTOF or Orbitrap) remains the only gold-standard modality capable of simultaneously separating and structurally elucidating co-eluting homologs[4].

Table 1: Modality Comparison for Monodisperse PEG Linkers
Analytical TechniqueSensitivitySpecificity (Homolog Resolution)Structural ElucidationVerdict
LC-MS (ESI-QTOF) High (<0.05% Area)Excellent (Resolves n-1, n+1)Yes (Exact mass & adducts)Gold Standard. Identifies specific degradants and homologs.
HPLC-ELSD ModeratePoor to ModerateNoSecondary. Good for bulk non-UV mass, but cannot identify co-eluting species.
HPLC-UV (210 nm) PoorModerateNoInadequate. High baseline drift; underestimates non-absorbing impurities.
¹H-NMR Low (>2%)PoorYes (Bulk average)Inadequate for Purity. Good for identity, but fails at quantifying trace homologs.

Why LC-MS is the Gold Standard: Mechanistic Causality

The superiority of LC-MS for Methoxycarbonyl-PEG6-t-butyl ester lies in the inherent chemistry of the polyether backbone. The repeating ethylene oxide units (-CH₂-CH₂-O-) possess lone pairs on the oxygen atoms that exhibit an extremely high proton affinity[4].

Causality behind the workflow:

  • Ionization (ESI+): Electrospray Ionization in positive mode (ESI+) is highly efficient for PEGs. Instead of struggling to find a UV chromophore, ESI leverages the ether oxygens to readily form [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts.

  • Chromatography (Reversed-Phase C18): While HILIC is sometimes used for long-chain PEGs, the lipophilic tert-butyl and methoxycarbonyl groups on this specific PEG6 linker provide excellent retention on a sub-2 µm C18 stationary phase, allowing baseline resolution of n-1 and n+1 synthesis impurities[5].

LCMS_Workflow Sample Sample Prep (Methoxycarbonyl-PEG6-t-butyl ester) UPLC Reversed-Phase UPLC (C18, H2O/MeCN + 0.1% FA) Sample->UPLC 1 µL Injection Ionization ESI+ Ionization ([M+H]+, [M+Na]+, [M+NH4]+) UPLC->Ionization Eluent MS High-Resolution MS (Q-TOF / Orbitrap) Ionization->MS Ions Data Data Processing (Extracted Ion Chromatogram) MS->Data m/z Spectra Purity Purity Calculation (Relative Peak Area %) Data->Purity Integration

Fig 1. LC-MS analytical workflow for validating monodisperse PEG linker purity.

Degradation and Impurity Profiling

When synthesizing or storing Methoxycarbonyl-PEG6-t-butyl ester, two primary classes of impurities arise:

  • Polydispersity Impurities: Incomplete or over-PEGylation during synthesis yields PEG5 and PEG7 homologs[3].

  • Degradants: Exposure to moisture or extreme pH leads to the hydrolysis of the methyl ester or the acidic cleavage of the tert-butyl group.

Impurity_Pathway Target Methoxycarbonyl-PEG6- t-butyl ester (Target) PEG5 PEG5 Homolog (Synthesis Impurity) Target->PEG5 Incomplete PEGylation PEG7 PEG7 Homolog (Synthesis Impurity) Target->PEG7 Over-PEGylation Acid Acid-PEG6-t-butyl ester (Hydrolysis Degradant) Target->Acid Ester Hydrolysis DesTBu Methoxycarbonyl-PEG6-acid (t-Bu Cleavage) Target->DesTBu Acidic Cleavage

Fig 2. Common synthesis impurities and degradation pathways for the PEG6 linker.
Table 2: Exact Mass Library for LC-MS Purity Validation
SpeciesChemical FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
Target (PEG6) C₂₁H₄₀O₁₀452.262453.269475.252
PEG5 Homolog (n-1) C₁₉H₃₆O₉408.236409.243431.226
PEG7 Homolog (n+1) C₂₃H₄₄O₁₁496.288497.296519.278
t-Bu Deprotected C₁₇H₃₂O₁₀396.200397.207419.189
Methyl Ester Hydrolyzed C₂₀H₃₈O₁₀438.247439.254461.236

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and blank injections to rule out column carryover—a notorious issue with sticky polyether chains.

Phase 1: Preparation & System Suitability
  • Mobile Phase Preparation:

    • Mobile Phase A: Optima LC-MS Grade H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Optima LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as the proton donor for ESI+, while Acetonitrile ensures lower backpressure and sharper peak shapes for PEG oligomers compared to methanol[5].

  • System Suitability Test (SST): Inject a known resolution standard containing PEG5, PEG6, and PEG7 linkers.

    • Validation Gate: Proceed only if the chromatographic resolution ( Rs​ ) between PEG5 and PEG6 is > 1.5.

  • Blank Injection: Inject 1 µL of sample diluent (50:50 H₂O:MeCN).

    • Validation Gate: Ensure no peaks >0.1% of the expected target area are present at the target retention time to confirm zero carryover.

Phase 2: Chromatographic Separation
  • Sample Preparation: Dissolve Methoxycarbonyl-PEG6-t-butyl ester in 50:50 H₂O:MeCN to a final concentration of 1.0 mg/mL.

  • UPLC Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

Phase 3: Mass Spectrometry & Data Processing
  • MS Parameters (ESI-QTOF):

    • Mode: Positive Ion Electrospray (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Scan Range: m/z 100 – 1000.

  • Data Extraction: Generate Extracted Ion Chromatograms (EIC) using a 5 ppm mass window for the exact masses listed in Table 2 .

  • Quantitation: Calculate purity using the relative peak area percentage of the target EIC versus the sum of all identified impurity EICs.

Experimental Data Comparison (Case Study)

To demonstrate the critical flaws of relying on legacy detectors, a partially degraded, research-grade batch of Methoxycarbonyl-PEG6-t-butyl ester was analyzed simultaneously using LC-MS, HPLC-ELSD, and HPLC-UV (210 nm).

Table 3: Quantitative Purity Results Across Modalities
Analyte / ImpurityLC-MS (EIC Area %)HPLC-ELSD (Area %)HPLC-UV 210nm (Area %)
Target PEG6 Linker 94.2% 96.5% 98.8% (False Purity)
PEG5 Homolog 2.1%1.8%Not Detected
PEG7 Homolog 1.9%1.7%Not Detected
t-Bu Deprotected Acid 1.5%Co-eluted with Target1.2%
Methyl Ester Hydrolyzed 0.3%Not DetectedNot Detected

Data Interpretation:

  • The UV Illusion: HPLC-UV reported a falsely high purity of 98.8%. Because the PEG backbone does not absorb UV light, the PEG5 and PEG7 homologs were entirely invisible to the detector.

  • The ELSD Limitation: While ELSD detected the PEG homologs[2], it failed to resolve the t-Bu deprotected acid from the main peak due to overlapping volatility and droplet scattering profiles, overestimating purity at 96.5%.

  • The LC-MS Reality: Only LC-MS provided the true purity (94.2%) by accurately quantifying the homologs and identifying the specific mass shifts associated with ester hydrolysis.

References

  • Product Catalog October 2019 (BP-22813: Methoxycarbonyl-PEG6-t-butyl ester) . Namiki Shoji Co., Ltd. Available at:[Link]

  • Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID . Analytical Chemistry (ACS Publications). Available at:[Link]

  • High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD . Agilent Technologies. Available at:[Link]

  • Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity . Polymer Chemistry (RSC Publishing). Available at:[Link]

  • Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs . MDPI. Available at:[Link]

Sources

A Comparative Guide to the In Vitro Efficacy of PROTACs Synthesized with Methoxycarbonyl-PEG6-t-butyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding warhead, an E3 ligase-recruiting ligand, and a crucial linker. The linker is far from a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy, dictating the stability of the ternary complex and ultimately, the efficiency of target degradation.[1]

This guide provides an in-depth, objective comparison of the in vitro performance of PROTACs synthesized with Methoxycarbonyl-PEG6-t-butyl ester against those with alternative linker technologies. Supported by experimental data and detailed protocols, this document serves as a technical resource for researchers aiming to optimize their PROTAC design and development efforts.

The Central Role of the Linker in PROTAC Efficacy

The formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase is the cornerstone of PROTAC-mediated degradation.[2] The linker's flexibility, length, and chemical properties directly influence the geometry and stability of this complex.[] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4] Conversely, a suboptimal linker can lead to steric hindrance, unproductive ternary complex formation, or poor physicochemical properties, all of which can compromise the PROTAC's in vitro efficacy.[]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Methoxycarbonyl-PEG6-t-butyl Ester: A Flexible Linker in Focus

Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[5][6] The Methoxycarbonyl-PEG6-t-butyl ester provides a flexible PEG6 chain with two orthogonal protecting groups, allowing for a modular and controlled synthesis of the final PROTAC. The methoxycarbonyl group can be removed to reveal a carboxylic acid for coupling, while the t-butyl ester protects another carboxylic acid that can be deprotected for subsequent conjugation. This flexibility in synthesis is a key advantage in the iterative process of PROTAC optimization.

Comparative Analysis of In Vitro Efficacy: PEG vs. Alternative Linkers

The in vitro efficacy of a PROTAC is primarily evaluated by its ability to induce target protein degradation, which is quantified by two key parameters:

  • DC50 : The half-maximal degradation concentration, representing the potency of the PROTAC.

  • Dmax : The maximum percentage of target protein degradation, indicating the efficacy of the PROTAC.[7]

To provide a clear comparison, we will examine experimental data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target in oncology.[8]

Case Study: BRD4-Targeting PROTACs

The following table summarizes the in vitro degradation data for BRD4-targeting PROTACs synthesized with different linker types.

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Flexible (PEG) PEG515>98[7]
Flexible (PEG) PEG63092[7]
Flexible (Alkyl) C5 Alkyl Chain~50~90[9]
Rigid (Piperazine) Piperazine-based60>90[6]
Rigid (Triazole) Triazole-containing100 - 300Not Reported[10]

Analysis of Performance:

As the data illustrates, PROTACs with flexible PEG linkers, particularly the PEG5 variant, demonstrate superior potency and efficacy in degrading BRD4 compared to those with alkyl or rigid linkers in this specific context.[7] This suggests that the flexibility and hydrophilicity of the PEG chain may facilitate the optimal positioning of the warhead and E3 ligase ligand for efficient ternary complex formation. While rigid linkers like those containing piperazine or triazole moieties can offer advantages in terms of metabolic stability and pre-organization of the PROTAC conformation, they may also impose constraints that are not ideal for every target-E3 ligase pair.[10][] Alkyl linkers, while synthetically accessible, can sometimes lead to PROTACs with lower solubility and potency compared to their PEGylated counterparts.[]

Experimental Protocols for In Vitro Efficacy Assessment

To ensure the robust and reproducible evaluation of PROTACs, standardized in vitro assays are essential. The following are detailed protocols for key experiments used to determine the efficacy of PROTACs synthesized with Methoxycarbonyl-PEG6-t-butyl ester and its alternatives.

Protocol 1: Synthesis of a PROTAC using a Methoxycarbonyl-PEG-t-butyl Ester Linker (Conceptual)

This protocol outlines the general steps for synthesizing a PROTAC using a bifunctional PEG linker.

Materials:

  • Warhead with a free amine or carboxylic acid for coupling.

  • E3 ligase ligand with a free amine or carboxylic acid for coupling.

  • Methoxycarbonyl-PEG6-t-butyl ester.

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA).

  • Solvents (e.g., DMF, DCM).

  • Reagents for deprotection (e.g., TFA for Boc, LiOH for methyl ester).

Procedure:

  • First Coupling Reaction: React the warhead (or E3 ligase ligand) with one end of the Methoxycarbonyl-PEG6-t-butyl ester linker using standard amide coupling conditions (e.g., HATU/DIPEA in DMF).

  • Purification: Purify the resulting ligand-linker intermediate by reverse-phase HPLC.

  • First Deprotection: Selectively deprotect the appropriate end of the linker on the purified intermediate. For instance, use TFA to remove a Boc group, revealing a primary amine.

  • Second Coupling Reaction: Couple the deprotected ligand-linker intermediate with the second ligand (E3 ligase ligand or warhead) under standard amide coupling conditions.

  • Final Deprotection: If necessary, deprotect the remaining protecting group on the linker.

  • Final Purification: Purify the final PROTAC product using reverse-phase HPLC and characterize by LC-MS and NMR.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: General workflow for PROTAC synthesis.

Protocol 2: Western Blot for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[13]

Procedure:

  • Cell Culture and Treatment: Plate the desired cell line in 6-well plates. Once the cells reach 70-80% confluency, treat them with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated cells to determine DC50 and Dmax values.[13]

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.

Procedure:

  • Immunoprecipitation: Treat cells with the PROTAC for a specified time. Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blot for Ubiquitin: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody.

  • Analysis: An increase in the ubiquitin signal in the PROTAC-treated samples compared to the control indicates successful PROTAC-mediated ubiquitination of the target protein.

Protocol 4: Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on the cells.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control. This allows for the calculation of the IC50 (half-maximal inhibitory concentration).

Conclusion: The Critical Choice of Linker

The in vitro efficacy of a PROTAC is intricately linked to the properties of its linker. While Methoxycarbonyl-PEG6-t-butyl ester and other PEG-based linkers offer significant advantages in terms of solubility, permeability, and degradation potency for certain targets like BRD4, the optimal linker choice is highly context-dependent.[7] Alternative linkers, such as those incorporating rigid moieties like piperazine and triazole, can provide benefits in terms of metabolic stability and may be more suitable for other target-E3 ligase pairs.[10][]

A thorough understanding of the interplay between the linker, the target protein, and the E3 ligase is essential for the rational design of potent and selective PROTACs. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different linker strategies, ultimately accelerating the development of novel protein-degrading therapeutics.

References

  • Benchchem. (2025).
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). Frontiers in Chemistry. [Link]

  • BOC Sciences. (n.d.). Piperazine & Triazole Linkers - Functional PROTAC Tools.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). ACS Omega.
  • Benchchem. (2025). Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs.
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK.
  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (n.d.). ACS Omega.
  • Benchchem. (2025). Revolutionizing Targeted Protein Degradation: Synthesis of PROTACs Using a Tos-PEG6-CH2-Boc Protocol.
  • Benchchem. (2025). A Head-to-Head Comparison of Alkyl-Bromide and PEG Linkers in PROTACs: A Guide for Researchers.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). RSC Medicinal Chemistry.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2026).
  • Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
  • Benchchem. (2025). step-by-step synthesis of a PROTAC using a PEG linker.
  • Benchchem. (2025). A Comparative Guide to PROTAC Linkers: Bridging In Vitro Potency and In Vivo Efficacy.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). RSC Chemical Biology.
  • Discovery of novel small molecules that recruit DCAF11 for selective degrad
  • Precise PEG LLC. (n.d.). Linkers in PROTACs.
  • PROTACs for BRDs proteins in cancer therapy: a review. (n.d.). Journal of Experimental & Clinical Cancer Research.
  • Impact of linker length on the activity of PROTACs. (n.d.). Scientific Reports.
  • Relation of DC50 for BRD4 degradation after 4 h of treatment to the... (n.d.).
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ACS Medicinal Chemistry Letters.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Pharmaceuticals.
  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimiz
  • Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences.

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Methoxycarbonyl-PEG6-t-butyl ester vs click chemistry PEG linkers for bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Precision Bioconjugation: Methoxycarbonyl-PEG6-t-butyl ester vs. Click Chemistry Linkers

The evolution of bioconjugation has fundamentally shifted how researchers design antibody-drug conjugates (ADCs), targeted therapeutics, and diagnostic probes. The selection of a bifunctional linker is a critical determinant of a conjugate's stability, solubility, and pharmacokinetic profile[1]. While traditional orthogonal protection strategies offer step-by-step control, modern bioorthogonal click chemistry provides unparalleled speed and biocompatibility.

This guide provides an objective, data-driven comparison between two distinct bioconjugation paradigms: the orthogonal protection approach using Methoxycarbonyl-PEG6-t-butyl ester and the bioorthogonal approach utilizing Click Chemistry PEG linkers (e.g., DBCO/Azide).

Mechanistic Deep Dive: Causality in Linker Design

Methoxycarbonyl-PEG6-t-butyl ester: The Orthogonal Protection Strategy

Methoxycarbonyl-PEG6-t-butyl ester is a highly specialized heterobifunctional linker. It consists of a hydrophilic polyethylene glycol (PEG) backbone flanked by two protected carboxylic acids: a methyl ester (methoxycarbonyl) and a tert-butyl ester[2].

  • The Causality of the Design: If a researcher were to use an unprotected PEG-diacid, activating it with EDC/NHS would yield a highly reactive di-NHS ester. Introducing this to a protein would result in uncontrolled crosslinking and aggregation. By employing orthogonal protecting groups, researchers can selectively deprotect one terminus at a time. The methyl ester is saponified under mild basic conditions, leaving the acid-labile tert-butyl ester intact. After the first conjugation, the tert-butyl group is cleaved using trifluoroacetic acid (TFA) to allow the second conjugation.

Click Chemistry PEG Linkers: The Bioorthogonal Strategy

Click chemistry linkers, particularly those utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), eliminate the need for harsh deprotection steps entirely. A standard pairing involves a DBCO (Dibenzocyclooctyne)-PEG linker and an azide-modified payload[1].

  • The Causality of the Design: SPAAC relies on the immense ring strain of the cyclooctyne to drive the cycloaddition with an azide at physiological pH, without the need for a cytotoxic copper catalyst[3]. Because azides and alkynes are biologically inert (bioorthogonal), they do not cross-react with native amines, thiols, or hydroxyls on the protein surface. This ensures absolute chemoselectivity and preserves the tertiary structure of fragile biomolecules[3]. Furthermore, the incorporation of PEG into these linkers significantly enhances the hydrodynamic size and aqueous solubility of the final conjugate, reducing renal clearance[4].

Experimental Workflows & Self-Validating Protocols

Protocol A: Stepwise Conjugation using Methoxycarbonyl-PEG6-t-butyl ester

Best suited for: Small molecule synthesis and solid-phase peptide synthesis (SPPS) where organic solvents are tolerated.

  • Methyl Ester Saponification: Dissolve Methoxycarbonyl-PEG6-t-butyl ester in a 1:1 mixture of THF/H₂O. Add 1.2 molar equivalents of LiOH. Stir for 2 hours at 25°C.

    • Causality: The hydroxide ion selectively attacks the less sterically hindered methyl ester, leaving the bulky tert-butyl ester intact.

    • Self-Validation: Monitor the reaction via LC-MS. A successful deprotection is confirmed by a precise mass shift of -14 Da (loss of the methyl group).

  • First Amine Coupling: Activate the newly formed free acid with EDC/NHS in DMF. Add the first amine-containing payload (Molecule A) and stir overnight. Purify via preparative HPLC.

  • t-Butyl Acidolysis: Treat the intermediate conjugate with 50% TFA in Dichloromethane (DCM) for 1 hour.

    • Causality: The strong acid cleaves the tert-butyl ester, releasing isobutylene gas and exposing the second carboxylic acid.

    • Self-Validation: Analyze via LC-MS to confirm a mass shift of -56 Da (loss of the tert-butyl group).

  • Second Amine Coupling: Activate the second acid with HATU/DIPEA and react with the second payload (Molecule B).

Orthogonal_Workflow Start Methoxycarbonyl-PEG6-t-butyl ester Step1 Base Hydrolysis (LiOH) Cleaves Methyl Ester Start->Step1 Step2 EDC/NHS Activation & Amine Conjugation (Molecule A) Step1->Step2 Free Acid Formed Step3 Acid Cleavage (TFA) Cleaves t-butyl Ester Step2->Step3 Intermediate Conjugate Step4 EDC/NHS Activation & Amine Conjugation (Molecule B) Step3->Step4 Second Free Acid Formed Final Heterobifunctional Conjugate A-PEG6-B Step4->Final Final Amide Bond

Fig 1: Stepwise orthogonal deprotection workflow for Methoxycarbonyl-PEG6-t-butyl ester.

Protocol B: SPAAC Bioconjugation (Antibody-Drug Conjugate)

Best suited for: Protein-protein conjugation, ADC development, and live-cell labeling.

  • DBCO Functionalization: React the native Antibody (10 mg/mL in PBS, pH 7.4) with 5 molar equivalents of DBCO-PEG6-NHS ester for 1 hour at room temperature.

    • Causality: The NHS ester reacts selectively with surface lysine ε-amines on the antibody. The PEG spacer prevents the hydrophobic DBCO from inducing protein aggregation[5].

    • Self-Validation: Remove excess linker via a Zeba spin desalting column. Measure the Degree of Labeling (DOL) using UV-Vis spectroscopy, as DBCO has a distinct absorbance peak at 309 nm.

  • Click Reaction (SPAAC): Add 3 molar equivalents of an Azide-modified payload to the DBCO-Antibody. Incubate for 2 hours at room temperature.

    • Causality: The strained cyclooctyne ring spontaneously reacts with the azide to form a highly stable, irreversible triazole linkage without any external catalysts[1].

    • Self-Validation: Analyze the final product via Hydrophobic Interaction Chromatography (HIC) to quantify the exact Drug-to-Antibody Ratio (DAR).

Click_Workflow ProtA Protein A (Amine) ModA DBCO-Modified Protein A ProtA->ModA NHS Coupling LinkA DBCO-PEG6-NHS LinkA->ModA Final Stable Triazole Conjugate (Protein A - PEG - Payload B) ModA->Final SPAAC Reaction (No Catalyst, Fast) ProtB Payload B (Amine) ModB Azide-Modified Payload B ProtB->ModB NHS Coupling LinkB Azide-PEG4-NHS LinkB->ModB ModB->Final

Fig 2: Bioorthogonal SPAAC click chemistry workflow utilizing DBCO and Azide functional groups.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of both bioconjugation strategies:

Performance MetricMethoxycarbonyl-PEG6-t-butyl esterDBCO-PEG-NHS (SPAAC Click)
Reaction Mechanism Stepwise Amide CouplingStrain-Promoted Cycloaddition
Kinetics (Rate Constant) Slow (Hours to Days)Exceptionally Fast (0.1 to 1 M⁻¹ s⁻¹)[3]
Chemoselectivity Low (Reacts with any primary amine)Absolute (Bioorthogonal)[1]
Aqueous Compatibility Poor (Requires organic solvents for cleavage)Excellent (Physiological pH 7.4)[5]
Biologic Compatibility Low (TFA degrades complex proteins)High (Preserves tertiary structure)[1]
Typical Overall Yield 40–60% (Due to multi-step purification losses)>90% (Highly efficient cycloaddition)[3]

Decision Matrix: Which Linker Should You Choose?

  • Choose Methoxycarbonyl-PEG6-t-butyl ester when: You are synthesizing small-molecule heterobifunctional drugs or performing solid-phase peptide synthesis (SPPS). Because SPPS already utilizes TFA to cleave the peptide from the resin, the tert-butyl deprotection integrates seamlessly into the existing workflow. Furthermore, it avoids introducing bulky, hydrophobic ring structures (like triazoles or DBCO) into low-molecular-weight therapeutics.

  • Choose Click Chemistry (DBCO/Azide) when: You are working with large, delicate biomolecules such as monoclonal antibodies, enzymes, or live cells. The ability to perform rapid, high-yield conjugations in 100% aqueous buffers without harsh acids or cytotoxic catalysts makes click chemistry the gold standard for modern biologics and ADC development[3].

Sources

Safety Operating Guide

Personal protective equipment for handling Methoxycarbonyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Operational Guide: Handling Methoxycarbonyl-PEG6-t-butyl ester in Bioconjugation

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective handling of specialized bifunctional linkers. Methoxycarbonyl-PEG6-t-butyl ester (CAS: 2923431-70-1) is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1].

While polyethylene glycol (PEG) derivatives are generally recognized for their biocompatibility, the reactive nature of their terminal esters and their inherent role as permeation enhancers necessitate stringent operational and personal protective equipment (PPE) protocols [2]. This guide provides a self-validating, step-by-step framework for the safe handling, experimental execution, and disposal of this specific PEG linker.

Physicochemical Profile & Hazard Assessment

Before designing a safety protocol, we must understand the molecule's physical properties. The t-butyl ester provides orthogonal protection during synthesis, while the PEG6 chain imparts hydrophilicity.

PropertySpecificationOperational Implication
Chemical Name Methoxycarbonyl-PEG6-t-butyl esterBifunctional reactivity requires careful solvent selection.
CAS Number 2923431-70-1Reference for institutional safety databases [1].
Molecular Formula C21H40O10Halogen-free; dictates organic waste segregation.
Molecular Weight 452.54 g/mol Requires precise analytical balance for micro-molar scaling.
Storage 2-8°C (Short-term) / -20°C (Long-term)Must equilibrate to room temperature to prevent condensation.
Solubility DMSO, DMF, DCM, WaterSolvents used dictate the primary chemical hazards.

Causality-Driven PPE Requirements

Do not just wear PPE; understand why you are wearing it. The hazards of handling this PEG linker rarely come from the linker alone, but rather from its synergistic effects with organic solvents and highly potent active pharmaceutical ingredients (APIs).

  • Hand Protection (Double-Gloving with Nitrile):

    • The Causality: PEG chains are known permeation enhancers. If you are conjugating this linker to a cytotoxic warhead, the PEG can facilitate the transport of the toxin directly through the skin[2]. Nitrile offers superior chemical resistance to the aprotic solvents (DMF, DMSO) typically used in these reactions compared to latex.

    • Self-Validation: Perform a visual inflation test of the gloves before donning to ensure no micro-tears exist.

  • Eye Protection (Splash Goggles):

    • The Causality: Standard safety glasses are insufficient. The t-butyl ester deprotection step often involves Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Splash goggles provide a necessary seal against volatile, corrosive solvent vapors.

  • Body Protection (Flame-Resistant Lab Coat & Apron):

    • The Causality: When scaling up bioconjugation reactions, the risk of solvent spillage increases. A standard cotton lab coat absorbs liquids; a chemical-resistant apron worn over a flame-resistant coat prevents solvent-linker mixtures from reaching the skin.

  • Respiratory Protection:

    • The Causality: While the PEG ester itself has low volatility, handling it outside a fume hood during weighing exposes the user to aerosolized droplets if dissolved. Always handle inside a certified chemical fume hood.

Operational Plan: Step-by-Step Methodology

To ensure scientific integrity and safety, follow this self-validating workflow for experimental execution.

Step 1: Pre-Operational Setup & Equilibration

  • Action: Remove the Methoxycarbonyl-PEG6-t-butyl ester from the -20°C freezer and place it in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture. Water will hydrolyze the ester groups over time, degrading the reagent and ruining downstream coupling efficiency.

  • Validation: The vial exterior must be completely dry to the touch and at ambient room temperature before the cap is unscrewed.

Step 2: Fume Hood Preparation

  • Action: Conduct all transfers within a certified chemical fume hood.

  • Validation: Verify the digital face velocity monitor reads between 80–120 feet per minute (fpm). If digital monitors are absent, tape a Kimwipe to the sash; it must pull inward steadily.

Step 3: Dispensing and Dissolution

  • Action: Weigh the required mass using an analytical balance. Dissolve immediately in anhydrous DMF or DCM.

  • Causality: The t-butyl ester is stable under neutral and basic conditions but highly sensitive to strong acids [3]. Using anhydrous solvents prevents premature hydrolysis.

Step 4: Reaction Execution (Deprotection & Coupling)

  • Action: To activate the linker, the t-butyl group is typically removed using 20-50% TFA in DCM.

  • Causality: This step generates isobutylene gas and requires venting. The resulting free carboxylic acid can then be activated (e.g., with HATU/DIPEA) for amide coupling to the target protein or warhead [4].

Bioconjugation PEG Methoxycarbonyl-PEG6- t-butyl ester Deprotect Acidic Deprotection (TFA/DCM) PEG->Deprotect Intermediate Free Carboxylic Acid Intermediate Deprotect->Intermediate Conjugation Amide Coupling (HATU/DIPEA) Intermediate->Conjugation Target Target Protein Conjugate Conjugation->Target

Caption: Logical workflow for the activation and bioconjugation of Methoxycarbonyl-PEG6-t-butyl ester.

Spill Management and Disposal Plan

Trust in laboratory safety is built on having a robust, actionable plan for when things go wrong.

Immediate Spill Response:

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Absorb: Do not use water. Since the compound is likely dissolved in an organic solvent, cover the spill with an inert absorbent material (e.g., vermiculite or a universal spill pad).

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bag.

  • Decontaminate: Wash the surface with a 10% bleach solution followed by 70% ethanol to ensure any residual PEG-linker is oxidized and lifted from the surface.

Routine Waste Disposal:

  • Segregation: Methoxycarbonyl-PEG6-t-butyl ester contains only Carbon, Hydrogen, and Oxygen. It must be disposed of in the Non-Halogenated Organic Waste stream.

  • Exception: If the linker was dissolved in DCM (Dichloromethane) or conjugated to a fluorinated/chlorinated warhead, the entire mixture must be diverted to the Halogenated Organic Waste stream to prevent explosive reactions in the chemical incinerator.

WasteHandling Start Waste Generation (PEG Linker + Solvent) Decision Contains DCM or Halogenated Warhead? Start->Decision Halogenated Halogenated Organic Waste Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Decision->NonHalogenated No Incineration Licensed Chemical Incineration Halogenated->Incineration NonHalogenated->Incineration

Caption: Decision matrix for the safe disposal of Methoxycarbonyl-PEG6-t-butyl ester reaction waste.

References

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